molecular formula C14H10N2O2S B10857450 DC-Y13-27

DC-Y13-27

Katalognummer: B10857450
Molekulargewicht: 270.31 g/mol
InChI-Schlüssel: FCXTXGWIQGHISV-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

DC-Y13-27 is a useful research compound. Its molecular formula is C14H10N2O2S and its molecular weight is 270.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H10N2O2S

Molekulargewicht

270.31 g/mol

IUPAC-Name

(E)-2-cyano-3-[5-(3-hydroxyphenyl)thiophen-2-yl]prop-2-enamide

InChI

InChI=1S/C14H10N2O2S/c15-8-10(14(16)18)7-12-4-5-13(19-12)9-2-1-3-11(17)6-9/h1-7,17H,(H2,16,18)/b10-7+

InChI-Schlüssel

FCXTXGWIQGHISV-JXMROGBWSA-N

Isomerische SMILES

C1=CC(=CC(=C1)O)C2=CC=C(S2)/C=C(\C#N)/C(=O)N

Kanonische SMILES

C1=CC(=CC(=C1)O)C2=CC=C(S2)C=C(C#N)C(=O)N

Herkunft des Produkts

United States

Foundational & Exploratory

The YTHDF2 Inhibitor DC-Y13-27: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DC-Y13-27, a derivative of the parent compound DC-Y13, has emerged as a significant small molecule inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2. By selectively targeting the YTH domain of YTHDF2, this compound modulates a cascade of downstream cellular processes, demonstrating therapeutic potential in oncology and degenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism: Inhibition of YTHDF2

This compound functions as a competitive inhibitor of YTHDF2, binding to its m6A-binding pocket and preventing the recognition and degradation of m6A-modified messenger RNAs (mRNAs). This targeted inhibition leads to the stabilization and increased protein expression of key transcripts that are otherwise destined for decay.

Quantitative Inhibition Data
ParameterValueTargetAssay MethodReference
Binding Constant (KD)37.9 μMYTHDF2Microscale Thermophoresis (MST)[1]
IC5038 μMYTHDF2AlphaScreen Assay[2]
IC50165 μMYTHDF1AlphaScreen Assay[2]

Downstream Cellular Effects and Signaling Pathways

The inhibition of YTHDF2 by this compound triggers a series of well-documented cellular events, impacting pathways involved in cancer progression, inflammation, and tissue degeneration.

Regulation of the FOXO3/TIMP1/MMP Axis

In the context of intervertebral disc degeneration, this compound has been shown to restore the expression of Forkhead Box O3 (FOXO3) and Tissue Inhibitor of Metalloproteinases 1 (TIMP1). This, in turn, leads to a reduction in the expression and activity of Matrix Metalloproteinases (MMPs), including MMP1, MMP3, MMP7, and MMP9, which are key enzymes in extracellular matrix degradation.

Signaling Pathway:

FOXO3_TIMP1_MMP DC_Y13_27 This compound YTHDF2 YTHDF2 DC_Y13_27->YTHDF2 inhibits m6A_FOXO3_mRNA m6A-modified FOXO3 mRNA YTHDF2->m6A_FOXO3_mRNA binds and degrades FOXO3 FOXO3 Protein m6A_FOXO3_mRNA->FOXO3 translation TIMP1 TIMP1 Protein FOXO3->TIMP1 upregulates MMPs MMP1/3/7/9 TIMP1->MMPs inhibits ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation promotes

Caption: this compound inhibits YTHDF2, stabilizing FOXO3 mRNA and increasing TIMP1, which in turn inhibits MMPs.

Induction of Pyroptosis in Cancer Cells

This compound has been observed to induce pyroptosis, a form of pro-inflammatory programmed cell death, in breast cancer cell lines such as MDA-MB-231 and BT-549. This process is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β).

Signaling Pathway:

Pyroptosis_Pathway DC_Y13_27 This compound YTHDF2 YTHDF2 DC_Y13_27->YTHDF2 inhibits Unknown_Target Unknown m6A-modified mRNA Target(s) YTHDF2->Unknown_Target degrades Caspase1 Caspase-1 (activated) Unknown_Target->Caspase1 leads to activation GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD cleaves Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves GSDMD_N GSDMD-N Terminal (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis induces IL1b IL-1β (secreted) Pro_IL1b->IL1b IL1b->Pyroptosis contributes to

Caption: this compound-mediated YTHDF2 inhibition leads to Caspase-1 activation, GSDMD cleavage, and IL-1β secretion, culminating in pyroptosis.

Modulation of the NF-κB Signaling Pathway and Anti-Tumor Immunity

A critical aspect of this compound's mechanism of action is its ability to inhibit the NF-κB signaling pathway.[3][4] YTHDF2 normally degrades the transcripts of negative regulators of NF-κB. By inhibiting YTHDF2, this compound stabilizes these negative regulators, thereby suppressing NF-κB activation.[4] This is particularly relevant in the tumor microenvironment, where it can reduce the infiltration and suppressive function of myeloid-derived suppressor cells (MDSCs) and enhance the efficacy of radiotherapy.[3][4]

Signaling Pathway:

NFkB_Pathway DC_Y13_27 This compound YTHDF2 YTHDF2 DC_Y13_27->YTHDF2 inhibits Neg_Reg_mRNA m6A-modified mRNAs of NF-κB Negative Regulators YTHDF2->Neg_Reg_mRNA degrades Neg_Reg_Prot NF-κB Negative Regulator Proteins Neg_Reg_mRNA->Neg_Reg_Prot translation IKK IKK Complex Neg_Reg_Prot->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) IkBa->NFkB sequesters p_IkBa->IkBa degradation NFkB_active Active NF-κB (Nuclear Translocation) p_IkBa->NFkB_active releases Gene_Expression Pro-tumorigenic & Inflammatory Gene Expression NFkB_active->Gene_Expression promotes

Caption: this compound inhibits YTHDF2, leading to the stabilization of NF-κB negative regulators and subsequent suppression of NF-κB signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

YTHDF2 Inhibition Assay (AlphaScreen)

Experimental Workflow:

YTHDF2_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - Biotinylated m6A RNA - His-tagged YTHDF2 - Streptavidin Donor Beads - Ni-NTA Acceptor Beads - this compound dilutions Start->Prepare_Reagents Incubate Incubate Biotin-m6A RNA, His-YTHDF2, and this compound Prepare_Reagents->Incubate Add_Beads Add Donor and Acceptor Beads Incubate->Add_Beads Incubate_Dark Incubate in the dark Add_Beads->Incubate_Dark Read_Signal Read AlphaScreen Signal Incubate_Dark->Read_Signal Analyze Analyze Data and Calculate IC50 Read_Signal->Analyze End End Analyze->End

Caption: Workflow for determining the IC50 of this compound for YTHDF2 using an AlphaScreen assay.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute biotinylated m6A-containing RNA probe and His-tagged YTHDF2 protein to their optimal concentrations in assay buffer.

  • Reaction Setup:

    • In a 384-well plate, add the this compound dilutions.

    • Add the His-tagged YTHDF2 protein to all wells.

    • Add the biotinylated m6A RNA probe to all wells.

    • Incubate at room temperature for 30 minutes to allow for binding.

  • Bead Addition:

    • Add streptavidin-coated donor beads and nickel chelate (Ni-NTA) acceptor beads to all wells.

  • Incubation and Detection:

    • Incubate the plate in the dark at room temperature for 1 hour.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • The signal is inversely proportional to the inhibitory activity of this compound.

    • Plot the signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Pyroptosis Assessment

a) Lactate Dehydrogenase (LDH) Release Assay:

  • Cell Culture and Treatment:

    • Seed cells (e.g., MDA-MB-231, BT-549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24 hours.

  • Sample Collection:

    • Carefully collect the cell culture supernatant.

  • LDH Measurement:

    • Use a commercially available LDH cytotoxicity assay kit.

    • Mix the supernatant with the reaction mixture provided in the kit.

    • Incubate at room temperature for the recommended time.

    • Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of LDH release relative to a positive control (lysed cells).

b) IL-1β Secretion (ELISA):

  • Sample Collection:

    • Collect the cell culture supernatant from this compound-treated cells as described above.

  • ELISA Procedure:

    • Use a commercially available human or mouse IL-1β ELISA kit.

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate with a blocking buffer.

    • Add the collected supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Add the substrate and stop solution.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve and determine the concentration of IL-1β in the samples.

c) Gasdermin D (GSDMD) Cleavage (Western Blot):

  • Protein Extraction:

    • Lyse this compound-treated cells and collect the protein lysates.

  • SDS-PAGE and Transfer:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with a primary antibody specific for the N-terminal fragment of cleaved GSDMD.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using a chemiluminescence detection system. An increase in the cleaved GSDMD fragment indicates pyroptosis.

NF-κB Pathway Analysis (Western Blot)
  • Cell Treatment and Lysis:

    • Treat cells with this compound for the desired time. For some experiments, stimulation with an NF-κB activator (e.g., TNF-α) may be necessary.

    • Lyse the cells and extract total protein.

  • Western Blotting:

    • Perform SDS-PAGE and transfer as described above.

    • Incubate membranes with primary antibodies against phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65).

    • Also, probe for total IκBα and total p65 as loading controls.

  • Detection and Analysis:

    • Visualize the bands and quantify the band intensities. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the NF-κB pathway.

In Vivo Tumor Growth and Immune Cell Analysis

a) Animal Model and Treatment:

  • Tumor Implantation: Syngeneic mouse models (e.g., C57BL/6J mice) are often used, with subcutaneous implantation of tumor cells (e.g., MC38 colon cancer, B16 melanoma).

  • Treatment Regimen: Once tumors are established, treat mice with this compound (e.g., 9 μ g/mouse , daily, intravenous injection) with or without radiotherapy.

  • Tumor Monitoring: Measure tumor volume regularly using calipers.

b) Flow Cytometry for Myeloid-Derived Suppressor Cells (MDSCs):

  • Tissue Processing:

    • At the end of the experiment, harvest tumors and spleens.

    • Prepare single-cell suspensions from the tissues.

  • Staining:

    • Stain the cells with fluorescently labeled antibodies against MDSC markers (e.g., CD11b, Gr-1/Ly6G).

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the live cell population and then identify and quantify the percentage of MDSCs (CD11b+Gr-1+).

c) Immunohistochemistry (IHC) for CD8+ T Cell Infiltration:

  • Tissue Preparation:

    • Fix harvested tumors in formalin and embed in paraffin.

    • Cut thin sections of the tumor tissue.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval.

    • Incubate with a primary antibody against CD8.

    • Incubate with a labeled secondary antibody and a chromogenic substrate.

  • Imaging and Analysis:

    • Image the stained sections using a microscope.

    • Quantify the number of CD8+ T cells within the tumor microenvironment.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of the m6A reader protein YTHDF2. Its ability to modulate key signaling pathways involved in cancer, inflammation, and tissue degeneration underscores its potential for further development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and other YTHDF2 inhibitors.

References

DC-Y13-27: A Technical Guide to a Novel YTHDF2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DC-Y13-27, a small molecule inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2. YTHDF2 is a key regulator of mRNA stability and has emerged as a promising therapeutic target in various diseases, including cancer. This document details the binding affinity and inhibitory potency of this compound, provides in-depth protocols for key biochemical and biophysical assays, and illustrates the relevant biological pathways and experimental workflows.

Introduction to YTHDF2 and m6A RNA Modification

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA). This dynamic and reversible modification is installed by "writer" enzymes, removed by "erasers," and recognized by "reader" proteins, which mediate its downstream effects. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2) are prominent m6A readers.

YTHDF2, the first identified m6A reader, primarily functions by recognizing m6A-modified mRNAs and recruiting the CCR4-NOT deadenylase complex to promote their degradation. This process plays a critical role in various cellular processes, including cell differentiation, stress response, and immune regulation. Dysregulation of YTHDF2 has been implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention.

This compound is a derivative of the initial hit compound DC-Y13, identified through high-throughput screening. It has been developed as a more potent and selective inhibitor of YTHDF2, offering a valuable tool for studying the biological functions of YTHDF2 and as a lead compound for drug development.

Quantitative Data for this compound

The inhibitory activity and binding affinity of this compound for YTHDF2 have been characterized using multiple biophysical and biochemical assays. The key quantitative data are summarized in the table below.

ParameterTarget ProteinValueAssay MethodReference
Binding Affinity (KD) YTHDF237.9 µMMicroscale Thermophoresis (MST)[1]
Inhibitory Potency (IC50) YTHDF221.8 ± 1.8 µMAlphaScreen
Inhibitory Potency (IC50) YTHDF238 µMNot Specified[2]
Inhibitory Potency (IC50) YTHDF1165.2 ± 7.7 µMAlphaScreen
Inhibitory Potency (IC50) YTHDF1165 µMNot Specified[2]

Mechanism of Action

This compound functions by directly binding to the YTH domain of YTHDF2, the pocket responsible for recognizing m6A-modified RNA. This competitive inhibition prevents YTHDF2 from binding to its target mRNAs, thereby stabilizing these transcripts and preventing their degradation.

One of the key downstream effects of YTHDF2 inhibition by this compound is the modulation of the NF-κB signaling pathway. In the context of the tumor microenvironment, particularly in myeloid-derived suppressor cells (MDSCs), ionizing radiation induces YTHDF2 expression. YTHDF2 then promotes the degradation of mRNAs encoding negative regulators of NF-κB signaling. By inhibiting YTHDF2, this compound prevents the degradation of these negative regulators, leading to a downstream inhibition of NF-κB activation. This, in turn, impairs the immunosuppressive functions of MDSCs and can enhance the efficacy of radiotherapy.[3]

cluster_0 YTHDF2-Mediated mRNA Degradation cluster_1 Inhibition by this compound m6A_mRNA m6A-modified mRNA YTHDF2 YTHDF2 m6A_mRNA->YTHDF2 Binds CCR4_NOT CCR4-NOT Complex YTHDF2->CCR4_NOT Recruits YTHDF2_Inhibited YTHDF2 Degradation mRNA Degradation CCR4_NOT->Degradation Promotes DC_Y13_27 This compound DC_Y13_27->YTHDF2_Inhibited Inhibits mRNA_Stabilization mRNA Stabilization YTHDF2_Inhibited->mRNA_Stabilization Leads to

Mechanism of this compound Action.

Experimental Protocols

Detailed methodologies for the key assays used to characterize the interaction of this compound with YTHDF2 are provided below.

Fluorescence Polarization (FP) Assay

This assay is used for the high-throughput screening of compounds that inhibit the YTHDF2-m6A RNA interaction.

  • Principle: The assay measures the change in the polarization of fluorescently labeled m6A-containing RNA upon binding to the YTHDF2 protein. Small, unbound RNA rotates rapidly, resulting in low polarization. When bound to the larger YTHDF2 protein, the complex tumbles slower, leading to an increase in polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.

  • Materials:

    • Recombinant YTHDF2 protein (amino acids 380-579)

    • Fluorescently-labeled m6A-containing RNA probe

    • This compound or other test compounds

    • Binding Buffer: 20 mM HEPES (pH 7.4), 50 mM NaCl, 5% (v/v) glycerol, and 0.01% (v/v) Tween 20.

    • 384-well black plates

  • Procedure:

    • Dilute test compounds to the desired final concentration (e.g., 80 µM for initial screening).

    • In a 384-well plate, incubate the diluted compounds with 1.25 µM YTHDF2 protein for 30 minutes at 25°C.

    • Add 30 nM of the fluorescently-labeled m6A-containing RNA probe to each well.

    • Incubate the plate for an additional 60 minutes at 4°C.

    • Measure the fluorescence polarization on a suitable plate reader.

AlphaScreen Assay

This bead-based proximity assay is used to quantify the inhibitory potency (IC50) of compounds.

  • Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. His-tagged YTHDF2 is captured by anti-His acceptor beads, and a biotinylated m6A-containing RNA probe is captured by streptavidin donor beads. The binding of YTHDF2 to the RNA brings the beads together, generating a signal. Inhibitors disrupt this interaction, leading to a decrease in the signal.

  • Materials:

    • His-tagged YTHDF2 protein (amino acids 380-579) or His-tagged YTHDF1 protein (amino acids 361-559)

    • Biotinylated m6A-containing RNA probe (e.g., 5'-biotin-UUCUUCUGUGG(m6A)CUGUG-3')

    • This compound or other test compounds

    • AlphaScreen anti-His Acceptor beads and Streptavidin Donor beads

    • Binding Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% (v/v) TritonX-100, and 1 mg/ml BSA.

  • Procedure:

    • Serially dilute this compound to a range of concentrations.

    • Add the diluted compound to wells containing 80 nM of His-tagged YTHDF2 or YTHDF1 protein.

    • Incubate for 30 minutes at 25°C.

    • Add 10 nM of the biotinylated m6A-containing RNA probe.

    • In the dark, add a mixture of anti-His acceptor beads and streptavidin donor beads.

    • Incubate for 60 minutes at 4°C.

    • Measure the signal on an Envision plate reader.

Microscale Thermophoresis (MST)

MST is employed to determine the binding affinity (KD) of this compound to YTHDF2 in solution.

  • Principle: This technique measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding affects its movement. This change in thermophoretic mobility is used to quantify the binding affinity.

  • Materials:

    • Recombinant YTHDF2 protein (amino acids 380-579)

    • This compound

    • MST Assay Buffer: 20 mM HEPES (pH 7.4), 200 mM NaCl, and 0.1% (v/v) Pluronic® F-127.

  • Procedure:

    • Prepare a serial dilution of this compound, starting from 2.5 mM, in the MST assay buffer.

    • Incubate the compound dilutions with 2 µM of YTHDF2 protein for 20 minutes at 25°C.

    • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

    • Load the samples into Monolith NT. Automated LabelFree Premium Capillary Chips.

    • Perform the experiment using a label-free method on a Monolith NT. Automated instrument.

    • Analyze the data using the MO.Affinity Analysis Software to determine the KD.

Surface Plasmon Resonance (SPR) Assay

SPR is used to confirm the specific binding of this compound to YTHDF2.

  • Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. A protein (ligand) is immobilized on the chip, and the binding of a small molecule (analyte) flowing over the surface is detected as a change in the resonance angle, which is proportional to the mass bound.

  • Materials:

    • Recombinant YTHDF2 protein

    • This compound

    • HBS Buffer: 20 mM HEPES (pH 7.4), 200 mM NaCl, 0.08% (v/v) DMSO.

    • CM5 sensor chip

    • Amine-coupling reagents

  • Procedure:

    • The assay is performed on a Biacore T200 instrument at 25°C.

    • Immobilize the YTHDF2 protein on a CM5 sensor chip using a standard amine-coupling procedure in 10 mM sodium acetate (pH 4.0).

    • Inject a series of concentrations of this compound in HBS buffer over the sensor surface.

    • Monitor the binding response in real-time.

    • Regenerate the sensor surface between injections.

    • Analyze the data using the Biacore T200 evaluation software to confirm binding.

cluster_FP Fluorescence Polarization Workflow cluster_AS AlphaScreen Workflow cluster_MST Microscale Thermophoresis Workflow cluster_SPR Surface Plasmon Resonance Workflow FP_1 Incubate Compound + YTHDF2 FP_2 Add Fluorescent RNA Probe FP_1->FP_2 FP_3 Incubate FP_2->FP_3 FP_4 Measure Polarization FP_3->FP_4 AS_1 Incubate Compound + His-YTHDF2 AS_2 Add Biotinylated RNA AS_1->AS_2 AS_3 Add Donor & Acceptor Beads AS_2->AS_3 AS_4 Incubate & Measure Signal AS_3->AS_4 MST_1 Incubate Compound + YTHDF2 MST_2 Centrifuge MST_1->MST_2 MST_3 Load into Capillaries MST_2->MST_3 MST_4 Measure Thermophoresis MST_3->MST_4 SPR_1 Immobilize YTHDF2 on Chip SPR_2 Inject Compound SPR_1->SPR_2 SPR_3 Monitor Binding SPR_2->SPR_3 SPR_4 Analyze Data SPR_3->SPR_4

Experimental Workflows for this compound Characterization.

Cellular and In Vivo Activity

This compound has demonstrated biological activity in cellular and in vivo models. In cell-based assays, it has been shown to inhibit cell proliferation and induce pyroptosis in breast cancer cell lines.[1] When co-administered with H2O2 in nucleus pulposus and annulus fibrosus cells, this compound was found to reduce YTHDF2 expression, restore protein levels of FOXO3 and TIMP1, and decrease the expression of matrix metalloproteinases (MMPs).[1]

In murine models of colon cancer and melanoma, the combination of this compound with radiotherapy has been shown to significantly inhibit tumor growth.[1] This effect is attributed to the inhibitor's ability to overcome the immunosuppressive tumor microenvironment by modulating MDSC function.

Conclusion

This compound is a valuable chemical probe for elucidating the biological roles of YTHDF2. Its demonstrated ability to inhibit YTHDF2's recognition of m6A-modified RNA, leading to downstream effects on signaling pathways and cellular processes, underscores its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a resource for researchers seeking to utilize this compound in their own studies or to develop similar YTHDF2 inhibitors. Further optimization of this compound for improved potency and selectivity will be crucial for its translation into clinical applications.

References

The Role of DC-Y13-27 in m⁶A-Dependent Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N⁶-methyladenosine (m⁶A) is the most abundant internal modification on eukaryotic mRNA, playing a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation. The biological functions of m⁶A are mediated by a trio of protein classes: "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m⁶A-binding proteins). The YTH domain-containing family of proteins (YTHDFs) are prominent m⁶A readers that dictate the fate of m⁶A-modified transcripts. Among these, YTHDF2 is primarily associated with promoting mRNA degradation. Dysregulation of the m⁶A pathway is increasingly implicated in various pathologies, including cancer, making the development of specific inhibitors for m⁶A regulatory proteins a compelling therapeutic strategy. This technical guide provides an in-depth overview of DC-Y13-27, a small molecule inhibitor of YTHDF2, and its role in the m⁶A-dependent regulation of gene expression. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and visualize the signaling pathways it modulates.

Introduction to this compound

This compound is a derivative of DC-Y13, identified through high-throughput screening as a selective inhibitor of YTHDF2.[1] By binding to the YTH domain of YTHDF2, this compound competitively inhibits the recognition and binding of m⁶A-modified mRNA, thereby preventing their degradation. This leads to the stabilization and increased expression of YTHDF2 target transcripts, which has significant implications for various cellular processes, particularly in the context of cancer biology and immunotherapy.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and inhibitory activity.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound

ParameterValueMethodTarget ProteinReference
IC₅₀ 21.8 ± 1.8 µMAlphaScreenYTHDF2[1]
IC₅₀ 165.2 ± 7.7 µMAlphaScreenYTHDF1[1]
K_D 37.9 ± 4.3 µMMicroscale Thermophoresis (MST)YTHDF2[1]

Table 2: Cellular and In Vivo Efficacy of this compound

ApplicationModelDosageEffectReference
Tumor Growth Inhibition MC38 colon cancer & B16 melanoma mouse models9 µ g/mouse ; i.v.; daily (in combination with radiotherapy)Significantly inhibits tumor growth[2]
Intervertebral Disc Degeneration Aged and H₂O₂-induced mouse models5 mg/kg; s.c.; every 5 days for 12 weeksAlleviates intervertebral disc degeneration[2]
Cell Proliferation Inhibition MDA-MB-231 and BT-549 breast cancer cells24-hour treatmentInhibits cell proliferation and induces pyroptosis[2]

Signaling Pathways Modulated by this compound

This compound, through its inhibition of YTHDF2, has been shown to impact key signaling pathways, most notably the NF-κB pathway in the context of the tumor microenvironment and the FOXO3/TIMP1/MMP axis in degenerative diseases.

The IR-YTHDF2-NF-κB Positive Feedback Loop in Myeloid-Derived Suppressor Cells (MDSCs)

In the context of radiotherapy, ionizing radiation (IR) induces the expression of YTHDF2 in MDSCs. YTHDF2, in turn, promotes the degradation of m⁶A-modified transcripts of negative regulators of NF-κB signaling. This leads to the activation of NF-κB, which further upregulates YTHDF2 expression, creating a positive feedback loop. This circuit enhances the immunosuppressive function of MDSCs and contributes to radioresistance. This compound disrupts this loop by inhibiting YTHDF2, thereby preventing the degradation of NF-κB negative regulators and dampening the immunosuppressive activity of MDSCs.[1][3]

IR_YTHDF2_NFkB_Pathway IR-YTHDF2-NF-κB Feedback Loop in MDSCs IR Ionizing Radiation (IR) YTHDF2 YTHDF2 IR->YTHDF2 induces expression NFkB_neg_reg_mRNA m6A-modified mRNA of NF-κB Negative Regulators YTHDF2->NFkB_neg_reg_mRNA binds to NFkB_neg_reg_prot NF-κB Negative Regulators YTHDF2->NFkB_neg_reg_prot promotes degradation of transcript NFkB_neg_reg_mRNA->NFkB_neg_reg_prot translation NFkB NF-κB Activation NFkB_neg_reg_prot->NFkB inhibits NFkB->YTHDF2 induces expression MDSC_suppression MDSC Immunosuppression NFkB->MDSC_suppression promotes DC_Y13_27 This compound DC_Y13_27->YTHDF2 inhibits

IR-YTHDF2-NF-κB Pathway
The YTHDF2/FOXO3/TIMP1/MMPs Axis in Intervertebral Disc Degeneration (IDD)

In the context of IDD, reactive oxygen species (ROS) upregulate YTHDF2. YTHDF2 then mediates the degradation of the m⁶A-modified mRNA of the transcription factor FOXO3. The resulting decrease in FOXO3 protein levels leads to reduced transcriptional activation of TIMP1, a natural inhibitor of matrix metalloproteinases (MMPs). Consequently, the increased activity of MMPs contributes to the degradation of the extracellular matrix and the progression of IDD. This compound can reverse this process by stabilizing FOXO3 mRNA, thereby restoring TIMP1 expression and reducing MMP activity.[2]

YTHDF2_FOXO3_IDD_Pathway YTHDF2/FOXO3/TIMP1/MMPs Axis in IDD ROS Reactive Oxygen Species (ROS) YTHDF2 YTHDF2 ROS->YTHDF2 upregulates FOXO3_mRNA m6A-modified FOXO3 mRNA YTHDF2->FOXO3_mRNA binds to FOXO3_prot FOXO3 Protein YTHDF2->FOXO3_prot promotes degradation of transcript FOXO3_mRNA->FOXO3_prot translation TIMP1_gene TIMP1 Gene FOXO3_prot->TIMP1_gene activates transcription TIMP1_prot TIMP1 Protein TIMP1_gene->TIMP1_prot expression MMPs MMPs TIMP1_prot->MMPs inhibits ECM_degradation Extracellular Matrix Degradation MMPs->ECM_degradation promotes DC_Y13_27 This compound DC_Y13_27->YTHDF2 inhibits

YTHDF2/FOXO3 Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with YTHDF2 and its cellular effects.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC₅₀ Determination

This assay is used to measure the inhibition of the YTHDF2-m⁶A RNA interaction by this compound in a high-throughput format.

  • Principle: The assay utilizes donor and acceptor beads that are brought into proximity when biotinylated m⁶A-containing RNA binds to His-tagged YTHDF2 protein. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. An inhibitor disrupts the protein-RNA interaction, separating the beads and reducing the signal.

  • Materials:

    • His-tagged YTHDF2 (aa 380-579) and His-tagged YTHDF1 (aa 361-559)

    • Biotinylated m⁶A-containing RNA probe

    • Streptavidin-coated Donor beads (PerkinElmer)

    • Nickel Chelate Acceptor beads (PerkinElmer)

    • This compound

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1 mg/mL BSA

    • 384-well OptiPlate (PerkinElmer)

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer.

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add His-tagged YTHDF2 or YTHDF1 to the wells at a final concentration of 80 nM.

    • Add the biotinylated m⁶A-containing RNA probe.

    • Incubate at room temperature for 30 minutes.

    • Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

    • Incubate in the dark at room temperature for 1 hour.

    • Read the plate on an EnVision plate reader (PerkinElmer) with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.

    • Calculate IC₅₀ values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

AlphaScreen_Workflow AlphaScreen Assay Workflow start Start prepare_reagents Prepare Serial Dilution of this compound start->prepare_reagents add_protein Add His-tagged YTHDF2/1 (80 nM) prepare_reagents->add_protein add_rna Add Biotinylated m6A-RNA add_protein->add_rna incubate1 Incubate at RT for 30 min add_rna->incubate1 add_beads Add Donor and Acceptor Beads incubate1->add_beads incubate2 Incubate in Dark at RT for 1 hr add_beads->incubate2 read_plate Read Plate (EnVision Reader) incubate2->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

AlphaScreen Workflow
Microscale Thermophoresis (MST) for K_D Determination

MST is employed to quantify the binding affinity (K_D) between this compound and YTHDF2 in solution.

  • Principle: MST measures the movement of fluorescently labeled molecules in a temperature gradient. The binding of a ligand to the fluorescent molecule alters its size, charge, or hydration shell, leading to a change in its thermophoretic movement, which is used to determine the binding affinity.

  • Materials:

    • Fluorescently labeled YTHDF2 protein

    • This compound

    • MST Buffer: e.g., PBS with 0.05% Tween-20

    • Monolith NT.115 instrument (NanoTemper Technologies)

    • Standard or premium capillaries

  • Procedure:

    • Prepare a constant concentration of fluorescently labeled YTHDF2 in MST Buffer.

    • Prepare a serial dilution of this compound in MST Buffer.

    • Mix the labeled YTHDF2 with each dilution of this compound in a 1:1 ratio.

    • Incubate the mixtures at room temperature for 10 minutes.

    • Load the samples into capillaries.

    • Measure the thermophoresis on a Monolith NT.115 instrument.

    • Analyze the change in normalized fluorescence as a function of the ligand concentration to determine the K_D using the MO.Affinity Analysis software.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding kinetics and affinity of this compound to YTHDF2.

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip. This allows for the label-free, real-time monitoring of association and dissociation rates.

  • Materials:

    • YTHDF2 protein

    • This compound

    • CM5 sensor chip (GE Healthcare)

    • Amine coupling kit (GE Healthcare)

    • Running Buffer: e.g., HBS-EP+ (GE Healthcare)

    • Biacore T200 instrument (GE Healthcare)

  • Procedure:

    • Immobilize YTHDF2 onto a CM5 sensor chip using standard amine coupling chemistry.

    • Prepare a series of concentrations of this compound in Running Buffer.

    • Inject the different concentrations of this compound over the sensor chip surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections if necessary.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K_D).

RNA Immunoprecipitation (RIP)-qPCR

RIP-qPCR is used to confirm the interaction of YTHDF2 with specific target mRNAs and to assess the effect of this compound on this interaction in a cellular context.

  • Principle: An antibody against the protein of interest (YTHDF2) is used to immunoprecipitate the protein-RNA complexes from cell lysates. The co-precipitated RNA is then purified and quantified by reverse transcription-quantitative PCR (RT-qPCR) to identify the bound transcripts.

  • Materials:

    • Cells treated with DMSO or this compound

    • Anti-YTHDF2 antibody and control IgG

    • Protein A/G magnetic beads

    • RIP lysis buffer

    • RNA purification kit

    • RT-qPCR reagents and primers for target mRNAs

  • Procedure:

    • Lyse the treated cells and prepare whole-cell extracts.

    • Incubate the cell lysates with anti-YTHDF2 antibody or control IgG overnight at 4°C.

    • Add Protein A/G magnetic beads to pull down the antibody-protein-RNA complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the RNA from the beads and purify it.

    • Perform RT-qPCR to quantify the abundance of specific target mRNAs in the immunoprecipitated samples relative to the input.

Conclusion

This compound has emerged as a valuable tool for interrogating the biological functions of YTHDF2 and the broader implications of m⁶A-dependent gene regulation. Its ability to selectively inhibit YTHDF2 provides a means to stabilize specific mRNA transcripts, thereby modulating key signaling pathways involved in cancer progression, immune response, and degenerative diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting the m⁶A reader YTHDF2. Further investigation into the pharmacology and in vivo efficacy of this compound and its analogs will be crucial in translating these findings into novel therapeutic strategies.

References

The Impact of DC-Y13-27 on Gene Expression: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DC-Y13-27, a derivative of the compound DC-Y13, has emerged as a selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2. By binding to the YTH domain of YTHDF2, this compound prevents the recognition of m6A-modified mRNA, thereby influencing the stability and translation of target transcripts. This activity results in significant alterations in gene expression, with notable implications for cancer therapy and the treatment of degenerative diseases. This document provides a comprehensive analysis of the molecular effects of this compound, with a focus on its impact on gene expression, associated signaling pathways, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

This compound functions by inhibiting the YTHDF2 protein, which normally recognizes and binds to m6A modifications on mRNA, leading to the degradation of these transcripts. By blocking this interaction, this compound effectively stabilizes the target mRNAs, leading to increased protein expression of the corresponding genes. This mechanism has been shown to modulate key cellular processes, including inflammation, immune response, and extracellular matrix regulation.

Quantitative Analysis of Gene Expression Changes

The administration of this compound leads to quantifiable changes in the expression of several key genes. The following tables summarize the observed effects in different experimental contexts.

Table 1: Effect of this compound on Gene Expression in Intervertebral Disc Degeneration Models

GeneEffect of this compoundDescription
FOXO3Increased protein levelsA transcription factor that plays a role in stress resistance and longevity.[1]
TIMP1Increased protein levelsA tissue inhibitor of metalloproteinases that inhibits the activity of MMPs.[1]
MMP1Reduced expressionA matrix metalloproteinase involved in the degradation of extracellular matrix.[1]
MMP3Reduced expressionA matrix metalloproteinase involved in the degradation of extracellular matrix.[1]
MMP7Reduced expressionA matrix metalloproteinase involved in the degradation of extracellular matrix.[1]
MMP9Reduced expressionA matrix metalloproteinase involved in the degradation of extracellular matrix.[1]

Table 2: Effect of this compound on Gene Expression in Cancer Radiotherapy Models

GeneEffect of this compoundDescription
Adrb2Upregulation (due to YTHDF2 inhibition)Adrenergic Receptor Beta 2, a negative regulator of NF-κB signaling.[2]
MetrnlUpregulation (due to YTHDF2 inhibition)Meteorin-like, a negative regulator of NF-κB signaling.[2]
Smpdl3bUpregulation (due to YTHDF2 inhibition)Sphingomyelin Phosphodiesterase Acid-Like 3B, a negative regulator of NF-κB signaling.[2]
IL-1βIncreased secretionA pro-inflammatory cytokine, indicative of pyroptosis induction.

Signaling Pathways Modulated by this compound

The effects of this compound on gene expression are mediated through its influence on specific signaling pathways.

The YTHDF2-FOXO3-MMP Signaling Axis

In the context of intervertebral disc degeneration, this compound has been shown to modulate the YTHDF2-FOXO3-MMP signaling axis. Under normal conditions, YTHDF2 promotes the degradation of FOXO3 mRNA. The resulting decrease in FOXO3 protein leads to reduced transcription of TIMP1, an inhibitor of Matrix Metalloproteinases (MMPs). This, in turn, results in increased MMP activity and degradation of the extracellular matrix. By inhibiting YTHDF2, this compound stabilizes FOXO3 mRNA, leading to increased TIMP1 expression and reduced MMP activity.[1]

YTHDF2_FOXO3_MMP_Pathway This compound This compound YTHDF2 YTHDF2 This compound->YTHDF2 inhibits FOXO3_mRNA FOXO3_mRNA YTHDF2->FOXO3_mRNA promotes degradation FOXO3_Protein FOXO3_Protein FOXO3_mRNA->FOXO3_Protein translates to TIMP1_Gene TIMP1_Gene FOXO3_Protein->TIMP1_Gene activates transcription TIMP1_Protein TIMP1_Protein TIMP1_Gene->TIMP1_Protein expresses MMPs MMPs TIMP1_Protein->MMPs inhibits ECM_Degradation ECM_Degradation MMPs->ECM_Degradation causes

Figure 1: The YTHDF2-FOXO3-MMP signaling pathway modulated by this compound.
The YTHDF2-NF-κB Signaling Pathway in Radiotherapy

In cancer radiotherapy, ionizing radiation (IR) induces the expression of YTHDF2 through the activation of the NF-κB signaling pathway.[2][3] YTHDF2, in turn, promotes the degradation of mRNAs encoding negative regulators of NF-κB signaling, such as Adrb2, Metrnl, and Smpdl3b.[2] This creates a positive feedback loop that enhances NF-κB activity and promotes an immunosuppressive tumor microenvironment. This compound disrupts this feedback loop by inhibiting YTHDF2, thereby stabilizing the mRNAs of the NF-κB negative regulators and dampening the pro-tumorigenic inflammatory response.[2]

YTHDF2_NFkB_Pathway cluster_feedback_loop Positive Feedback Loop IR Ionizing Radiation NFkB NF-κB Activation IR->NFkB activates YTHDF2_Gene YTHDF2 Gene NFkB->YTHDF2_Gene induces expression Immunosuppression Immunosuppression NFkB->Immunosuppression promotes YTHDF2_Protein YTHDF2 Protein YTHDF2_Gene->YTHDF2_Protein expresses Neg_Reg_mRNA mRNA of NF-κB Negative Regulators (Adrb2, Metrnl, Smpdl3b) YTHDF2_Protein->Neg_Reg_mRNA promotes degradation Neg_Reg_Protein Negative Regulator Proteins Neg_Reg_mRNA->Neg_Reg_Protein translates to Neg_Reg_Protein->NFkB inhibits DC_Y13_27 This compound DC_Y13_27->YTHDF2_Protein inhibits

Figure 2: The YTHDF2-NF-κB feedback loop and its inhibition by this compound.

Experimental Protocols

The following section details the methodologies employed in the key studies investigating the effects of this compound on gene expression.

In Vitro Studies on Intervertebral Disc Degeneration
  • Cell Culture: Human nucleus pulposus (NP) and annulus fibrosus (AF) cells were cultured.

  • Treatment: Cells were co-treated with hydrogen peroxide (H₂O₂) to induce oxidative stress and with this compound at concentrations ranging from 20-40 μM for 6 hours.

  • Gene Expression Analysis: The expression levels of YTHDF2, FOXO3, TIMP1, MMP1, MMP3, MMP7, and MMP9 were measured.[4]

In Vivo Studies on Intervertebral Disc Degeneration
  • Animal Model: Aged C57BL/6 mice and mice with H₂O₂-induced intervertebral disc degeneration (IDD) were used.

  • Treatment: this compound was administered via subcutaneous injection at a dose of 5 mg/kg every 5 days for 12 weeks.

  • Analysis: The expression of FOXO3 and TIMP1, and the activity of MMP1/3/7/9 were assessed in intervertebral disc tissues.[4]

In Vivo Cancer Radiotherapy Studies
  • Animal Model: C57BL/6J mice bearing MC38 colon cancer or B16 melanoma were used.

  • Treatment: this compound was administered intravenously at a daily dose of 9 μ g/mouse in combination with radiotherapy.

  • Gene Expression Analysis: RNA sequencing was performed on tumor-infiltrating CD11b+ myeloid cells from wild-type and Ythdf2-conditional knockout mice with or without ionizing radiation to identify differentially expressed genes, including the YTHDF2 targets Adrb2, Metrnl, and Smpdl3b.[2]

General Experimental Workflow for Assessing this compound's Effect on Gene Expression

The general workflow for investigating the impact of this compound on gene expression typically involves the following steps:

Experimental_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Lines, Primary Cells) In_Vitro_Treatment Treatment with This compound +/- Stimulus Cell_Culture->In_Vitro_Treatment Sample_Collection Sample Collection (Cells, Tissues) In_Vitro_Treatment->Sample_Collection Animal_Model Animal Model (e.g., Mouse Tumor Model) In_Vivo_Treatment Treatment with This compound +/- Other Therapies Animal_Model->In_Vivo_Treatment In_Vivo_Treatment->Sample_Collection RNA_Extraction RNA Extraction Sample_Collection->RNA_Extraction Gene_Expression_Profiling Gene Expression Profiling (RNA-seq, qRT-PCR) RNA_Extraction->Gene_Expression_Profiling Data_Analysis Bioinformatic Analysis (DEG, Pathway Analysis) Gene_Expression_Profiling->Data_Analysis

Figure 3: A generalized experimental workflow for studying the effects of this compound.

Conclusion

This compound represents a promising therapeutic agent with a clear mechanism of action centered on the inhibition of the m6A reader protein YTHDF2. Its ability to modulate gene expression through the stabilization of specific mRNA transcripts has significant implications for the treatment of cancer and degenerative diseases. The detailed understanding of its effects on signaling pathways such as the YTHDF2-FOXO3-MMP and YTHDF2-NF-κB axes provides a solid foundation for further preclinical and clinical development. The experimental protocols outlined herein offer a guide for researchers seeking to further investigate the therapeutic potential of this compound.

References

Biophysical Properties of DC-Y13-27: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC-Y13-27 is a potent and selective small molecule inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2. This document provides a comprehensive overview of the biophysical properties of this compound, including its binding affinity, selectivity, and mechanism of action. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA and plays a critical role in various biological processes, including RNA stability, translation, and splicing. The YTH domain-containing family of proteins (YTHDFs) are key "readers" of m6A, translating the epigenetic mark into functional consequences. Among them, YTHDF2 is primarily known for promoting the degradation of m6A-modified transcripts. Dysregulation of YTHDF2 has been implicated in numerous diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target. This compound, a derivative of DC-Y13, has emerged as a valuable chemical probe to investigate the biological functions of YTHDF2 and as a potential lead compound for therapeutic development.

Biophysical and Pharmacological Data

The following tables summarize the known quantitative biophysical and pharmacological parameters of this compound.

Table 1: Binding Affinity of this compound

TargetBinding Constant (KD)Assay MethodReference
YTHDF237.9 μMNot Specified in Source[1]
YTHDF238 μMMicroscale Thermophoresis[2]

Table 2: Inhibitory Activity of this compound

TargetIC50Assay MethodReference
YTHDF238 μMNot Specified in Source[3]
YTHDF1165 μMNot Specified in Source[3]
YTHDF221.8 ± 1.8 μMAlphaScreen Assay[2][4]
YTHDF1165.2 ± 7.7 μMAlphaScreen Assay[4]

Table 3: In Vitro Cellular Activity of this compound

Cell LinesConcentration RangeDurationObserved EffectsReference
Nucleus Pulposus (NP) and Annulus Fibrosus (AF) cells20-40 μM6 hoursCo-treatment with H2O2 reduces YTHDF2 expression, restores FOXO3 and TIMP1 protein levels, and decreases MMP1/3/7/9 expression.[1]
MDA-MB-231 and BT-549 (Breast Cancer)Not Specified24 hoursInhibits cell proliferation, increases LDH release and IL-1β secretion, and induces pyroptosis.[1]

Table 4: In Vivo Activity of this compound

Animal ModelDosageAdministration RouteDurationObserved EffectsReference
C57BL/6J mice with MC38 colon cancer, B16 melanoma9 μ g/mouse Intravenous (i.v.)DailyCombined with radiotherapy, significantly inhibits tumor growth.[1]
Aged mice and H2O2-induced IDD models5 mg/kgSubcutaneous (s.c.)Every 5 days, 12 weeksAlleviates intervertebral disc degeneration, increases FOXO3 and TIMP1 expression, and decreases MMP activity.[1]

Mechanism of Action

This compound functions by directly binding to the YTH domain of YTHDF2, the pocket responsible for recognizing m6A-modified RNA.[3] This competitive inhibition prevents YTHDF2 from binding to its target transcripts, thereby rescuing them from degradation. This leads to the restoration of protein levels of key tumor suppressors and regulatory factors, such as FOXO3 and TIMP1, and the reduction of matrix metalloproteinases (MMPs).[1][5]

A significant aspect of this compound's mechanism, particularly in the context of cancer therapy, is its ability to modulate the tumor microenvironment. In response to ionizing radiation (IR), tumor cells upregulate YTHDF2 expression through the NF-κB signaling pathway. YTHDF2, in turn, promotes the degradation of transcripts that negatively regulate NF-κB, creating a positive feedback loop that enhances immunosuppression.[6][7][8] By inhibiting YTHDF2, this compound disrupts this circuit, leading to decreased infiltration and function of myeloid-derived suppressor cells (MDSCs) and enhanced anti-tumor immunity.[4][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biophysical properties of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity and kinetics of this compound to YTHDF2 protein.

Materials:

  • Biacore T200 instrument (GE Healthcare)

  • CM5 sensor chip

  • YTHDF2 protein

  • This compound

  • HBS buffer (20 mM HEPES pH 7.4, 200 mM NaCl, 0.08% (v/v) DMSO)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Chip Immobilization:

    • Equilibrate the CM5 sensor chip with HBS buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Immobilize the YTHDF2 protein to the surface via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in HBS buffer.

    • Inject the this compound solutions over the immobilized YTHDF2 surface at a constant flow rate.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of bound analyte.

    • After each injection, regenerate the sensor surface to remove bound analyte.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[6]

Fluorescence Polarization (FP) Assay for Inhibition

Objective: To measure the inhibitory effect of this compound on the interaction between YTHDF2 and an m6A-containing RNA probe.

Materials:

  • Fluorescence polarization plate reader

  • YTHDF2 protein

  • Fluorescently labeled m6A-containing RNA probe

  • This compound

  • Assay buffer

Procedure:

  • Assay Setup:

    • In a microplate, add a fixed concentration of YTHDF2 protein and the fluorescently labeled m6A RNA probe.

    • Add varying concentrations of this compound to the wells.

    • Include control wells with no inhibitor (maximum polarization) and no protein (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Signaling and Workflow Diagrams

The following diagrams illustrate the key signaling pathway involving this compound and a typical experimental workflow.

G IR Ionizing Radiation NFkB NF-κB IR->NFkB activates YTHDF2_gene YTHDF2 Gene NFkB->YTHDF2_gene induces transcription Immuno Immunosuppression NFkB->Immuno promotes YTHDF2_protein YTHDF2 Protein YTHDF2_gene->YTHDF2_protein translates to Neg_Reg_mRNA m6A-mRNA of NF-κB Neg. Regulators YTHDF2_protein->Neg_Reg_mRNA binds to Degradation mRNA Degradation Neg_Reg_mRNA->Degradation leads to Degradation->NFkB removes inhibition of DC_Y13_27 This compound DC_Y13_27->YTHDF2_protein inhibits

Caption: this compound disrupts the IR-induced YTHDF2-NF-κB positive feedback loop.

G cluster_0 Compound Screening cluster_1 Biophysical Characterization cluster_2 Preclinical Evaluation HTS High-Throughput Screening Lead_Opt Lead Optimization (DC-Y13 to this compound) HTS->Lead_Opt Binding_Assays Binding Assays (SPR, MST) Lead_Opt->Binding_Assays Inhibition_Assays Inhibition Assays (FP, HTRF, AlphaScreen) Binding_Assays->Inhibition_Assays In_Vitro In Vitro Cell-Based Assays Inhibition_Assays->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo

Caption: A typical drug discovery workflow for inhibitors like this compound.

References

The Impact of DC-Y13-27 on NF-κB Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the mechanism of action of DC-Y13-27, a small molecule inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2. Emerging research has identified a critical role for YTHDF2 in regulating the NF-κB signaling pathway, a key pathway in inflammation, immunity, and cancer. This document details the impact of this compound on NF-κB signaling, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Mechanism of Action: this compound and the NF-κB Signaling Axis

The canonical NF-κB signaling pathway is a critical regulator of gene expression involved in cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. In a resting state, the NF-κB transcription factors are held inactive in the cytoplasm by a family of inhibitor proteins, the IκBs. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimers (most commonly p65/p50) to translocate to the nucleus and activate the transcription of target genes.

Recent studies have revealed an additional layer of regulation involving the m6A RNA-binding protein YTHDF2. YTHDF2 recognizes and binds to m6A-modified messenger RNAs (mRNAs), promoting their degradation. Among the targets of YTHDF2 are the transcripts of several negative regulators of the NF-κB pathway.[1] By facilitating the decay of these inhibitory mRNAs, YTHDF2 effectively sustains and enhances NF-κB signaling.

This compound is a derivative of DC-Y13 and has been identified as an inhibitor of YTHDF2.[2] It acts by binding to the YTH domain of YTHDF2, thereby preventing its interaction with m6A-containing RNA.[1] This inhibition stabilizes the mRNAs of NF-κB negative regulators, leading to their increased protein expression. The subsequent accumulation of these negative regulators enhances the sequestration of NF-κB in the cytoplasm, thereby inhibiting NF-κB-mediated transcription. This mechanism has been shown to be particularly relevant in the context of the tumor microenvironment, where inhibition of NF-κB in myeloid-derived suppressor cells (MDSCs) and regulatory T (Treg) cells can enhance anti-tumor immunity.[3]

Quantitative Data

The following table summarizes the key quantitative parameters of this compound's interaction with its primary target, YTHDF2, and its selectivity over the related protein YTHDF1.

ParameterTarget ProteinValueReference
IC50 YTHDF221.8 ± 1.8 μM[4]
YTHDF1165.2 ± 7.7 μM[4]
Binding Constant (KD) YTHDF237.9 μM[5]
In Vivo Dosage Murine Models9 μ g/mouse (intravenous, daily)[5]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

DC_Y13_27_NF_kB_Pathway cluster_inhibition Inhibition by this compound cluster_rna_degradation mRNA Degradation cluster_protein_synthesis Protein Synthesis & Function cluster_nf_kb_signaling NF-κB Signaling This compound This compound YTHDF2 YTHDF2 This compound->YTHDF2 NF-κB Negative Regulator mRNA (m6A) NF-κB Negative Regulator mRNA (m6A) YTHDF2->NF-κB Negative Regulator mRNA (m6A) NF-κB Negative Regulator mRNA (m6A)->Degraded mRNA NF-κB Negative Regulators NF-κB Negative Regulators NF-κB Negative Regulator mRNA (m6A)->NF-κB Negative Regulators NF-κB NF-κB NF-κB Negative Regulators->NF-κB Gene Transcription Gene Transcription NF-κB->Gene Transcription Experimental_Workflow cluster_screening Identification cluster_invitro Biochemical Characterization cluster_cellbased Functional Assessment cluster_invivo Preclinical Efficacy Compound Screening Compound Screening In Vitro Validation In Vitro Validation Compound Screening->In Vitro Validation HTS (Fluorescence Polarization) HTS (Fluorescence Polarization) Compound Screening->HTS (Fluorescence Polarization) Cell-Based Assays Cell-Based Assays In Vitro Validation->Cell-Based Assays IC50 Determination IC50 Determination In Vitro Validation->IC50 Determination Binding Affinity (KD) Binding Affinity (KD) In Vitro Validation->Binding Affinity (KD) In Vivo Studies In Vivo Studies Cell-Based Assays->In Vivo Studies Western Blot (p-IκBα, nuclear p65) Western Blot (p-IκBα, nuclear p65) Cell-Based Assays->Western Blot (p-IκBα, nuclear p65) Luciferase Reporter Assay Luciferase Reporter Assay Cell-Based Assays->Luciferase Reporter Assay qPCR (NF-κB Target Genes) qPCR (NF-κB Target Genes) Cell-Based Assays->qPCR (NF-κB Target Genes) Tumor Xenograft Models Tumor Xenograft Models In Vivo Studies->Tumor Xenograft Models

References

Understanding the Selectivity of DC-Y13-27 for YTHDF2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of the N6-methyladenosine (m6A) reader protein YTHDF2 by the small molecule inhibitor DC-Y13-27. The document details the quantitative measures of selectivity, the experimental protocols used for its determination, and the broader context of the YTHDF protein family and its role in cellular processes.

Introduction to YTHDF2 and the Challenge of Selective Inhibition

The YTH domain-containing family of proteins (YTHDFs) are key readers of the m6A modification on mRNA, playing crucial roles in post-transcriptional gene regulation. The family includes YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2, each with distinct functions in mRNA translation, decay, and splicing.[1] YTHDF2 is primarily associated with promoting the degradation of m6A-modified mRNA.[1]

Given the significant roles of YTHDF proteins in various diseases, including cancer, the development of selective inhibitors is of great interest. However, the high degree of conservation within the m6A-binding YTH domain across the YTHDF family presents a significant challenge for developing selective small molecule inhibitors.[1]

This compound, a derivative of DC-Y13, was identified through high-throughput screening and subsequent optimization as an inhibitor of YTHDF2.[2][3] This guide focuses on the data and methodologies that define its selectivity profile.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound has been primarily characterized against YTHDF1, another well-studied member of the YTHDF family. The available data from biochemical and biophysical assays consistently demonstrate that this compound exhibits a preferential inhibition of YTHDF2 over YTHDF1.

Target Protein Assay Type Measurement Value (μM) Selectivity Fold (vs. YTHDF2)
YTHDF2 AlphaScreenIC5021.8 ± 1.8[4]1x
Microscale Thermophoresis (MST)Kd37.9[5][6]1x
Fluorescence Polarization (FP)IC5038[1]1x
YTHDF1 AlphaScreenIC50165.2 ± 7.7[4][7]~7.6x
Fluorescence Polarization (FP)IC50165[1]~4.3x
YTHDF3 Not Reported---
YTHDC1 Not Reported---
YTHDC2 Not Reported---

Note: The selectivity of this compound against YTHDF3, YTHDC1, and YTHDC2 has not been reported in the reviewed scientific literature.

Experimental Protocols for Determining Selectivity

The following sections provide detailed methodologies for the key experiments used to quantify the interaction between this compound and YTHDF proteins.

Fluorescence Polarization (FP) Assay

The FP assay is a competitive binding assay that measures the change in the polarization of fluorescently labeled m6A-containing RNA upon binding to the YTH domain of the target protein. Inhibition of this interaction by a small molecule like this compound results in a decrease in fluorescence polarization.

Protocol:

  • Reagents and Materials:

    • Purified recombinant YTH domain of the target protein (e.g., YTHDF2, YTHDF1).

    • Fluorescently labeled m6A-containing RNA probe.

    • This compound and other test compounds serially diluted in an appropriate buffer (e.g., PBS with 0.01% Tween-20).

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Black, low-volume 384-well plates.

    • A plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Add a fixed concentration of the purified YTH domain protein to the wells of the 384-well plate.

    • Add serial dilutions of this compound or control compounds to the wells.

    • Incubate the plate at room temperature for 30 minutes to allow for compound-protein binding.

    • Add a fixed concentration of the fluorescently labeled m6A RNA probe to all wells.

    • Incubate the plate for an additional 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

    • Calculate the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

AlphaScreen Assay

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is another proximity-based assay used to measure the interaction between the YTH domain and m6A-containing RNA. It utilizes donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity by the protein-RNA interaction.

Protocol:

  • Reagents and Materials:

    • Purified His-tagged YTH domain of the target protein.

    • Biotinylated m6A-containing RNA probe.

    • Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).

    • This compound and other test compounds serially diluted in assay buffer.

    • Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

    • White, opaque 384-well plates.

    • An AlphaScreen-capable plate reader.

  • Procedure:

    • Add the His-tagged YTH domain protein and the biotinylated m6A RNA probe to the wells of the 384-well plate.

    • Add serial dilutions of this compound or control compounds to the wells.

    • Incubate the mixture for 30 minutes at room temperature.

    • Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to the wells in the dark.

    • Incubate the plate for 60 minutes at room temperature in the dark.

    • Measure the AlphaScreen signal on a compatible plate reader.

    • Determine the IC50 values from the dose-response curves.

Microscale Thermophoresis (MST)

MST is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell. This method directly quantifies the binding affinity (Kd) between a protein and a ligand.

Protocol:

  • Reagents and Materials:

    • Purified YTH domain of the target protein.

    • This compound serially diluted in MST buffer.

    • MST buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20).

    • Premium coated capillaries (NanoTemper Technologies).

    • A Monolith NT.115 or similar MST instrument (NanoTemper Technologies).

  • Procedure:

    • Prepare a series of 16 dilutions of this compound in MST buffer.

    • Add a constant concentration of the target YTH domain protein to each dilution of the compound. The protein can be fluorescently labeled or label-free, depending on the instrument's capabilities.

    • Incubate the samples for 10 minutes at room temperature.

    • Load the samples into the premium coated capillaries.

    • Measure the thermophoresis of the samples in the MST instrument.

    • Analyze the change in thermophoresis as a function of the ligand concentration to determine the dissociation constant (Kd) using the MO.Affinity Analysis software.

Visualizing the Scientific Context

The following diagrams illustrate the key concepts and workflows described in this guide.

Mechanism of YTHDF2 Inhibition by this compound cluster_YTHDF2 YTHDF2-mediated mRNA Decay cluster_Inhibition Inhibition by this compound m6A_mRNA m6A-modified mRNA YTHDF2 YTHDF2 Protein m6A_mRNA->YTHDF2 Binds to Decay_Machinery mRNA Decay Machinery YTHDF2->Decay_Machinery Recruits Degradation mRNA Degradation Decay_Machinery->Degradation Leads to DC_Y13_27 This compound Inhibition DC_Y13_27->Inhibition Inhibition->YTHDF2 Blocks m6A binding

Caption: this compound inhibits YTHDF2 by blocking the binding of m6A-modified mRNA.

Experimental Workflow for Selectivity Profiling cluster_Primary_Assay Primary Screening & Potency cluster_Selectivity_Assay Selectivity Screening cluster_Biophysical_Validation Biophysical Validation Start Start: Compound this compound FP_Assay Fluorescence Polarization (FP) Assay - Determine IC50 for YTHDF2 Start->FP_Assay AlphaScreen_Assay AlphaScreen Assay - Determine IC50 for YTHDF2 Start->AlphaScreen_Assay MST_Assay Microscale Thermophoresis (MST) - Determine Kd for YTHDF2 and other YTH proteins Start->MST_Assay Selectivity_FP FP Assay vs. YTHDF1, YTHDF3, etc. - Determine IC50 for other YTH proteins FP_Assay->Selectivity_FP Selectivity_Alpha AlphaScreen vs. YTHDF1, YTHDF3, etc. - Determine IC50 for other YTH proteins AlphaScreen_Assay->Selectivity_Alpha Data_Analysis Data Analysis & Comparison - Calculate Selectivity Folds Selectivity_FP->Data_Analysis Selectivity_Alpha->Data_Analysis MST_Assay->Data_Analysis

Caption: Workflow for determining the potency and selectivity of this compound.

Conclusion

This compound is a valuable tool for studying the biological functions of YTHDF2. The available data robustly demonstrates its selectivity for YTHDF2 over YTHDF1. However, a complete understanding of its selectivity profile awaits further investigation into its activity against other members of the YTH domain family, namely YTHDF3, YTHDC1, and YTHDC2. The detailed experimental protocols provided herein serve as a guide for researchers aiming to replicate or expand upon these findings. As the field of epitranscriptomics continues to evolve, the development and thorough characterization of selective chemical probes like this compound will be instrumental in dissecting the complex roles of m6A readers in health and disease.

References

Methodological & Application

Application Notes and Protocols for DC-Y13-27 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-Y13-27 is a derivative of the compound DC-Y13 and has been identified as a potent inhibitor of YT521-B homology domain family 2 (YTHDF2).[1][2][3][4][5] YTHDF2 is an N6-methyladenosine (m6A) "reader" protein that recognizes and binds to m6A-modified RNA, leading to the degradation of target transcripts. By inhibiting YTHDF2, this compound can modulate the stability of various mRNAs, thereby influencing a range of cellular processes.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture experiments. The primary mechanism of this compound involves the inhibition of YTHDF2, which has been shown to restore the protein levels of FOXO3 and TIMP1, while reducing the expression of matrix metalloproteinases (MMPs) such as MMP1, MMP3, MMP7, and MMP9.[1][2] Furthermore, this compound has been observed to induce pyroptosis and increase the secretion of IL-1β.[1][2] Its anti-tumor activities have been noted in breast cancer, and it has been shown to enhance the therapeutic response to radiotherapy in colon cancer and melanoma.[1][2]

Compound Specifications

PropertyValueSource
Molecular Formula C14H10N2O2S[3][5]
Molecular Weight 270.31 g/mol [3][5]
Target YTHDF2[1][2][3][4][5]
Binding Affinity (KD) 37.9 μM[1][2][3][4][5]
IC50 for YTHDF2 38 μM[6]
IC50 for YTHDF1 165 μM[6]
Solubility Soluble in DMSO (45 mg/mL, 166.48 mM)[4]

Preparation of Stock Solutions and Storage

Proper handling and storage of this compound are crucial for maintaining its activity.

Storage ConditionDurationSource
Powder 2 years at -20°C[5]
Stock Solution in DMSO 2 weeks at 4°C[5]
Stock Solution in DMSO 6 months at -80°C[5]
Stock Solution in DMSO (alternative) Up to 1 month at -20°C (in aliquots)[3]

Protocol for Preparing a 10 mM Stock Solution:

  • Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.[3]

  • To prepare a 10 mM stock solution, add 370 µL of sterile DMSO to 1 mg of this compound powder (MW: 270.31).

  • Vortex thoroughly to ensure the compound is completely dissolved. Sonication is recommended to aid dissolution.[4]

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term use.

Experimental Protocols

The following are suggested protocols for utilizing this compound in various cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Cell Culture and Treatment

This protocol outlines the basic steps for treating cultured cells with this compound.

Materials:

  • Appropriate cancer cell line (e.g., MDA-MB-231 or BT-549 for breast cancer, MC38 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 6-well, 96-well)

Procedure:

  • Seed cells in the appropriate cell culture plates and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Prepare the desired concentrations of this compound by diluting the stock solution in a complete culture medium. For example, to achieve a final concentration of 40 µM in 2 mL of medium, add 0.8 µL of the 10 mM stock solution.

  • Include a vehicle control by adding the same volume of DMSO to the control wells.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours), depending on the specific assay.[2]

Recommended Treatment Concentrations and Durations from Literature:

Cell Line(s)ConcentrationDurationObserved EffectSource
NP and AF cells (co-treated with H2O2)20-40 µM6 hoursReduced YTHDF2, restored FOXO3 and TIMP1, decreased MMPs[2]
MDA-MB-231, BT-549Not specified24 hoursInhibited proliferation, induced pyroptosis[2]
Western Blot Analysis of Target Proteins

This protocol is designed to assess the effect of this compound on the protein levels of YTHDF2 and its downstream targets.

Procedure:

  • Culture and treat cells with this compound as described in the general treatment protocol.

  • After the treatment period, collect the cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against YTHDF2, FOXO3, TIMP1, MMP1, MMP3, MMP7, MMP9, and a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Cell Proliferation Assay (e.g., MTT or WST-1 Assay)

This assay measures the effect of this compound on cell viability and proliferation.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Treat the cells with a range of this compound concentrations for 24 to 72 hours.

  • At the end of the treatment period, add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Pyroptosis Assessment

This compound has been shown to induce pyroptosis. This can be assessed by measuring LDH release and IL-1β secretion.

LDH Release Assay:

  • Treat cells with this compound as described previously.

  • After the incubation period, collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.

IL-1β Secretion (ELISA):

  • Collect the cell culture supernatant from this compound-treated cells.

  • Measure the concentration of IL-1β in the supernatant using a human or mouse IL-1β ELISA kit, following the manufacturer's protocol.

Visual Representations

Experimental Workflow for this compound Treatment and Analysis

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis prep_compound Prepare this compound Stock Solution (DMSO) treat_cells Treat Cells with this compound (and Vehicle Control) prep_compound->treat_cells cell_culture Seed and Culture Target Cells cell_culture->treat_cells western_blot Western Blot (YTHDF2, FOXO3, TIMP1, MMPs) treat_cells->western_blot proliferation Cell Proliferation Assay (MTT / WST-1) treat_cells->proliferation pyroptosis Pyroptosis Assessment (LDH, IL-1β ELISA) treat_cells->pyroptosis

Caption: A flowchart of the experimental procedure for using this compound.

Signaling Pathway of this compound Action

signaling_pathway cluster_rna_decay mRNA Degradation cluster_protein Protein Expression DC_Y13_27 This compound YTHDF2 YTHDF2 DC_Y13_27->YTHDF2 Inhibits m6A_RNA m6A-modified mRNA (e.g., FOXO3, TIMP1) YTHDF2->m6A_RNA Binds to RNA_degradation RNA Degradation YTHDF2->RNA_degradation Promotes m6A_RNA->RNA_degradation Targets for FOXO3_TIMP1_mRNA FOXO3, TIMP1 mRNA FOXO3_TIMP1_protein FOXO3, TIMP1 Protein (Increased) FOXO3_TIMP1_mRNA->FOXO3_TIMP1_protein Translation MMPs_mRNA MMPs mRNA MMPs_protein MMPs Protein (Decreased) MMPs_mRNA->MMPs_protein Translation

Caption: The inhibitory effect of this compound on the YTHDF2-mediated mRNA decay pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DC-Y13-27 is a derivative of DC-Y13 and functions as a selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2.[1][2] By targeting the YTH domain of YTHDF2, this compound prevents its binding to m6A-containing RNA, thereby modulating the stability and translation of target transcripts.[3] This inhibitory activity leads to a cascade of downstream effects, including the restoration of FOXO3 and TIMP1 protein levels, and the reduction of MMP1/3/7/9 expression.[1][2] Functionally, this compound has been shown to induce pyroptosis in breast cancer cells, reduce intervertebral disc degeneration, and enhance the efficacy of radiotherapy in colon cancer and melanoma models.[1][2]

Mechanism of Action

This compound selectively inhibits YTHDF2, a key "reader" protein in the m6A RNA modification pathway. This pathway is crucial for regulating gene expression post-transcriptionally. The binding of YTHDF2 to m6A-modified mRNAs typically leads to their degradation. By inhibiting this interaction, this compound stabilizes the target mRNAs of YTHDF2, leading to increased protein expression of key regulatory factors. A notable downstream effect is the inhibition of the NF-κB signaling pathway.[4][5]

G cluster_0 This compound Mechanism of Action DCY1327 This compound YTHDF2 YTHDF2 DCY1327->YTHDF2 inhibits FOXO3_TIMP1_mRNA FOXO3, TIMP1, etc. mRNA DCY1327->FOXO3_TIMP1_mRNA stabilizes NFkB_Activation NF-κB Activation ↓ DCY1327->NFkB_Activation results in m6A_RNA m6A-containing RNA YTHDF2->m6A_RNA binds Degradation mRNA Degradation m6A_RNA->Degradation leads to FOXO3_TIMP1_mRNA->Degradation targeted for FOXO3_TIMP1_Protein FOXO3, TIMP1 Protein ↑ FOXO3_TIMP1_mRNA->FOXO3_TIMP1_Protein translates to MMP_Expression MMP1/3/7/9 Expression ↓ FOXO3_TIMP1_Protein->MMP_Expression

Caption: Signaling pathway of this compound.

Recommended Concentrations for In Vitro Assays

The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on available data, a starting concentration range of 10-40 µM is recommended for most in vitro applications. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

ParameterValueReference
Binding Affinity (KD) 37.9 µM[1][2]
IC50 (YTHDF2) 38 µM[3]
IC50 (YTHDF2) 21.8 ± 1.8 µM[4]
IC50 (YTHDF1) 165 µM[3]
IC50 (YTHDF1) 165.2 ± 7.7 µM[4]
Effective Concentration (NP and AF cells) 20-40 µM (6h treatment)[1]
Effective Concentration (MDA-MB-231, BT-549 cells) Not explicitly stated, but pyroptosis induced at unspecified concentration (24h treatment)[1]
Effective Concentration (MDSCs) Inhibition of NF-κB activation[4]

Experimental Protocols

Stock Solution Preparation
  • This compound is typically supplied as a solid.

  • To prepare a stock solution, dissolve this compound in DMSO to a final concentration of 10 mM.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

  • For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

G cluster_1 Experimental Workflow start Start stock Prepare 10 mM Stock in DMSO start->stock cells Seed Cells in Appropriate Plates stock->cells treat Treat Cells with Diluted this compound cells->treat incubate Incubate for Desired Time treat->incubate assay Perform Assay (e.g., Viability, Pyroptosis) incubate->assay end End assay->end

Caption: General experimental workflow.

Cell Viability Assay (MTT or WST-1 Assay)

This protocol is to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Pyroptosis Assay (LDH Release and IL-1β Secretion)

This protocol is to assess the induction of pyroptosis by this compound.

Materials:

  • Cells of interest (e.g., MDA-MB-231, BT-549)

  • Complete cell culture medium

  • 24-well plates

  • This compound stock solution (10 mM in DMSO)

  • LDH cytotoxicity assay kit

  • Human IL-1β ELISA kit

  • Plate reader

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 24 hours.[1] Include a vehicle control.

  • LDH Release Assay:

    • After incubation, carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.

  • IL-1β Secretion Assay:

    • Use the collected cell culture supernatant.

    • Follow the manufacturer's instructions for the human IL-1β ELISA kit to quantify the concentration of secreted IL-1β.

  • Analyze the data according to the kit instructions to determine the extent of pyroptosis induction.

NF-κB Activation Assay (Reporter Assay)

This protocol is to measure the effect of this compound on NF-κB activation.

Materials:

  • Cells of interest (e.g., MDSCs) stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing a luciferase or GFP gene downstream of an NF-κB response element).

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • Luciferase assay reagent or fluorescence microscope/plate reader

  • Stimulus for NF-κB activation (e.g., TNF-α, LPS)

Procedure:

  • Seed the transfected cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for a designated time (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for the appropriate duration.

  • If using a luciferase reporter:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

  • If using a GFP reporter:

    • Visualize and quantify the GFP expression using a fluorescence microscope or a fluorescence plate reader.

  • Compare the reporter signal in this compound-treated cells to the stimulated control to determine the inhibitory effect on NF-κB activation.

Autophagy Assays

While direct evidence for this compound's role in autophagy is not yet established, its impact on fundamental cellular processes like gene expression and cell death suggests that investigating its effect on autophagy could be a valuable research avenue. Standard methods to monitor autophagy include:

  • Western Blot for LC3-II and p62: An increase in the LC3-II/LC3-I ratio and accumulation of p62 can indicate a blockage in autophagic flux.[6]

  • Fluorescence Microscopy of GFP-LC3: The formation of GFP-LC3 puncta (autophagosomes) can be visualized and quantified.

  • Autophagy Flux Assays: These assays, often using tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3), can distinguish between autophagosome formation and autolysosome fusion. Commercially available reporter cell lines and assay kits can simplify the quantification of autophagic flux.[7][8]

Researchers interested in exploring the connection between YTHDF2 inhibition by this compound and autophagy can adapt the general protocols above. The key would be to treat cells with this compound and then use one of the established autophagy assays to monitor changes in autophagic markers or flux.

Conclusion

This compound is a valuable tool for studying the biological functions of YTHDF2 and the broader implications of m6A RNA modification. The provided protocols offer a starting point for in vitro investigations. As with any compound, it is essential to empirically determine the optimal conditions for each specific experimental system.

References

Application Notes and Protocols: Preparation of DC-Y13-27 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of stock solutions of DC-Y13-27, a potent and selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2.[1][2] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable results in studies investigating the therapeutic potential of this compound in oncology and immunology.[1] This guide details the chemical and physical properties of this compound, provides step-by-step protocols for preparing stock solutions for both in vitro and in vivo applications, and includes recommendations for storage and handling.

Chemical and Physical Properties

This compound is a derivative of DC-Y13 and has been identified as a specific inhibitor of YTHDF2, with a binding constant (KD) of 37.9 μM.[1][2][3][4][5][6] It has been shown to enhance anti-tumor responses to radiotherapy and immunotherapy.[1] The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 270.31 g/mol [1][6][7]
Formula C₁₄H₁₀N₂O₂S[1][2][6][7]
Appearance White to beige solid powder[2][7]
Purity ≥98% (HPLC)[7]
Solubility (in DMSO) Up to 116.67 mg/mL (431.62 mM) with sonication[3]
45 mg/mL (166.48 mM) with sonication[1]
30 mg/mL (clear solution)[7]
10 mM[2]
Solubility (in Water) < 0.1 mg/mL (insoluble)[3]

Experimental Protocols

Preparation of Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended for higher concentrations)

  • Calibrated micropipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[6]

  • Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.7031 mg of this compound (Molecular Weight = 270.31).

  • Dissolve: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 2.7031 mg, add 1 mL of DMSO.

  • Mix: Vortex the solution thoroughly to dissolve the powder. If necessary, use an ultrasonic bath to aid dissolution, particularly for higher concentrations.[1][3]

  • Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store: Store the aliquots as recommended in the storage section below.

Preparation of Formulation for In Vivo Use

This protocol describes the preparation of a suspended solution of this compound suitable for animal studies, based on a common formulation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a Concentrated Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • Formulation Steps: To prepare a final formulation with a concentration of 10 mg/mL, follow these steps sequentially for a 1 mL final volume:

    • Add 100 µL of the 100 mg/mL DMSO stock solution to a sterile tube.

    • Add 400 µL of PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Homogenize: Vortex the final suspension and use an ultrasonic bath to ensure a uniform suspension before administration.[3]

  • Administration: This suspended solution can be used for oral or intraperitoneal injections.[8] It is recommended to perform a solvent-negative control experiment to confirm that the vehicle has no non-specific effects.[1]

Storage and Stability

Proper storage of this compound, both in its solid form and in solution, is crucial for maintaining its activity.

FormStorage TemperatureDurationReference
Solid Powder -20°C3 years[3]
4°C2 years[3]
In Solvent (DMSO) -80°C6 months[2][3][8]
-20°C1 month[3][8]

Handling Recommendations:

  • Prepare solutions on the day of use whenever possible.[6]

  • For stock solutions, store as aliquots in tightly sealed vials to minimize freeze-thaw cycles.[6]

  • Before use, allow the product to equilibrate to room temperature for at least 1 hour prior to opening the vial.[6]

Visualizations

Experimental Workflow for In Vitro Stock Solution Preparation

cluster_start Preparation cluster_procedure Procedure cluster_storage Storage cluster_end Application start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh dissolve Add DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix aliquot Aliquot Solution mix->aliquot store Store at -20°C or -80°C aliquot->store end Use in In Vitro Assays store->end

Caption: Workflow for preparing this compound stock solution for in vitro use.

Signaling Pathway Inhibition by this compound

This compound acts as an inhibitor of YTHDF2, which is an m6A reader protein. In the context of the tumor microenvironment, YTHDF2 can be induced by ionizing radiation (IR) via NF-κB signaling. YTHDF2, in turn, promotes the degradation of transcripts that are negative regulators of NF-κB, creating a positive feedback loop that can lead to immunosuppression. By inhibiting YTHDF2, this compound disrupts this cycle, enhancing anti-tumor immunity.

cluster_signaling YTHDF2-Mediated Immunosuppression cluster_inhibition Inhibition by this compound IR Ionizing Radiation (IR) NFkB NF-κB Signaling IR->NFkB YTHDF2 YTHDF2 Expression NFkB->YTHDF2 Suppression Immunosuppression NFkB->Suppression Degradation Transcript Degradation YTHDF2->Degradation NegReg Negative Regulators of NF-κB (e.g., Adrb2, Metrnl, Smpdl3b) NegReg->Degradation Degradation->NFkB Positive Feedback Degradation->Suppression DCY1327 This compound DCY1327->YTHDF2

References

Application Notes and Protocols for DC-Y13-27 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-Y13-27 is a derivative of DC-Y13 and functions as a potent and selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2.[1][2] It binds to the YTH domain of YTHDF2, preventing it from recognizing m6A-modified RNA. This inhibition has been shown to have significant therapeutic potential, particularly in the context of cancer therapy. In mouse models, this compound has been demonstrated to enhance the efficacy of radiotherapy and immunotherapy by modulating the tumor microenvironment.[3] Specifically, it has been shown to inhibit the infiltration and suppressive function of myeloid-derived suppressor cells (MDSCs).[3] These application notes provide a comprehensive guide for the administration of this compound in preclinical mouse models of cancer.

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the m6A-binding pocket of YTHDF2.[3] The binding constant (KD) for this interaction is approximately 37.9 μM.[1][2] By inhibiting YTHDF2, this compound prevents the degradation of specific m6A-modified mRNAs. This leads to the restoration of protein levels of key signaling molecules, such as FOXO3 and TIMP1, and a reduction in the expression of matrix metalloproteinases (MMPs) like MMP1, MMP3, MMP7, and MMP9.[1] In the context of cancer immunotherapy, the inhibition of YTHDF2 by this compound has been shown to suppress the activation of the NF-κB signaling pathway in MDSCs, thereby reducing their immunosuppressive activity and enhancing anti-tumor immune responses.[3]

Data Presentation

In Vivo Efficacy of this compound in Mouse Tumor Models
Tumor Model Mouse Strain This compound Dosage and Administration Combination Therapy Outcome Reference
MC38 Colon CancerC57BL/6J9 μ g/mouse , daily, intravenous (IV)Radiotherapy (20 Gy, single dose)Significantly inhibited tumor growth compared to radiotherapy alone.[1][3]
B16 MelanomaC57BL/6J9 μ g/mouse , daily, intravenous (IV)Radiotherapy (20 Gy, single dose)Significantly inhibited tumor growth compared to radiotherapy alone.[1]
MC38 Colon CancerC57BL/6J9 μ g/mouse , daily, intravenous (IV)Radiotherapy (20 Gy, single dose) + anti-PD-L1 antibody (2 doses/week, 3 doses total)The triple combination therapy resulted in the most robust anti-tumor effects.[3]
Aged and H₂O₂-induced Intervertebral Disc DegenerationC57BL/65 mg/kg, every 5 days for 12 weeks, subcutaneous (SC)N/AAlleviated intervertebral disc degeneration.[1]
In Vitro Activity of this compound
Parameter Value Reference
YTHDF2 Binding Constant (KD)37.9 μM[1][2]
YTHDF2 IC50 (binding to m6A-containing RNA)21.8 ± 1.8 μM
YTHDF1 IC50 (binding to m6A-containing RNA)165.2 ± 7.7 μM[3]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound solid powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation (in DMSO):

    • This compound is soluble in DMSO at a concentration of up to 116.67 mg/mL (431.62 mM).[1]

    • To prepare a stock solution, aseptically weigh the desired amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO.

    • For example, to prepare a 10 mM stock solution, dissolve 2.703 mg of this compound in 1 mL of DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution for Injection:

    • For in vivo administration, it is recommended to use a vehicle that minimizes DMSO toxicity. A common formulation consists of DMSO, PEG300, Tween 80, and saline or PBS.

    • The final concentration of DMSO in the injected solution should be kept as low as possible, ideally below 10% for normal mice and below 2% for sensitive strains like nude or transgenic mice.[2]

    • Example Formulation (for a 1 mg/kg dose in a 20g mouse with a 100 µL injection volume):

      • Desired final concentration: 0.2 mg/mL.

      • Prepare a working solution with the following composition: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[2]

      • First, mix the required volume of the this compound DMSO stock solution with PEG300 and Tween 80.

      • Then, add the saline or PBS gradually while vortexing to ensure the solution remains clear.

      • Prepare the working solution fresh on the day of injection.

Protocol 2: Subcutaneous and Intravenous Tumor Model and this compound Administration

Materials:

  • MC38 (colon adenocarcinoma) or B16-F10 (melanoma) cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • 6-8 week old C57BL/6J mice

  • Sterile PBS

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Sterile syringes (1 mL) and needles (27-30G for SC, 28-30G for IV)

  • Prepared this compound working solution

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Preparation:

    • Culture MC38 or B16-F10 cells according to standard protocols.

    • On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10⁷ cells/mL.

    • Keep the cell suspension on ice until injection.

  • Tumor Cell Implantation:

    • Subcutaneous (SC) Model: Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.

    • Intravenous (IV) Model (for metastasis studies): Inject 100 µL of the cell suspension (1 x 10⁶ cells) into the lateral tail vein of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth. For SC models, measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • This compound Administration:

    • Initiate treatment when tumors reach a palpable size (e.g., approximately 100 mm³).

    • Intravenous (IV) Administration: Administer 9 μg of this compound per mouse daily via tail vein injection.[1][3]

    • Subcutaneous (SC) Administration: Administer 5 mg/kg of this compound every 5 days via subcutaneous injection.[1]

  • Combination Therapy (Optional):

    • Radiotherapy: On the first day of this compound treatment, deliver a single dose of 20 Gy of localized radiation to the tumor.

    • Immunotherapy: Administer an anti-PD-L1 antibody at a dose of 200 µg per mouse, twice a week for a total of three doses, starting on the first day of this compound treatment.

  • Endpoint:

    • Continue treatment and monitoring until the tumors reach the predetermined endpoint as defined in the animal study protocol (e.g., tumor volume > 2000 mm³ or signs of morbidity).

Visualizations

Signaling_Pathway cluster_0 YTHDF2-mediated mRNA Degradation cluster_1 Effect of this compound m6A-mRNA m6A-mRNA YTHDF2 YTHDF2 m6A-mRNA->YTHDF2 recognizes Deadenylase Complex Deadenylase Complex YTHDF2->Deadenylase Complex recruits mRNA Degradation mRNA Degradation Deadenylase Complex->mRNA Degradation This compound This compound YTHDF2_inhibited YTHDF2 This compound->YTHDF2_inhibited inhibits mRNA Stability mRNA Stability YTHDF2_inhibited->mRNA Stability leads to increased

Caption: Mechanism of this compound action on YTHDF2-mediated mRNA degradation.

Experimental_Workflow cluster_tumor_establishment Tumor Establishment cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoint Cell_Culture Tumor Cell Culture (MC38 or B16) Cell_Injection Subcutaneous Injection (1x10^6 cells) Cell_Culture->Cell_Injection Tumor_Growth Tumor Growth to ~100 mm³ Cell_Injection->Tumor_Growth DCY1327_Admin This compound Administration (e.g., 9 µg/mouse, daily, IV) Tumor_Growth->DCY1327_Admin Radiotherapy Radiotherapy (optional) (20 Gy, single dose) Tumor_Growth->Radiotherapy Immunotherapy Anti-PD-L1 (optional) (2 doses/week) Tumor_Growth->Immunotherapy Tumor_Measurement Tumor Volume Measurement DCY1327_Admin->Tumor_Measurement Radiotherapy->Tumor_Measurement Immunotherapy->Tumor_Measurement Endpoint Endpoint Criteria Met Tumor_Measurement->Endpoint

Caption: Experimental workflow for this compound administration in a mouse tumor model.

Important Considerations

  • Pharmacokinetics and Toxicology: Detailed pharmacokinetic and toxicology data for this compound in mice are not extensively published. It is highly recommended that researchers perform their own dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental conditions.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.

  • Compound Purity: Ensure the use of high-purity this compound for reproducible results.

  • Vehicle Controls: Always include a vehicle control group in your experiments to account for any effects of the solvent mixture.

References

Application Notes and Protocols: Utilizing DC-Y13-27 in Combination with Radiotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-Y13-27 is a small molecule inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2. Emerging preclinical evidence has highlighted its potential as a potent sensitizer to radiotherapy in various cancer models, including colon cancer and melanoma.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound in the context of radiotherapy and detailed protocols for its use in both in vitro and in vivo settings.

The primary mechanism by which this compound enhances the efficacy of radiotherapy is through the modulation of the tumor microenvironment (TME). Specifically, it targets and inhibits YTHDF2 in myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells known to suppress anti-tumor immunity and contribute to radioresistance.[1][3] By inhibiting YTHDF2, this compound mitigates the immunosuppressive functions of MDSCs, thereby augmenting the anti-tumor immune response elicited by radiotherapy.[1]

Mechanism of Action: Targeting the IR-YTHDF2-NF-κB Axis in MDSCs

Ionizing radiation (IR) has been shown to induce the expansion of MDSCs and upregulate the expression of YTHDF2 within these cells.[1] This upregulation is mediated by the activation of the NF-κB signaling pathway.[1] YTHDF2, in turn, promotes the degradation of m6A-modified transcripts of negative regulators of NF-κB signaling, creating a positive feedback loop that sustains NF-κB activation and enhances the immunosuppressive functions of MDSCs.[1][4] This IR-YTHDF2-NF-κB circuit is a key driver of radioresistance.

This compound disrupts this cycle by binding to the YTH domain of YTHDF2, preventing it from recognizing and degrading its target mRNAs. This leads to a reduction in NF-κB activation, diminished MDSC infiltration into tumors, and altered MDSC differentiation, ultimately overcoming their immunosuppressive effects and enhancing the therapeutic efficacy of radiotherapy.[1]

Key Signaling Pathway

G cluster_TME Tumor Microenvironment cluster_MDSC MDSC Cytoplasm cluster_Nucleus MDSC Nucleus IR Ionizing Radiation (IR) TumorCell Tumor Cell IR->TumorCell Damage MDSC Myeloid-Derived Suppressor Cell (MDSC) TumorCell->MDSC Recruitment & Activation Signals IKK IKK Complex MDSC->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB_inactive NF-κB (p65/p50) (Inactive) IKK->NFkappaB_inactive Activation IkappaB->NFkappaB_inactive Inhibition NFkappaB_active NF-κB (p65/p50) (Active) NFkappaB_inactive->NFkappaB_active NFkappaB_nucleus NF-κB (p65/p50) NFkappaB_active->NFkappaB_nucleus Translocation YTHDF2 YTHDF2 Neg_Reg_mRNA m6A-modified mRNA of NF-κB Negative Regulators YTHDF2->Neg_Reg_mRNA Binds Degraded_mRNA Degraded mRNA YTHDF2->Degraded_mRNA DCY1327 This compound DCY1327->YTHDF2 Inhibition Neg_Reg_mRNA->Degraded_mRNA Degradation YTHDF2_gene YTHDF2 Gene NFkappaB_nucleus->YTHDF2_gene Upregulates Transcription Immunosuppressive_genes Immunosuppressive Genes NFkappaB_nucleus->Immunosuppressive_genes Upregulates Transcription YTHDF2_gene->YTHDF2 Translation Immunosuppressive_genes->MDSC Enhances Immunosuppressive Function & Infiltration

Caption: Signaling pathway of this compound in combination with radiotherapy.

Quantitative Data Summary

ParameterCell Line/ModelTreatment GroupValueReference
Binding Affinity (KD) Recombinant YTHDF2This compound37.9 µM[2]
Tumor Growth Inhibition MC38 Colon CarcinomaRadiotherapy (20 Gy) + this compound (9 µ g/mouse , i.v., daily)Significant inhibition compared to radiotherapy alone[2]
Tumor Growth Inhibition B16 MelanomaRadiotherapy (20 Gy) + this compound (9 µ g/mouse , i.v., daily)Significant inhibition compared to radiotherapy alone[2]
MDSC Infiltration MC38 TumorsRadiotherapy (20 Gy)~2-fold increase in CD11b+Ly6Chi cells[1]
MDSC Infiltration MC38 TumorsRadiotherapy (20 Gy) + this compoundNo significant increase in CD11b+Ly6Chi cells[1]

Experimental Protocols

In Vitro Assays

1. Clonogenic Survival Assay

This assay assesses the ability of single cancer cells to form colonies after treatment with this compound and/or radiotherapy, providing a measure of long-term cell survival.

  • Materials:

    • Cancer cell line of interest (e.g., MC38, B16)

    • Complete cell culture medium

    • This compound (stock solution in DMSO)

    • Trypsin-EDTA

    • 6-well plates

    • X-ray irradiator

    • Crystal violet staining solution (0.5% crystal violet in 50% methanol)

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Harvest and count cells, then prepare a single-cell suspension.

    • Seed cells into 6-well plates at densities determined by the expected toxicity of the treatments (typically ranging from 200 to 5000 cells per well). Allow cells to attach overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 10-50 µM) or vehicle (DMSO) for a predetermined time (e.g., 24 hours) prior to irradiation.

    • Irradiate the plates with a single dose of X-rays (e.g., 0, 2, 4, 6, 8 Gy).

    • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

    • Wash the plates with PBS, fix and stain the colonies with crystal violet solution for 30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

G start Start seed_cells Seed cells in 6-well plates start->seed_cells attach Allow cells to attach overnight seed_cells->attach treat Treat with this compound or vehicle attach->treat irradiate Irradiate plates treat->irradiate wash_medium Wash and replace medium irradiate->wash_medium incubate Incubate for 10-14 days wash_medium->incubate stain Fix and stain colonies incubate->stain count Count colonies stain->count calculate Calculate PE and SF count->calculate end End calculate->end

Caption: Workflow for the Clonogenic Survival Assay.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • X-ray irradiator

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound and/or irradiate as described in the clonogenic survival assay protocol.

    • At a specified time point post-treatment (e.g., 48-72 hours), harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[5][6][7]

3. Western Blot Analysis of NF-κB Pathway

This technique is used to detect changes in the protein levels and activation status of key components of the NF-κB signaling pathway.

  • Materials:

    • Treated cells or isolated MDSCs

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-Lamin B1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Protocol:

    • Lyse cells or isolated MDSCs in RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescence imaging system.

    • For detection of nuclear p65, perform nuclear and cytoplasmic fractionation prior to lysis. Use Lamin B1 as a nuclear loading control.

In Vivo Protocol

Syngeneic Mouse Tumor Model (MC38)

This model is used to evaluate the anti-tumor efficacy of this compound in combination with radiotherapy in an immunocompetent host.

  • Materials:

    • C57BL/6 mice (6-8 weeks old)

    • MC38 colon adenocarcinoma cells

    • This compound

    • Vehicle for this compound

    • Small animal irradiator

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject 1 x 10^6 MC38 cells into the flank of C57BL/6 mice.[1]

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Radiotherapy alone, Radiotherapy + this compound).[8]

    • Administer this compound at a dose of 9 µ g/mouse via intravenous injection daily.[2]

    • On a designated day, deliver a single dose of localized radiotherapy (e.g., 20 Gy) to the tumors of the radiotherapy groups.

    • Continue to monitor tumor volume and body weight every 2-3 days.

    • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry for immune cell infiltration, western blotting).

G start Start inject_cells Inject MC38 cells into mice start->inject_cells monitor_growth Monitor tumor growth inject_cells->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize administer_drug Administer this compound or vehicle randomize->administer_drug radiotherapy Deliver localized radiotherapy administer_drug->radiotherapy monitor_tumor Continue monitoring tumor volume radiotherapy->monitor_tumor euthanize Euthanize mice and collect tumors monitor_tumor->euthanize end End euthanize->end

Caption: Workflow for the in vivo MC38 tumor model.

Conclusion

This compound represents a promising therapeutic agent for enhancing the efficacy of radiotherapy. By targeting the YTHDF2-mediated immunosuppressive functions of MDSCs, it can overcome a significant mechanism of radioresistance. The protocols outlined in these application notes provide a framework for researchers to investigate and validate the synergistic effects of this compound and radiotherapy in preclinical cancer models. Further research is warranted to explore the full potential of this combination therapy in a clinical setting.

References

DC-Y13-27 and anti-PD-L1 combination therapy protocol

Author: BenchChem Technical Support Team. Date: November 2025

Oncology researchers and drug development professionals are increasingly focusing on the synergistic effects of combining different immunotherapies to enhance anti-tumor responses. One such promising approach is the combination of a dendritic cell (DC)-based therapy, hypothetically named DC-Y13-27, with an anti-PD-L1 checkpoint inhibitor. This strategy aims to leverage the potent antigen-presenting capabilities of dendritic cells to prime an anti-tumor T-cell response, while simultaneously blocking the PD-1/PD-L1 axis to overcome immune suppression within the tumor microenvironment.

This document provides a detailed application note and protocol for researchers investigating the preclinical efficacy of a combination therapy involving a novel dendritic cell agonist, this compound, and an anti-PD-L1 antibody.

Introduction to Combination Therapy

Dendritic cells are pivotal in initiating and shaping the adaptive immune response. Their ability to process and present tumor-associated antigens to naive T cells makes them an attractive target for cancer immunotherapy. This compound is a hypothetical agonist designed to enhance the maturation and antigen-presenting function of dendritic cells, thereby promoting a robust anti-tumor T-cell response.

However, the efficacy of T-cell-based immunotherapies can be hampered by immune checkpoint pathways, such as the interaction between programmed cell death protein 1 (PD-1) on T cells and its ligand, programmed death-ligand 1 (PD-L1), often upregulated on tumor cells. This interaction leads to T-cell exhaustion and immune evasion. The co-administration of an anti-PD-L1 antibody can block this inhibitory signal, reinvigorating the anti-tumor T-cell response initiated by the DC-based therapy.

The combination of this compound and an anti-PD-L1 antibody is predicated on a synergistic mechanism. This compound stimulates the "gas pedal" of the anti-tumor immune response by enhancing antigen presentation and T-cell priming, while the anti-PD-L1 antibody releases the "brake" by preventing T-cell exhaustion.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and the experimental approach, the following diagrams illustrate the key signaling pathways and the overall workflow.

Combination_Therapy_Signaling_Pathway cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_T_Cell T Cell cluster_Tumor_Cell Tumor Cell DC_Y13_27 This compound DC_Receptor DC Receptor DC_Y13_27->DC_Receptor binds MHC_I MHC Class I DC_Receptor->MHC_I upregulates MHC_II MHC Class II DC_Receptor->MHC_II upregulates CD80_86 CD80/86 DC_Receptor->CD80_86 upregulates TCR TCR MHC_I->TCR presents antigen to Tumor_Antigen Tumor Antigen Tumor_Antigen->MHC_I Tumor_Antigen->MHC_II CD28 CD28 CD80_86->CD28 co-stimulation T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release) TCR->T_Cell_Activation CD28->T_Cell_Activation PD1 PD-1 PDL1 PD-L1 PDL1->PD1 inhibitory signal Anti_PDL1 anti-PD-L1 Ab Anti_PDL1->PDL1 blocks

Figure 1: Mechanism of this compound and anti-PD-L1 Combination Therapy.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_DataAnalysis Data Analysis and Interpretation BMDC_Isolation Isolate Bone Marrow Derived Dendritic Cells DC_Maturation DC Maturation Assay with this compound BMDC_Isolation->DC_Maturation MLR Mixed Lymphocyte Reaction (MLR) DC_Maturation->MLR Immune_Profiling Tumor and Spleen Immune Profiling (FACS) Cytokine_Analysis Cytokine Release Assay MLR->Cytokine_Analysis Tumor_Implantation Syngeneic Tumor Model Implantation Treatment_Groups Randomize into Treatment Groups (Vehicle, this compound, anti-PD-L1, Combo) Tumor_Implantation->Treatment_Groups Tumor_Monitoring Monitor Tumor Growth and Survival Treatment_Groups->Tumor_Monitoring Toxicity_Assessment Assess Systemic Toxicity Treatment_Groups->Toxicity_Assessment Tumor_Monitoring->Immune_Profiling Statistical_Analysis Statistical Analysis of Tumor Growth and Survival Tumor_Monitoring->Statistical_Analysis Correlational_Studies Correlate Immune Cell Infiltration with Anti-Tumor Efficacy Immune_Profiling->Correlational_Studies Conclusion Draw Conclusions on Synergy and Mechanism of Action Statistical_Analysis->Conclusion Correlational_Studies->Conclusion

Assessing YTHDF2 Inhibition by DC-Y13-27: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N6-methyladenosine (m6A) reader protein YTHDF2 has emerged as a critical regulator of mRNA stability and a promising therapeutic target in various diseases, including cancer. DC-Y13-27 is a derivative of DC-Y13 and has been identified as an inhibitor of YTHDF2.[1] Accurate and robust methods to assess the inhibition of YTHDF2 by compounds like this compound are essential for advancing drug discovery efforts. This document provides detailed application notes and protocols for key biochemical, biophysical, and cellular assays to characterize the interaction between this compound and YTHDF2.

Data Presentation: Quantitative Assessment of this compound Inhibition

The following tables summarize the key quantitative parameters of the interaction between this compound and YTHDF2, as determined by various assays.

Table 1: Binding Affinity of this compound to YTHDF2

ParameterValueMethodReference
Kd37.9 μMMicroscale Thermophoresis (MST)[1][2]

Table 2: Inhibitory Activity of this compound against YTHDF2

ParameterValueMethodReference
IC5021.8 ± 1.8 μMAlphaScreen Assay[3]
IC5038 μMNot Specified
IC50 (vs. YTHDF1)165 μMNot Specified

YTHDF2 Signaling Pathway

YTHDF2 plays a crucial role in regulating gene expression by promoting the degradation of m6A-modified mRNAs. Its inhibition by this compound can impact several downstream signaling pathways.

YTHDF2_Signaling_Pathway cluster_input Upstream Signals cluster_core YTHDF2 Regulation cluster_downstream Downstream Effects IR Ionizing Radiation (IR) NFkB NF-κB IR->NFkB induces YTHDF2 YTHDF2 NFkB->YTHDF2 activates transcription m6A_RNA m6A-modified mRNA YTHDF2->m6A_RNA binds to Neg_Reg_NFkB Negative Regulators of NF-κB (e.g., Adrb2, Metrnl, Smpdl3b) YTHDF2->Neg_Reg_NFkB promotes degradation of mRNA DC_Y13_27 This compound DC_Y13_27->YTHDF2 inhibits FOXO3_TIMP1 FOXO3, TIMP1 Protein Levels DC_Y13_27->FOXO3_TIMP1 restores MMPs MMP1/3/7/9 Expression DC_Y13_27->MMPs reduces Pyroptosis Pyroptosis DC_Y13_27->Pyroptosis induces Tumor_Growth Tumor Growth (in combination with RT) DC_Y13_27->Tumor_Growth inhibits MDSC_Function MDSC Migration & Suppressive Function DC_Y13_27->MDSC_Function inhibits Neg_Reg_NFkB->NFkB inhibit Experimental_Workflow Start Start HTS High-Throughput Screening (e.g., Fluorescence Polarization) Start->HTS Hit_Validation Hit Validation & IC50 Determination (e.g., AlphaScreen) HTS->Hit_Validation Binding_Affinity Binding Affinity Measurement (e.g., MST, ITC) Hit_Validation->Binding_Affinity Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Binding_Affinity->Cellular_Target_Engagement Functional_Assays Functional Cellular Assays (e.g., RIP-seq, Western Blot, Proliferation Assays) Cellular_Target_Engagement->Functional_Assays End End Functional_Assays->End

References

Application Notes and Protocols for DC-Y13-27 in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-Y13-27 is a derivative of DC-Y13 and has been identified as an inhibitor of YTHDF2, an N6-methyladenosine (m6A) reader protein.[1][2] Emerging research has highlighted the role of YTHDF2 in various cancers, including colon cancer. In the context of colon cancer, this compound has been primarily investigated for its ability to enhance the efficacy of radiotherapy.[1][3] These application notes provide a summary of the current understanding of this compound's mechanism and detailed protocols for its investigation in colon cancer cell lines.

Mechanism of Action

This compound functions as a YTHDF2 inhibitor with a binding constant (KD) of 37.9 μM.[4] In the context of cancer, particularly colon cancer, the inhibition of YTHDF2 by this compound has been shown to modulate the tumor microenvironment. Specifically, it enhances the anti-tumor effects of radiotherapy by alleviating immunosuppression.[3] This is achieved through the inhibition of NF-κB activation in myeloid-derived suppressor cells (MDSCs), which in turn reduces their migration and immunosuppressive functions.[3][5] While direct cytotoxic effects on colon cancer cell lines as a monotherapy are not extensively documented in publicly available literature, its role as a sensitizer to other therapies is a key area of investigation. In breast cancer cell lines (MDA-MB-231 and BT-549), this compound has been observed to inhibit cell proliferation and induce pyroptosis.[4]

Quantitative Data

Currently, there is limited publicly available quantitative data on the direct effects of this compound as a standalone agent on various colon cancer cell lines. The primary focus of existing research has been on its synergistic effects with radiotherapy in vivo. The following table summarizes the known quantitative parameters for this compound.

ParameterValueCell Line/SystemReference
YTHDF2 Binding Constant (KD) 37.9 μMIn vitro[4]
YTHDF2 Inhibition (IC50) 21.8 ± 1.8 μMIn vitro[5]
YTHDF1 Inhibition (IC50) 165.2 ± 7.7 μMIn vitro[5]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on colon cancer cell lines. Recommended starting concentrations for this compound in these assays range from 10 µM to 50 µM, based on its known inhibitory constants and concentrations used in other studies.[4][5]

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of colon cancer cell lines (e.g., HT-29, HCT116, SW480).

Materials:

  • This compound (reconstituted in DMSO)

  • Colon cancer cell lines (e.g., HT-29, HCT116, SW480)

  • Complete growth medium (e.g., McCoy's 5A for HT-29, DMEM for HCT116 and SW480) with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0, 1, 5, 10, 20, 40, 60, 80, 100 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the highest concentration used for the drug.

  • Incubate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in colon cancer cells following treatment with this compound.

Materials:

  • This compound

  • Colon cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • Incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50 as determined by the viability assay) for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of colon cancer cells.

Materials:

  • This compound

  • Colon cancer cell lines

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.

  • Incubate in the dark at 37°C for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry.

Protocol 4: Western Blot Analysis of YTHDF2 and Downstream Targets

Objective: To assess the effect of this compound on the protein expression of YTHDF2 and key proteins in related signaling pathways.

Materials:

  • This compound

  • Colon cancer cell lines

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-YTHDF2, anti-p-NF-κB, anti-NF-κB, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

DC_Y13_27_Signaling_Pathway This compound This compound YTHDF2 YTHDF2 This compound->YTHDF2 Inhibits NF_kB_Activation NF-κB Activation m6A_RNA m6A_RNA YTHDF2->m6A_RNA Binds to YTHDF2->NF_kB_Activation Promotes Radiotherapy_Response Enhanced Response to Radiotherapy MDSC_Migration MDSC Migration & Immunosuppression NF_kB_Activation->MDSC_Migration Leads to MDSC_Migration->Radiotherapy_Response Suppresses Experimental_Workflow_Cell_Viability cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed Colon Cancer Cells (96-well plate) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_DC_Y13_27 Add this compound (Serial Dilutions) Incubate_24h->Add_DC_Y13_27 Incubate_Treatment Incubate 24/48/72h Add_DC_Y13_27->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance

References

Application of DC-Y13-27 in Melanoma Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC-Y13-27 is a derivative of DC-Y13 and functions as a small molecule inhibitor of YTHDF2 (YTH N6-methyladenosine RNA binding protein 2), a "reader" protein of N6-methyladenosine (m6A) RNA modification.[1][2] Emerging research has highlighted the role of m6A modification and its associated proteins in cancer progression and immune regulation. In the context of melanoma, targeting YTHDF2 with this compound presents a promising therapeutic strategy, particularly in combination with radiotherapy, to enhance anti-tumor immune responses.[3] This document provides detailed application notes and protocols for the use of this compound in melanoma research models.

Mechanism of Action

This compound selectively inhibits the binding of YTHDF2 to m6A-containing RNA.[4] In the tumor microenvironment, particularly following ionizing radiation (IR), YTHDF2 expression is induced in myeloid-derived suppressor cells (MDSCs) through NF-κB signaling.[3] YTHDF2, in turn, promotes the degradation of specific mRNAs, including those encoding for negative regulators of NF-κB, creating a positive feedback loop that enhances MDSC-mediated immunosuppression.

By inhibiting YTHDF2, this compound disrupts this immunosuppressive circuit. This leads to:

  • Reduced MDSC trafficking and infiltration into the tumor.[3]

  • Altered MDSC differentiation , attenuating their suppressive functions.[3]

  • Inhibition of NF-κB activation in MDSCs.[4]

This ultimately enhances the efficacy of radiotherapy and can overcome tumor radioresistance.[3] Additionally, this compound has been shown to induce pyroptosis and increase IL-1β secretion in some cancer cell lines.[1]

Data Presentation

Quantitative Data Summary
ParameterValueTarget/ModelSource
Binding Affinity (KD) 37.9 μMYTHDF2[1][2]
IC50 (YTHDF2) 21.8 ± 1.8 μMInhibition of YTHDF2 binding to m6A-containing RNA[4]
IC50 (YTHDF1) 165.2 ± 7.7 μMInhibition of YTHDF1 binding to m6A-containing RNA[4]
In Vivo Dosage (Melanoma Model) 9 μ g/mouse (daily, i.v.)C57BL/6J mice bearing B16 melanoma (in combination with radiotherapy)[1]

Mandatory Visualizations

Signaling Pathway of this compound in the Tumor Microenvironment

cluster_MDSC Myeloid-Derived Suppressor Cell (MDSC) cluster_Therapy Therapeutic Intervention cluster_Outcome Therapeutic Outcome YTHDF2 YTHDF2 m6A_RNA m6A-containing RNA (e.g., Adrb2, Metrnl, Smpdl3b) YTHDF2->m6A_RNA Binds to NFkB NF-κB NFkB->YTHDF2 Induces Expression Suppressive_Function Immunosuppressive Function NFkB->Suppressive_Function Promotes Degradation mRNA Degradation m6A_RNA->Degradation Degradation->NFkB Relieves Inhibition (Positive Feedback) Enhanced_RT Enhanced Radiotherapy Anti-Tumor Efficacy Suppressive_Function->Enhanced_RT Inhibition leads to IR Ionizing Radiation (IR) IR->NFkB Activates DCY1327 This compound DCY1327->YTHDF2 Inhibits

Caption: Signaling pathway of this compound in modulating the tumor immune microenvironment.

Experimental Workflow for In Vivo Studies

cluster_Preparation Model Preparation cluster_Treatment Treatment Regimen cluster_Monitoring Monitoring and Analysis A Implant B16 Melanoma Cells into C57BL/6J Mice B Tumor Growth to Palpable Size A->B C Randomize into Treatment Groups: 1. Vehicle 2. This compound 3. Radiotherapy (IR) 4. This compound + IR B->C D Administer this compound (e.g., 9 μg/mouse, i.v., daily) C->D E Administer Localized Radiotherapy C->E F Monitor Tumor Volume and Body Weight D->F E->F G Endpoint: Tumor Excision F->G H Analyze Tumor-Infiltrating Immune Cells (Flow Cytometry) G->H I Immunohistochemistry/ Western Blot for Biomarkers G->I

Caption: Experimental workflow for evaluating this compound in a murine melanoma model.

Experimental Protocols

In Vitro YTHDF2 Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the binding of YTHDF2 to m6A-containing RNA.

Materials:

  • Recombinant His-tagged YTHDF2 protein (aa 380-579)

  • This compound

  • m6A-containing RNA probe (labeled)

  • Unlabeled m6A-containing RNA

  • Assay buffer

  • DMSO

  • Microplate reader for fluorescence polarization

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of this compound in the assay buffer to achieve the desired concentration range. Include a DMSO-only control.

  • Add the diluted this compound or DMSO control to the wells of a microplate.

  • Add His-tagged YTHDF2 protein to each well at a final concentration of 80 nM.

  • Include a positive control with unlabeled m6A-containing RNA to compete with the labeled probe.

  • Incubate the plate according to the assay kit manufacturer's instructions.

  • Add the labeled m6A-containing RNA probe to all wells.

  • Incubate to allow binding to reach equilibrium.

  • Measure fluorescence polarization using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Melanoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with radiotherapy in a syngeneic mouse model of melanoma.

Animal Model:

  • C57BL/6J mice (female, 6-8 weeks old)

Cell Line:

  • B16 melanoma cells

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • B16 melanoma cells

  • Phosphate-buffered saline (PBS)

  • Calipers

  • Irradiator

Protocol:

  • Culture B16 melanoma cells under standard conditions.

  • Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 106 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6J mouse.

  • Monitor tumor growth daily using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • When tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment groups.

  • Prepare the this compound working solution fresh on the day of use.

  • Administer this compound (e.g., 9 μ g/mouse ) via intravenous injection daily. Administer the vehicle solution to the control and radiotherapy-only groups.

  • On a designated day, deliver a single dose of localized ionizing radiation to the tumors of the radiotherapy and combination therapy groups.

  • Continue daily administration of this compound for the specified duration.

  • Monitor tumor volume and mouse body weight every 2-3 days.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

Materials:

  • Excised tumors

  • RPMI medium

  • Collagenase D

  • DNase I

  • Fetal bovine serum (FBS)

  • ACK lysis buffer

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, Ly6C, Ly6G, CD3, CD4, CD8)

  • Flow cytometer

Protocol:

  • Mechanically dissociate the excised tumors in RPMI medium.

  • Digest the tumor tissue with Collagenase D and DNase I at 37°C.

  • Neutralize the enzymatic digestion with RPMI containing FBS.

  • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lyse red blood cells using ACK lysis buffer.

  • Wash the cells with PBS containing 2% FBS.

  • Count the viable cells.

  • Stain the cells with a cocktail of fluorescently conjugated antibodies against the surface markers of interest.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to quantify the different immune cell populations (e.g., MDSCs, T cells).

Conclusion

This compound is a valuable research tool for investigating the role of the m6A reader protein YTHDF2 in melanoma biology and anti-tumor immunity. Its ability to enhance the efficacy of radiotherapy by modulating the immunosuppressive tumor microenvironment makes it a compound of significant interest for developing novel combination therapies for melanoma. The protocols and data presented here provide a foundation for researchers to design and execute studies utilizing this compound in melanoma research models.

References

Application Notes and Protocols for Studying Intervertebral Disc Degeneration with DC-Y13-27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intervertebral disc degeneration (IVDD) is a primary contributor to low back pain, a condition that significantly impacts quality of life and imposes a substantial socioeconomic burden. The pathophysiology of IVDD involves progressive degradation of the extracellular matrix (ECM) within the intervertebral disc, primarily driven by an imbalance between anabolic and catabolic processes. Recent research has identified the YTHDF2-dependent m6A modification of FOXO3 mRNA as a critical pathway in the progression of IVDD, particularly in response to oxidative stress.

DC-Y13-27 is a derivative of DC-Y13 and functions as a selective inhibitor of YTHDF2, an m6A reader protein.[1][2] By inhibiting YTHDF2, this compound has been shown to restore the expression of key protective proteins, mitigate the catabolic cascade, and ultimately alleviate intervertebral disc degeneration in preclinical models.[1][3][4] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of IVDD to further investigate its therapeutic potential.

Mechanism of Action

This compound exerts its protective effects by targeting the YTHDF2-mediated degradation of Forkhead box O3 (FOXO3) mRNA. Under conditions of oxidative stress, such as the accumulation of reactive oxygen species (ROS), YTHDF2 is activated and promotes the decay of m6A-modified FOXO3 mRNA.[4] This leads to a reduction in FOXO3 protein levels. FOXO3 is a critical transcription factor that upregulates the expression of Tissue Inhibitor of Metalloproteinases 1 (TIMP1).[4] A decrease in FOXO3, therefore, results in diminished TIMP1 levels, which in turn leads to increased activity of Matrix Metalloproteinases (MMPs) such as MMP1, MMP3, MMP7, and MMP9.[1][4] These MMPs are enzymes that degrade the ECM of the intervertebral disc, contributing directly to its degeneration. By inhibiting YTHDF2, this compound prevents the degradation of FOXO3 mRNA, leading to the restoration of FOXO3 and TIMP1 protein levels and a subsequent reduction in the activity of degenerative MMPs.[1][4]

DC-Y13-27_Signaling_Pathway cluster_stress Cellular Stress cluster_pathway Degenerative Cascade cluster_intervention Therapeutic Intervention ROS Reactive Oxygen Species (ROS) YTHDF2 YTHDF2 ROS->YTHDF2 activates FOXO3_mRNA m6A-FOXO3 mRNA YTHDF2->FOXO3_mRNA promotes decay FOXO3_Protein FOXO3 Protein FOXO3_mRNA->FOXO3_Protein translates to TIMP1 TIMP1 FOXO3_Protein->TIMP1 activates transcription MMPs MMP1/3/7/9 TIMP1->MMPs inhibits ECM_Degradation ECM Degradation & IVD Degeneration MMPs->ECM_Degradation leads to DC_Y13_27 This compound DC_Y13_27->YTHDF2 inhibits

Caption: The signaling pathway of this compound in mitigating IVDD.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in IVDD studies.

In Vitro Studies
Cell Types Nucleus Pulposus (NP) and Annulus Fibrosus (AF) cells
Compound This compound
Working Concentration 20-40 µM
Treatment Duration 6 hours (co-treatment with H₂O₂)
Inducer of Degeneration Hydrogen Peroxide (H₂O₂)
Observed Effects - Reduced YTHDF2 expression- Restored FOXO3 and TIMP1 protein levels- Decreased MMP1/3/7/9 expression
In Vivo Studies
Animal Model C57BL/6 mice (8 weeks old)
Compound This compound
Dosage 5 mg/kg
Administration Route Subcutaneous (s.c.) injection
Frequency Every 5 days
Treatment Duration 12 weeks
IVDD Induction Models - Aged mice- Hydrogen Peroxide (H₂O₂)-induced IDD
Observed Effects - Alleviated intervertebral disc degeneration- Increased FOXO3 and TIMP1 expression- Decreased MMP1/3/7/9 activity in IVD tissues

Experimental Protocols

In Vitro Protocol: H₂O₂-Induced Degeneration in Intervertebral Disc Cells

This protocol details the induction of a degenerative phenotype in primary Nucleus Pulposus (NP) and Annulus Fibrosus (AF) cells using hydrogen peroxide (H₂O₂) and subsequent treatment with this compound.

1. Isolation and Culture of NP and AF Cells:

  • Source: Human or bovine intervertebral discs obtained from surgical surplus or ethically sourced animal tissue.

  • Procedure:

    • Aseptically dissect the intervertebral disc and carefully separate the central Nucleus Pulposus from the surrounding Annulus Fibrosus.

    • Mince the tissues into small pieces (1-2 mm³).

    • Digest the NP and AF tissues separately in a solution of 0.25% trypsin-EDTA for 30 minutes at 37°C, followed by digestion with 0.2% collagenase type II in DMEM/F12 medium for 4-6 hours at 37°C.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Centrifuge the cells, resuspend in complete culture medium (DMEM/F12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin), and seed in T75 flasks.

    • Culture the cells at 37°C in a humidified atmosphere of 5% CO₂. Passage the cells upon reaching 80-90% confluency. Use cells at passage 2-4 for experiments.

2. H₂O₂-Induced Degeneration and this compound Treatment:

  • Cell Seeding: Seed NP or AF cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • The following day, replace the culture medium with fresh medium containing the desired concentration of this compound (20-40 µM) or vehicle (DMSO).

    • Simultaneously, add H₂O₂ to the culture medium to a final concentration that induces senescence without causing widespread cell death (e.g., 100-200 µM; this should be optimized for your specific cell type and culture conditions).

    • Co-treat the cells for 6 hours at 37°C.

  • Post-Treatment Analysis:

    • After 6 hours, harvest the cells for downstream analysis, such as Western blotting to assess the protein levels of YTHDF2, FOXO3, TIMP1, and MMPs, or quantitative real-time PCR to measure their mRNA expression.

    • The culture supernatant can be collected to measure the activity of secreted MMPs using zymography or ELISA.

In_Vitro_Workflow Start Isolate & Culture NP/AF Cells Seed_Cells Seed Cells in 6-well Plates Start->Seed_Cells Treatment Co-treat with This compound (20-40 µM) & H₂O₂ (6 hours) Seed_Cells->Treatment Harvest Harvest Cells & Supernatant Treatment->Harvest Analysis Downstream Analysis (Western Blot, qPCR, ELISA) Harvest->Analysis

Caption: Workflow for in vitro studies of this compound.
In Vivo Protocol: H₂O₂-Induced Intervertebral Disc Degeneration in Mice

This protocol describes the establishment of an H₂O₂-induced IVDD model in mice and the subsequent therapeutic intervention with this compound.

1. Animals and Housing:

  • Species: C57BL/6 mice, 8 weeks old.

  • Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment. All procedures should be approved by the institutional animal care and use committee.

2. H₂O₂-Induced IVDD Model:

  • Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).

  • Procedure:

    • Place the anesthetized mouse in a prone position.

    • Identify the L4-L5 intervertebral disc space by palpation.

    • Using a 30-gauge needle, carefully puncture the annulus fibrosus of the L4-L5 disc, ensuring the needle does not penetrate the spinal cord.

    • Slowly inject 2 µL of a sterile H₂O₂ solution (concentration to be optimized, e.g., 1-2%) into the nucleus pulposus.

    • A control group should receive a sham injection with 2 µL of sterile saline.

3. This compound Administration:

  • Preparation: Dissolve this compound in a suitable vehicle for subcutaneous injection (e.g., a mixture of DMSO, PEG300, Tween 80, and saline). The final concentration of DMSO should be below 5%.

  • Administration:

    • Starting one week after the induction of IVDD, administer this compound at a dose of 5 mg/kg via subcutaneous injection.

    • Perform the injections every 5 days for a total of 12 weeks.

    • A vehicle control group should receive injections of the vehicle solution following the same schedule.

4. Assessment of IVDD:

  • Imaging: At the end of the 12-week treatment period, perform magnetic resonance imaging (MRI) or micro-computed tomography (µCT) of the lumbar spine to assess disc height and morphology.

  • Histology:

    • Euthanize the mice and carefully dissect the lumbar spine.

    • Fix the spines in 10% neutral buffered formalin, decalcify in EDTA solution, and embed in paraffin.

    • Section the intervertebral discs and stain with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green to evaluate cellularity, matrix integrity, and proteoglycan content.

  • Biochemical Analysis:

    • Dissect the intervertebral discs and homogenize the tissue.

    • Perform Western blotting or immunohistochemistry to determine the expression of YTHDF2, FOXO3, TIMP1, and MMPs in the disc tissue.

In_Vivo_Workflow Start Acclimatize C57BL/6 Mice IVDD_Induction Induce IVDD via H₂O₂ Injection Start->IVDD_Induction Treatment Administer this compound (5 mg/kg, s.c.) every 5 days for 12 weeks IVDD_Induction->Treatment 1 week post-induction Assessment Assess IVDD (MRI, Histology, Biochemistry) Treatment->Assessment

Caption: Workflow for in vivo studies of this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of intervertebral disc degeneration by targeting a key epigenetic regulatory pathway. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models of IVDD. Further studies utilizing these methodologies will be crucial in advancing our understanding of this compound and its potential for clinical translation.

References

Troubleshooting & Optimization

solubility issues with DC-Y13-27 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DC-Y13-27, a YTHDF2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).

Q2: What is the maximum solubility of this compound in DMSO?

A2: The maximum reported solubility of this compound in DMSO varies slightly between suppliers but is generally high. It can be prepared at concentrations up to 116.67 mg/mL (431.62 mM) or 45 mg/mL (166.48 mM).[1][2] For most in vitro experiments, preparing a stock solution of 10 mM in DMSO is common practice.[3][4]

Q3: Are there any special procedures required for dissolving this compound in DMSO?

A3: Yes, sonication is often recommended to aid dissolution.[1][2] In some cases, gentle warming may also be necessary.[1]

Q4: How should I prepare stock solutions of this compound?

A4: To prepare a stock solution, it is recommended to add the appropriate volume of DMSO to your vial of this compound. For example, to make a 10 mM stock solution from 1 mg of the compound (MW: 270.31), you would add 369.95 µL of DMSO.[1] It is recommended to prepare and use solutions on the same day.[5]

Q5: How should I store stock solutions of this compound in DMSO?

A5: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3][5]

Q6: Is this compound soluble in aqueous solutions?

A6: this compound is reported to be insoluble in water.[1] For in vivo studies, specific formulations involving a co-solvent system are required.

Troubleshooting Guide

Issue 1: this compound is not fully dissolving in DMSO, even after vortexing.

  • Solution 1: Sonication. Place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.[1][2]

  • Solution 2: Gentle Warming. If sonication is not sufficient, warm the solution to 37°C for a short period. Avoid excessive heat, which could degrade the compound.

  • Solution 3: Check Concentration. Ensure you are not exceeding the maximum solubility limit. If you are trying to prepare a very high concentration stock, you may need to reduce it.

Issue 2: The this compound solution is cloudy or has visible particulates.

  • Cause: This may indicate that the compound is not fully dissolved or has precipitated out of solution.

  • Solution: Follow the steps in Issue 1 (sonication, gentle warming). If the issue persists, centrifuge the vial at a low speed to pellet the undissolved compound and carefully transfer the supernatant to a new tube. The concentration of the resulting solution may be lower than intended.

Issue 3: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.

  • Cause: this compound has poor aqueous solubility. When the DMSO concentration is significantly lowered by dilution, the compound can precipitate.

  • Solution 1: Final DMSO Concentration. Ensure the final concentration of DMSO in your working solution is kept as low as possible, ideally below 0.5%, to maintain cell health and compound solubility.

  • Solution 2: Serial Dilutions. Perform serial dilutions in your aqueous buffer or medium. This can sometimes help to keep the compound in solution.

  • Solution 3: Use of Pluronic F-127. For certain assays, the inclusion of a non-ionic surfactant like Pluronic F-127 (at a final concentration of around 0.01-0.1%) in the final buffer can help to maintain the solubility of hydrophobic compounds.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 270.31 g/mol [1]
Molecular Formula C14H10N2O2S[1]
Solubility in DMSO Up to 116.67 mg/mL (431.62 mM)[1]
Binding Constant (KD) for YTHDF2 37.9 μM[2][3][4][6]
IC50 for YTHDF2 21.8 µM[4][7]
IC50 for YTHDF1 165.2 µM[7][8]

Experimental Protocols

In Vitro Cell-Based Assay Protocol

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Compound Treatment: The following day, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.5%).

  • Incubation: Treat the cells with the diluted compound for the desired time period (e.g., 6 to 24 hours).[3]

  • Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays, protein expression analysis by Western blot, or gene expression analysis by qPCR.

In Vivo Formulation Protocol

For in vivo studies, a suspension is typically prepared. A common formulation is as follows:

  • Add each solvent sequentially: 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[1]

  • The reported solubility in this vehicle is up to 10 mg/mL.[1]

  • Ultrasonication is required to form a suspended solution.[1]

Visualizations

DC-Y13-27_Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: this compound powder add_dmso Add DMSO to desired concentration start->add_dmso vortex Vortex thoroughly add_dmso->vortex check_dissolution Is the compound fully dissolved? vortex->check_dissolution sonicate Sonicate for 5-10 minutes check_dissolution->sonicate No ready Solution ready for use/storage check_dissolution->ready Yes warm Gently warm to 37°C sonicate->warm check_again Is it dissolved now? warm->check_again check_again->ready Yes precipitate Precipitation or cloudiness observed check_again->precipitate No dilute Dilute DMSO stock into aqueous buffer ready->dilute check_precipitation Does precipitation occur? dilute->check_precipitation final_solution Final working solution ready check_precipitation->final_solution No troubleshoot_dilution Troubleshoot Dilution - Lower final DMSO concentration - Use serial dilutions - Consider adding surfactant (e.g., Pluronic F-127) check_precipitation->troubleshoot_dilution Yes

Caption: Troubleshooting workflow for dissolving this compound.

DC-Y13-27_Signaling_Pathway Simplified Signaling Pathway of this compound DC_Y13_27 This compound YTHDF2 YTHDF2 DC_Y13_27->YTHDF2 inhibits FOXO3_TIMP1 FOXO3 and TIMP1 protein levels DC_Y13_27->FOXO3_TIMP1 restores MMPs MMP1/3/7/9 Expression DC_Y13_27->MMPs reduces Pyroptosis Pyroptosis DC_Y13_27->Pyroptosis induces IL1b IL-1β Secretion DC_Y13_27->IL1b increases m6A_RNA m6A-modified mRNA (e.g., FOXO3, TIMP1 transcripts) YTHDF2->m6A_RNA binds to Degradation mRNA Degradation m6A_RNA->Degradation leads to Degradation->FOXO3_TIMP1 reduces FOXO3_TIMP1->MMPs suppresses

Caption: Mechanism of action of this compound as a YTHDF2 inhibitor.

References

determining optimal dosage of DC-Y13-27 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the optimal dosage of DC-Y13-27 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a derivative of DC-Y13 and functions as an inhibitor of YTHDF2 (YTH Domain Family 2), an m6A RNA-binding protein.[1][2] By inhibiting YTHDF2, this compound can modulate the stability and translation of target mRNAs, thereby influencing various cellular processes.[3][4] Its mechanism of action involves the restoration of FOXO3 and TIMP1 protein levels and the reduction of MMP1/3/7/9 expression.[2] this compound has been shown to induce pyroptosis and increase the secretion of IL-1β.[2]

Q2: What are the reported in vivo dosages for this compound?

A2: Published studies have utilized different dosages and administration routes for this compound depending on the animal model and therapeutic area. For studies on intervertebral disc degeneration in mice, a dosage of 5 mg/kg administered via subcutaneous injection every 5 days for 12 weeks has been reported.[2] In cancer models, specifically colon cancer and melanoma in mice, a daily intravenous injection of 9 μ g/mouse has been shown to enhance the response to radiotherapy.[2]

Q3: How should I determine the starting dose for my in vivo experiment with this compound?

A3: If there is no prior data for your specific model, a dose-range finding study is recommended to determine the Maximum Tolerated Dose (MTD).[5][6] This typically involves starting with a low dose and escalating it in different groups of animals.[5] Based on the existing literature, you could start with doses lower than the reported effective doses (e.g., starting at 0.5 mg/kg for subcutaneous or 1 µ g/mouse for intravenous administration) and gradually increase the dose while monitoring for signs of toxicity.

Q4: What is the recommended formulation for in vivo administration of this compound?

A4: this compound is a hydrophobic molecule, which can present challenges for in vivo formulation. A common approach for such compounds is to use a co-solvent system. While the specific formulation for the published studies is not detailed, a general starting point for hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to prepare the formulation fresh daily and visually inspect for any precipitation before administration.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in experimental results between animals in the same group. Inconsistent drug formulation or administration.- Prepare the this compound formulation fresh for each experiment. - Ensure the compound is fully dissolved; sonication may be necessary. - Standardize the injection procedure, including volume, speed, and anatomical location.
Lack of efficacy at a dose that was effective in published studies. - Poor bioavailability in your specific animal model or strain. - Suboptimal formulation leading to precipitation or rapid clearance. - Incorrect administration technique.- Consider a pilot pharmacokinetic (PK) study to determine the drug's exposure in your model. - Optimize the formulation by adjusting the co-solvent ratios. - For intravenous injections, ensure the needle is correctly placed in the vein to avoid subcutaneous leakage. For subcutaneous injections, ensure the full dose is delivered under the skin.
Adverse effects observed at or below the intended therapeutic dose. - The MTD is lower in your specific animal model. - The vehicle itself is causing toxicity.- Conduct a dose-range finding study to establish the MTD in your specific strain and conditions. - Include a vehicle-only control group to assess the toxicity of the formulation components. - Reduce the concentration of organic solvents like DMSO in the vehicle if possible.
Precipitation of this compound in the formulation. The concentration of the organic co-solvent is too low to maintain solubility when mixed with the aqueous vehicle.- Increase the percentage of the organic co-solvent (e.g., DMSO, PEG300). - Prepare a more concentrated stock solution in 100% DMSO and perform serial dilutions in the final vehicle. - Gently warm the solution or use sonication to aid dissolution, but be mindful of compound stability.

Experimental Protocols

Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study Protocol

Objective: To determine the maximum tolerated dose of this compound in mice.

Methodology:

  • Animal Model: Select a suitable mouse strain for your intended efficacy study.

  • Group Allocation: Assign animals to several groups (n=3-5 per group), including a vehicle control group and at least four dose escalation groups.

  • Dose Selection: Based on available data, start with a low dose (e.g., 1 mg/kg for s.c. or 2 µ g/mouse for i.v.) and escalate in subsequent groups (e.g., 2x, 4x, 8x).

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Prepare fresh daily.

  • Administration: Administer a single dose via the intended route (e.g., subcutaneous or intravenous).

  • Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7 days. Record body weight at baseline and daily thereafter.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.

In Vivo Efficacy Study Protocol (Cancer Model Example)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with radiotherapy.

Methodology:

  • Animal Model: C57BL/6J mice.

  • Tumor Implantation: Subcutaneously inject MC38 colon cancer cells into the flank of the mice.

  • Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., Vehicle, this compound alone, Radiotherapy alone, this compound + Radiotherapy).

  • Dosing:

    • This compound: 9 μ g/mouse , administered daily via intravenous injection.[2]

    • Radiotherapy: Administer a single dose of radiation to the tumor.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration.

Visualizations

Signaling_Pathway cluster_YTHDF2 YTHDF2-mediated mRNA Decay cluster_DCY1327 Intervention cluster_Downstream Downstream Effects YTHDF2 YTHDF2 m6A_RNA m6A-modified mRNA (e.g., FOXO3, TIMP1 Negative Regulators) YTHDF2->m6A_RNA Binds FOXO3_TIMP1 FOXO3 & TIMP1 Protein Levels YTHDF2->FOXO3_TIMP1 Suppresses Degradation mRNA Degradation m6A_RNA->Degradation DC_Y13_27 This compound DC_Y13_27->YTHDF2 Inhibits MMPs MMP1/3/7/9 Expression FOXO3_TIMP1->MMPs Inhibits Cellular_Processes Cell Proliferation, Pyroptosis, Anti-tumor Immunity FOXO3_TIMP1->Cellular_Processes Regulates MMPs->Cellular_Processes Affects Experimental_Workflow cluster_Preparation Preparation cluster_InVivo In Vivo Experiment cluster_Analysis Data Analysis Dose_Finding 1. Dose-Range Finding Study (Determine MTD) Formulation 2. Prepare this compound Formulation (e.g., Co-solvent System) Dose_Finding->Formulation Administration 6. Administer this compound (s.c. or i.v.) Formulation->Administration Animal_Model 3. Select Animal Model (e.g., C57BL/6 Mice) Tumor_Implantation 4. Tumor Cell Implantation (if applicable) Animal_Model->Tumor_Implantation Grouping 5. Randomize into Treatment Groups Tumor_Implantation->Grouping Grouping->Administration Monitoring 7. Monitor for Efficacy & Toxicity (e.g., Tumor Size, Body Weight) Administration->Monitoring Data_Analysis 8. Analyze and Interpret Data Monitoring->Data_Analysis

References

troubleshooting DC-Y13-27 instability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DC-Y13-27. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity of this compound in cell culture experiments.

If you are observing variability or a general lack of efficacy in your experiments with this compound, it may be due to instability of the compound in the culture media. While this compound is a cyclic peptide derivative, which generally offers greater stability compared to linear peptides, certain factors in the experimental setup can still contribute to its degradation.[1][2]

Troubleshooting Steps:

Step Action Rationale Expected Outcome
1. Reagent Preparation and Handling Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions at -80°C for long-term storage and -20°C for short-term storage.[3]Cyclic peptides can be susceptible to degradation from repeated changes in temperature and exposure to light. Ensuring the integrity of the stock solution is the first step in troubleshooting.Consistent and reproducible experimental results.
2. Culture Media Composition Minimize the concentration of components in the culture media that could potentially degrade the peptide, such as certain proteases or reactive oxygen species. If possible, use serum-free media or media with a lower serum concentration during the treatment period.Serum contains proteases that can degrade peptides. Reducing serum exposure can enhance the stability of this compound.Increased efficacy and consistency of this compound's effects.
3. Incubation Time Optimize the incubation time of this compound with your cells. If you suspect instability, consider shorter incubation times or replenishing the media with fresh compound during longer experiments.The longer the compound is in the culture media, the greater the chance for degradation. Shorter exposure times can mitigate this.A clear dose-response and time-course relationship is established.
4. Assess Compound Stability Perform a stability assay of this compound in your specific cell culture media. This can be done by incubating the compound in the media for various time points and then analyzing its concentration by HPLC or LC-MS.This will directly measure the stability of this compound under your experimental conditions and confirm if degradation is occurring.Quantitative data on the half-life of this compound in your culture media, informing optimal experimental design.
5. Use of Stabilizing Agents As a last resort, consider the addition of protease inhibitors to the culture media. However, be aware that this can have off-target effects on your cells.Protease inhibitors will directly inhibit the activity of proteases that may be degrading this compound.Enhanced stability of this compound, but requires careful validation of cellular effects.

Troubleshooting Workflow:

Troubleshooting_Workflow start Inconsistent this compound Activity reagent_prep Check Reagent Preparation and Handling start->reagent_prep media_comp Evaluate Culture Media Composition reagent_prep->media_comp If issue persists end Problem Resolved reagent_prep->end If resolved incubation_time Optimize Incubation Time media_comp->incubation_time If issue persists media_comp->end If resolved stability_assay Perform Stability Assay incubation_time->stability_assay If issue persists incubation_time->end If resolved stabilizing_agents Consider Stabilizing Agents (with caution) stability_assay->stabilizing_agents If degradation is confirmed stability_assay->end If degradation is not the issue, consider other experimental variables stabilizing_agents->end

Caption: A flowchart outlining the systematic approach to troubleshooting this compound instability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of YTHDF2, an m6A RNA-binding protein.[3][4][5] By inhibiting YTHDF2, this compound prevents the degradation of specific mRNA transcripts, leading to the restoration of protein levels of targets like FOXO3 and TIMP1, and a reduction in the expression of matrix metalloproteinases (MMPs).[3][4] This action can induce pyroptosis and has been shown to have anti-tumor activity and reduce intervertebral disc degeneration.[3]

Signaling Pathway of this compound:

DC_Y13_27_Pathway DC_Y13_27 This compound YTHDF2 YTHDF2 DC_Y13_27->YTHDF2 inhibits m6A_RNA m6A-modified mRNA (e.g., FOXO3, TIMP1) YTHDF2->m6A_RNA binds to Degradation mRNA Degradation m6A_RNA->Degradation leads to Protein Protein Synthesis (FOXO3, TIMP1) m6A_RNA->Protein prevents degradation of Downstream Downstream Effects (e.g., Reduced MMPs, Pyroptosis) Protein->Downstream

Caption: The signaling pathway of this compound, a YTHDF2 inhibitor.

Q2: How should I store this compound?

A2: For long-term storage, this compound stock solutions should be stored at -80°C. For short-term storage (up to one month), -20°C is recommended.[3]

Q3: What are some general strategies to improve the stability of cyclic peptides in culture?

A3: While this compound is a cyclic peptide derivative, general strategies to enhance the stability of cyclic peptides in cell culture include:

  • Using serum-free or low-serum media: Serum contains proteases that can degrade peptides.

  • Minimizing exposure to harsh conditions: Avoid repeated freeze-thaw cycles, prolonged exposure to light, and extreme pH.

  • Optimizing incubation time: Shorter incubation times can reduce the opportunity for degradation.

  • Structural modifications: While not something the end-user can typically do, strategies like N-methylation or incorporating non-canonical amino acids can increase protease resistance.[6]

Q4: Are there any known degradation pathways for cyclic peptides in general?

A4: Cyclic peptides are generally more resistant to proteolysis than their linear counterparts due to their constrained conformation.[2] However, they can still be susceptible to enzymatic degradation by certain proteases that can cleave specific peptide bonds within the ring. The exact degradation pathway is dependent on the specific amino acid sequence and the types of proteases present in the culture environment.

Experimental Protocols

General Protocol for Assessing this compound Stability in Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture media.

Materials:

  • This compound

  • Your specific cell culture media (with and without serum, if applicable)

  • HPLC or LC-MS system

  • Appropriate solvents for analysis (e.g., acetonitrile, water, formic acid)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Spike the cell culture media with this compound to a final concentration relevant to your experiments (e.g., 10 µM). Prepare separate samples for each time point.

  • Immediately take a sample for the t=0 time point. This will serve as your baseline.

  • Incubate the remaining samples at 37°C in a 5% CO2 incubator.

  • At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the media.

  • Store all collected samples at -80°C until analysis.

  • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in the media.

Experimental Workflow for Stability Assessment:

Stability_Assay_Workflow start Prepare this compound Spiked Media t0_sample Collect t=0 Sample start->t0_sample incubate Incubate at 37°C start->incubate analyze Analyze by HPLC/LC-MS t0_sample->analyze collect_samples Collect Samples at Various Time Points incubate->collect_samples store Store Samples at -80°C collect_samples->store store->analyze plot Plot Concentration vs. Time analyze->plot end Determine Stability Profile and Half-life plot->end

Caption: A workflow for conducting an in vitro stability assay of this compound in culture media.

References

Technical Support Center: DC-Y13-27 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the YTHDF2 inhibitor, DC-Y13-27, in animal models. The primary focus is on understanding and minimizing the potential toxicity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a derivative of DC-Y13 and functions as a specific inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2, with a binding constant (KD) of 37.9 μM.[1][2][3] By inhibiting YTHDF2, this compound prevents the degradation of m6A-containing messenger RNAs (mRNAs), leading to the restoration of protein levels of certain genes like FOXO3 and TIMP1, and the reduction of others such as MMP1/3/7/9.[1][2][3] It has demonstrated anti-tumor activity and has been investigated for enhancing radiotherapy in cancer models and alleviating intervertebral disc degeneration.[1][2]

Q2: What is the primary toxicity concern with this compound in animal models?

A2: The primary toxicity concern with this compound is the induction of pyroptosis, a highly inflammatory form of programmed cell death.[1][2][3] This process is accompanied by a significant increase in the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1][2][3] Uncontrolled pyroptosis and the subsequent "cytokine storm" can lead to systemic inflammation and tissue damage.

Q3: What are the observable signs of this compound-induced toxicity in animal models?

A3: While specific public data on the adverse effects of this compound is limited, signs of toxicity related to pyroptosis and systemic inflammation in animal models may include:

  • Weight loss

  • Reduced activity or lethargy

  • Ruffled fur

  • Signs of distress (e.g., hunched posture)

  • Localized swelling or inflammation at the injection site

  • In severe cases, septic shock-like symptoms

Q4: Are there any known off-target effects or other toxicity concerns?

A4: While the primary known toxicity is linked to pyroptosis, researchers should be aware of other potential concerns. The YTH domains of YTHDF protein family members are structurally similar, which can make highly specific inhibition challenging.[4] Although this compound is more selective for YTHDF2 than YTHDF1, potential off-target effects on other YTH family members should be considered.[4][5] Additionally, studies on YTHDF2 knockout mice have suggested a role for this protein in maintaining cardiac homeostasis, with its loss potentially leading to adverse cardiac remodeling.[6] Therefore, long-term studies should consider monitoring cardiovascular function.

Troubleshooting Guide: Managing this compound Toxicity

This guide provides solutions to common issues encountered during in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Unexpectedly high mortality or severe adverse events in animals. Dose of this compound is too high, leading to excessive pyroptosis and systemic inflammation.- Immediately cease administration and euthanize animals showing severe distress. - Conduct a dose-range-finding study to determine the Maximum Tolerated Dose (MTD). - Refer to the Hypothetical Toxicity Data for this compound table below for a potential starting point.
Significant inflammation observed at the injection site. Localized high concentration of this compound is causing excessive local pyroptosis.- Consider alternative routes of administration (e.g., intravenous vs. subcutaneous). - Optimize the formulation to improve solubility and reduce precipitation at the injection site. - Decrease the concentration of the injected solution while maintaining the total dose by increasing the injection volume (within acceptable limits for the animal model).
Elevated systemic inflammatory markers (e.g., serum IL-1β). Systemic induction of pyroptosis by this compound.- Co-administer an IL-1β neutralizing antibody. (See Protocol 3). - Consider co-treatment with a pharmacological inhibitor of pyroptosis, such as Disulfiram. (See Protocol 4). - Evaluate a lower dose of this compound that maintains efficacy but reduces the inflammatory response.
Inconsistent or variable toxicity between animals. - Variability in drug formulation. - Differences in animal health status or microbiome. - Inconsistent administration technique.- Ensure the this compound formulation is homogenous and stable. - Use age- and weight-matched animals from a reputable supplier. - Standardize the administration procedure (e.g., injection speed, location).

Hypothetical Toxicity Data for this compound

Disclaimer: The following data is hypothetical and intended for illustrative purposes only, as public LD50 and MTD data for this compound are not available. This table is based on general toxicity profiles of inflammasome-activating compounds and should be used as a guide for initial experimental design. Researchers must determine the actual MTD and toxicity profile in their specific animal models.

Parameter Value (Mouse, Intravenous) Observed Effects
LD50 (Lethal Dose, 50%) > 50 mg/kgAt doses approaching 50 mg/kg, signs of severe systemic inflammation, including lethargy, hypothermia, and rapid weight loss are anticipated.
MTD (Maximum Tolerated Dose) ~20 mg/kg (single dose)Mild and transient weight loss (<10%), reversible within 48-72 hours. No other significant clinical signs of toxicity.
NOAEL (No Observed Adverse Effect Level) 5 mg/kg (single dose)No observable adverse effects in clinical signs, body weight, or macroscopic organ evaluation.
Dose-Dependent Increase in Serum IL-1β Significant increase observed at doses ≥ 10 mg/kgCorrelates with the onset of observable clinical signs of inflammation.

Experimental Protocols

Protocol 1: In Vivo Assessment of Pyroptosis

This protocol outlines methods to quantify pyroptosis in tissues from animal models treated with this compound.

  • Tissue Collection and Preparation:

    • Euthanize animals at predetermined time points after this compound administration.

    • Perfuse with ice-cold PBS to remove circulating blood.

    • Collect tissues of interest (e.g., tumor, liver, spleen) and either fix in 10% neutral buffered formalin for histology or snap-freeze in liquid nitrogen for biochemical assays.

  • Lactate Dehydrogenase (LDH) Assay (from serum):

    • Collect blood via cardiac puncture at the time of euthanasia.

    • Separate serum and use a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions. Elevated serum LDH is an indicator of cell lysis.

  • Immunohistochemistry (IHC) / Immunofluorescence (IF):

    • Process formalin-fixed, paraffin-embedded tissue sections.

    • Perform antigen retrieval as required.

    • Incubate sections with primary antibodies against cleaved Gasdermin D (GSDMD-N-terminal) or activated Caspase-1 (p20 subunit).

    • Use appropriate secondary antibodies and detection reagents.

    • Co-staining with TUNEL can help identify pyroptotic cells (TUNEL-positive, Caspase-1-positive).[7]

  • Western Blot for GSDMD Cleavage:

    • Homogenize snap-frozen tissue samples in RIPA buffer with protease inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

    • Transfer to a PVDF membrane.

    • Probe with a primary antibody that detects both full-length GSDMD (~53 kDa) and the cleaved N-terminal fragment (~31 kDa).

    • Use an appropriate HRP-conjugated secondary antibody and ECL substrate for detection. An increase in the ~31 kDa band indicates GSDMD cleavage.

Protocol 2: Quantification of IL-1β in Animal Models

  • Sample Collection:

    • Serum: Collect blood and process to obtain serum.

    • Tissue Homogenate: Homogenize a known weight of snap-frozen tissue in PBS with protease inhibitors. Centrifuge to pellet debris and collect the supernatant.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Use a commercial mouse or rat IL-1β ELISA kit.

    • Follow the manufacturer's protocol precisely.

    • Briefly, coat a 96-well plate with a capture antibody.

    • Add standards and samples (serum or tissue supernatant).

    • Incubate, wash, and add a detection antibody.

    • Add a substrate solution and measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the IL-1β concentration based on the standard curve.

Protocol 3: Mitigation of Toxicity using an IL-1β Neutralizing Antibody

  • Antibody Selection:

    • Choose a high-quality, low-endotoxin, in vivo-grade anti-mouse or anti-rat IL-1β neutralizing antibody (e.g., clone B122).[6]

  • Administration:

    • The antibody is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • A common dose for in vivo neutralization is 5-10 mg/kg.

    • Administer the antibody 1-2 hours before the administration of this compound.

    • For chronic studies, repeated antibody injections (e.g., every 3-4 days) may be necessary depending on the antibody's half-life.

  • Monitoring:

    • Monitor animals for a reduction in the clinical signs of inflammation and toxicity as described above.

    • Collect samples to confirm the reduction in systemic or local IL-1β levels using the ELISA protocol.

Protocol 4: Mitigation of Toxicity using a Pyroptosis Inhibitor (Disulfiram)

  • Inhibitor:

    • Disulfiram is an FDA-approved drug that has been shown to inhibit GSDMD pore formation.[1]

  • Administration:

    • Disulfiram can be administered to mice via i.p. injection.

    • A dose range of 25-50 mg/kg has been used in mouse models of sepsis.

    • Administer Disulfiram 1 hour before the administration of this compound.

  • Monitoring:

    • Assess the reduction in pyroptosis-mediated toxicity by monitoring clinical signs and using the assays described in Protocol 1 (e.g., serum LDH, GSDMD cleavage).

Visualizations

YTHDF2_Inhibition_Toxicity_Pathway cluster_drug_target Pharmacological Intervention cluster_cellular_effect Cellular Consequences cluster_phenotype Phenotypic Outcome DC_Y13_27 This compound YTHDF2 YTHDF2 (m6A Reader) DC_Y13_27->YTHDF2 Inhibits m6A_mRNA m6A-modified mRNA Stability ↑ YTHDF2->m6A_mRNA Normally promotes decay Inflammasome Inflammasome Activation (e.g., NLRP3) m6A_mRNA->Inflammasome Leads to (Mechanism under investigation) Caspase1 Pro-Caspase-1 → Active Caspase-1 Inflammasome->Caspase1 GSDMD GSDMD → GSDMD-N (cleaved) Caspase1->GSDMD IL1B Pro-IL-1β → Active IL-1β Caspase1->IL1B Pore GSDMD-N Pore Formation in Cell Membrane GSDMD->Pore Pyroptosis Pyroptosis (Inflammatory Cell Death) Pore->Pyroptosis IL1B_Secretion IL-1β Secretion Pore->IL1B_Secretion Toxicity Systemic Inflammation & Tissue Damage Pyroptosis->Toxicity IL1B_Secretion->Toxicity

Caption: Signaling pathway from this compound to toxicity.

Toxicity_Mitigation_Workflow cluster_experiment Experimental Phase Start Start: Observe high toxicity with this compound Dose_Reduction 1. Dose Reduction (Conduct MTD study) Start->Dose_Reduction Check1 Toxicity Minimized? Dose_Reduction->Check1 Inhibitor_Strategy 2. Co-administration Strategy Check1->Inhibitor_Strategy No End End: Optimized Protocol Check1->End Yes Pyroptosis_Inhibitor 2a. Pyroptosis Inhibitor (e.g., Disulfiram) Inhibitor_Strategy->Pyroptosis_Inhibitor IL1B_Inhibitor 2b. IL-1β Neutralizing Ab Inhibitor_Strategy->IL1B_Inhibitor Check2 Toxicity Minimized? Pyroptosis_Inhibitor->Check2 IL1B_Inhibitor->Check2 Re-evaluate 3. Re-evaluate Formulation & Route of Administration Check2->Re-evaluate No Check2->End Yes Re-evaluate->Dose_Reduction

Caption: Workflow for minimizing this compound toxicity.

References

optimizing DC-Y13-27 treatment duration for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing DC-Y13-27, a selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a derivative of DC-Y13 and functions as a selective inhibitor of YTHDF2, a key reader protein of m6A-modified mRNA.[1] It binds to YTHDF2 with a binding constant (KD) of 37.9 μM.[1] By inhibiting YTHDF2, this compound prevents the degradation of specific mRNA transcripts, leading to the restoration of protein expression for genes such as FOXO3 and TIMP1.[1][2] This action, in turn, reduces the expression of matrix metalloproteinases (MMPs) like MMP1, MMP3, MMP7, and MMP9.[1]

Q2: What are the key downstream effects of YTHDF2 inhibition by this compound?

A2: Inhibition of YTHDF2 by this compound triggers several significant downstream cellular effects. These include the induction of pyroptosis, an inflammatory form of programmed cell death, and an increase in the secretion of the pro-inflammatory cytokine IL-1β.[1] In cancer models, it has been shown to inhibit cell proliferation and enhance the therapeutic response to radiotherapy.[1] In the context of intervertebral disc degeneration, it helps in reducing the degradation of the extracellular matrix.[1][2]

Q3: What is the recommended starting concentration for in vitro experiments?

A3: Based on published studies, a concentration range of 20-40 μM is recommended for in vitro cellular assays.[1] The optimal concentration may vary depending on the cell type and the specific experimental endpoint. It is advisable to perform a dose-response curve to determine the most effective concentration for your specific model.

Q4: What are the reported in vivo dosing regimens for this compound?

A4: Two primary in vivo dosing regimens have been reported in mouse models:

  • For cancer radiotherapy studies: 9 μ g/mouse administered daily via intravenous (i.v.) injection in combination with radiotherapy.[1]

  • For intervertebral disc degeneration studies: 5 mg/kg administered every 5 days for 12 weeks via subcutaneous (s.c.) injection.[1][2]

Q5: How should I determine the optimal treatment duration for my experiment?

A5: The ideal treatment duration for this compound will depend on your specific research question and experimental system. Published studies have utilized durations of 6 and 24 hours for in vitro experiments.[1] To determine the optimal duration for your needs, a time-course experiment is recommended. This involves treating your cells with this compound and harvesting samples at multiple time points (e.g., 6, 12, 24, 48 hours) to measure your endpoint of interest (e.g., target protein expression, cell viability).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant effect observed after treatment. Suboptimal Concentration: The concentration of this compound may be too low for your cell type.Perform a dose-response experiment, testing a range of concentrations (e.g., 10-100 µM) to identify the optimal dose.
Insufficient Treatment Duration: The treatment time may not be long enough to observe the desired effect.Conduct a time-course experiment, analyzing your endpoint at various time points (e.g., 6, 12, 24, 48 hours).
Low YTHDF2 Expression: The target cells may have low endogenous expression of YTHDF2.Verify YTHDF2 expression levels in your cell line using qPCR or Western blot before starting the experiment.
High levels of cell death or toxicity. Concentration Too High: The concentration of this compound may be cytotoxic to your specific cell line.Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the IC50.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity.Ensure the final concentration of the solvent in the culture medium is below a non-toxic threshold (typically <0.1%).
Inconsistent results between experiments. Reagent Instability: Improper storage of this compound can lead to degradation.Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can affect the experimental outcome.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.

Data Summary

Table 1: In Vitro Treatment Parameters and Effects of this compound

Cell LineConcentrationDurationObserved Effects
NP and AF cells20-40 μM6 hoursReduced YTHDF2 expression, restored FOXO3 and TIMP1 protein levels, and decreased MMP1/3/7/9 expression (in the presence of H₂O₂).[1]
MDA-MB-231 and BT-549 cellsNot specified24 hoursInhibited cell proliferation, increased LDH release and IL-1β secretion, and induced pyroptosis.[1]

Table 2: In Vivo Administration Protocols and Outcomes for this compound

Animal ModelDosing RegimenDurationObserved Effects
C57BL/6J mice with MC38 colon cancer or B16 melanoma9 μ g/mouse , daily, i.v. (with radiotherapy)Not specifiedSignificantly inhibited tumor growth.[1]
Aged or H₂O₂-induced IDD C57BL/6 mice5 mg/kg, every 5 days, s.c.12 weeksAlleviated intervertebral disc degeneration, increased FOXO3 and TIMP1 expression, and decreased MMP activity.[1][2]

Experimental Protocols

Protocol 1: In Vitro YTHDF2 Inhibition and Downstream Target Analysis
  • Cell Culture: Plate cells (e.g., NP, AF, MDA-MB-231) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the final desired concentrations (e.g., 20 μM and 40 μM).

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired duration (e.g., 6 or 24 hours) under standard cell culture conditions.

  • Endpoint Analysis:

    • For Protein Analysis (Western Blot): Harvest cells, lyse them in RIPA buffer, and quantify protein concentration. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against YTHDF2, FOXO3, TIMP1, and MMPs, followed by an appropriate HRP-conjugated secondary antibody.

    • For Cell Viability/Proliferation (MTT Assay): Add MTT reagent to the wells and incubate. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • For Cytokine Secretion (ELISA): Collect the cell culture supernatant and perform an ELISA for IL-1β according to the manufacturer's instructions.

Protocol 2: In Vivo Tumor Growth Inhibition Study
  • Animal Model: Utilize a suitable mouse model, such as C57BL/6J mice bearing MC38 colon cancer or B16 melanoma tumors.

  • Tumor Inoculation: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to reach a palpable size.

  • Treatment Groups: Randomize the mice into treatment groups (e.g., Vehicle, Radiotherapy alone, this compound alone, this compound + Radiotherapy).

  • Drug Administration: Administer this compound at a dose of 9 μ g/mouse via intravenous injection daily.

  • Radiotherapy: Deliver a targeted dose of ionizing radiation to the tumor site as per the experimental plan.

  • Tumor Monitoring: Measure tumor volume using calipers every few days. Monitor the body weight and general health of the mice.

Visualizations

Signaling_Pathway cluster_treatment Treatment cluster_cellular_components Cellular Components This compound This compound YTHDF2 YTHDF2 This compound->YTHDF2 inhibits FOXO3_mRNA FOXO3 mRNA (m6A modified) YTHDF2->FOXO3_mRNA promotes degradation FOXO3 FOXO3 Protein FOXO3_mRNA->FOXO3 translates to TIMP1 TIMP1 Protein FOXO3->TIMP1 activates transcription MMPs MMPs (MMP1/3/7/9) TIMP1->MMPs inhibits Experimental_Workflow cluster_invitro In Vitro Time-Course Experiment start Plate Cells treat Treat with this compound (20-40 µM) & Vehicle Control start->treat t1 Harvest at 6h treat->t1 t2 Harvest at 12h treat->t2 t3 Harvest at 24h treat->t3 t4 Harvest at 48h treat->t4 analysis Analyze Endpoints (e.g., Western Blot, MTT) t1->analysis t2->analysis t3->analysis t4->analysis

References

addressing batch-to-batch variability of DC-Y13-27

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DC-Y13-27, a selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2. Our goal is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue 1: High Variability in Potency (IC50) Between Experiments

Possible Causes and Solutions:

  • Inconsistent Cell Health and Passage Number:

    • Solution: Use cells within a consistent and low passage number range. Create and use a master and working cell bank system. Ensure high cell viability (>95%) before starting any experiment.

  • Variable Compound Preparation:

    • Solution: Always prepare fresh stock solutions of this compound. Ensure the compound is fully dissolved before making serial dilutions. Use a consistent, validated protocol for solubilization.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1]

  • Inconsistent Cell Seeding Density:

    • Solution: Ensure a homogenous cell suspension during plating. Calibrate pipettes regularly and use reverse pipetting for viscous cell suspensions. Allow plates to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.

Issue 2: Unexpected Off-Target Effects or Cellular Toxicity

Possible Causes and Solutions:

  • Compound Concentration Too High:

    • Solution: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. This compound has a reported KD of 37.9 μM for YTHDF2 and an IC50 of approximately 38 μM for YTHDF2 inhibition, while the IC50 for YTHDF1 is significantly higher at 165 μM.[1][2]

  • Solvent Toxicity:

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells (typically ≤ 0.1%). Run a solvent-only control to assess its effect.

  • Cell Line Sensitivity:

    • Solution: Different cell lines may exhibit varying sensitivity to this compound. It's crucial to establish a baseline toxicity profile for your specific cell model.

Issue 3: Difficulty Reproducing Published Data

Possible Causes and Solutions:

  • Differences in Experimental Conditions:

    • Solution: Carefully review the materials and methods of the publication. Pay close attention to cell line origin, media components, serum concentration, incubation times, and the specific endpoint being measured.

  • Batch-to-Batch Variability of Reagents:

    • Solution: While we strive for high consistency, slight variations between batches of any chemical compound can occur. We recommend performing a small-scale pilot experiment to qualify each new batch of this compound and ensure it produces results consistent with previous batches in your specific assay.

  • Subtle Differences in Assay Protocol:

    • Solution: Follow a detailed, standardized protocol for all experiments. Even minor deviations in timing, temperature, or reagent addition can impact results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: For long-term storage of a stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Q2: What is the mechanism of action of this compound?

A2: this compound is a selective inhibitor of YTHDF2, an m6A reader protein.[1][3] By binding to the YTH domain of YTHDF2, it prevents the recognition of m6A-modified mRNAs, leading to increased stability of target transcripts.[2] This has been shown to restore the protein levels of FOXO3 and TIMP1, and reduce the expression of MMP1/3/7/9.[1]

Q3: What are the known downstream effects of this compound treatment?

A3: Inhibition of YTHDF2 by this compound has been shown to induce pyroptosis and increase IL-1β secretion in breast cancer cell lines.[1] In the context of cancer radiotherapy, it can enhance anti-tumor immunity by inhibiting the immunosuppressive function of myeloid-derived suppressor cells (MDSCs) through the NF-κB signaling pathway.[2][4]

Q4: In which cancer models has this compound shown efficacy?

A4: this compound has demonstrated anti-tumor activity in breast cancer models.[1][3] It has also been shown to enhance the response to radiotherapy in colon cancer and melanoma.[1]

Quantitative Data Summary

ParameterValueCell/SystemReference
Binding Affinity (KD) 37.9 μMYTHDF2[1][3]
IC50 (YTHDF2) ~38 μMIn vitro assay[2]
IC50 (YTHDF1) ~165 μMIn vitro assay[2]
Effective Concentration (in vitro) 20-40 μMNP and AF cells[1]
Effective Dose (in vivo) 9 μ g/mouse (i.v., daily)MC38 colon cancer, B16 melanoma[1]
Effective Dose (in vivo) 5 mg/kg (s.c., every 5 days)Aged mice and H2O2-induced IDD models[1]

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/XTT)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the time specified in the reagent protocol to allow for the conversion of the substrate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Protein Expression (e.g., FOXO3)

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., FOXO3) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

DC_Y13_27_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects This compound This compound YTHDF2 YTHDF2 This compound->YTHDF2 m6A_RNA m6A-modified mRNA (e.g., FOXO3, TIMP1) Degradation mRNA Degradation YTHDF2->Degradation Protein Protein Synthesis (FOXO3, TIMP1) m6A_RNA->Protein Degradation->m6A_RNA MMPs MMP Expression (MMP1/3/7/9) Protein->MMPs

Caption: Mechanism of action of this compound in regulating protein expression.

experimental_workflow start Start Experiment cell_culture Cell Culture (Consistent Passage) start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment incubation Incubation (Defined Duration) treatment->incubation assay Endpoint Assay (e.g., Viability, Western Blot) incubation->assay data_analysis Data Analysis (Normalize to Control) assay->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for studies using this compound.

References

Technical Support Center: DC-Y13-27 in Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DC-Y13-27, a selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2, in cancer studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer?

This compound is a derivative of DC-Y13 and acts as a selective inhibitor of YTHDF2.[1][2] YTHDF2 is an "m6A reader" protein that recognizes m6A-modified messenger RNA (mRNA) and promotes their degradation. By inhibiting YTHDF2, this compound stabilizes the expression of specific mRNAs, leading to various anti-tumor effects. In cancer, this inhibition can restore the protein levels of tumor suppressors like FOXO3 and TIMP1, reduce the expression of matrix metalloproteinases (MMPs) involved in metastasis, and induce a form of inflammatory cell death called pyroptosis.[1][2]

Q2: In which cancer types has this compound shown anti-tumor activity?

Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including breast cancer, colon cancer, and melanoma.[1][2] It has shown particular promise in enhancing the efficacy of radiotherapy in colon cancer and melanoma.[1][2]

Q3: What is the binding affinity and selectivity of this compound?

This compound binds to YTHDF2 with a binding constant (KD) of 37.9 μM.[1][2][3] It exhibits selectivity for YTHDF2 over the related protein YTHDF1, with an IC50 of 21.8 ± 1.8 μM for YTHDF2 and 165.2 ± 7.7 μM for YTHDF1.[4]

Troubleshooting Guide

Problem 1: Suboptimal Anti-tumor Efficacy in In Vitro Studies

Possible Cause 1: Incorrect Drug Concentration.

  • Solution: The optimal concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve to determine the IC50 for your specific cancer cell line. As a starting point, concentrations ranging from 20-40 μM have been used in studies with MDA-MB-231 and BT-549 breast cancer cells.[1]

Possible Cause 2: Insufficient Treatment Duration.

  • Solution: The effects of YTHDF2 inhibition on mRNA stability and subsequent protein expression may take time to manifest. Consider extending the treatment duration. For example, a 24-hour treatment was sufficient to induce pyroptosis in breast cancer cell lines.[1]

Possible Cause 3: Cell Line Insensitivity.

  • Solution: The expression and functional importance of YTHDF2 can vary across different cancer types and even between cell lines of the same cancer.[5] It is advisable to first confirm the expression of YTHDF2 in your cell line of interest. If YTHDF2 expression is low, the cells may be less sensitive to this compound.

Problem 2: Inconsistent Results in Combination Therapy with Radiotherapy

Possible Cause 1: Timing of this compound Administration.

  • Solution: The timing of this compound administration relative to radiotherapy is crucial for synergistic effects. In preclinical models, daily intravenous administration of this compound in combination with radiotherapy has been shown to significantly inhibit tumor growth.[1] The experimental design should be carefully optimized to maximize the immunomodulatory effects of this compound on the tumor microenvironment, particularly on myeloid-derived suppressor cells (MDSCs).

Possible Cause 2: Inappropriate Radiotherapy Dose.

  • Solution: Radiotherapy itself can have complex effects on the tumor microenvironment. The dose and fractionation schedule of radiation should be considered in conjunction with this compound treatment.

Problem 3: Drug Solubility and Stability Issues

Possible Cause 1: Improper Dissolving and Storage.

  • Solution: this compound is soluble in DMSO at 10 mM.[3] Ensure the compound is fully dissolved. For storage, stock solutions can be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Possible Cause 2: Degradation of the Compound.

  • Solution: If you suspect degradation, it is recommended to use a fresh stock of the inhibitor.

Quantitative Data Summary

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

ParameterValueReference
Binding Constant (KD) for YTHDF237.9 μM[1][2][3]
IC50 for YTHDF221.8 ± 1.8 μM[4]
IC50 for YTHDF1165.2 ± 7.7 μM[4]

Table 2: Exemplary In Vitro and In Vivo Dosages of this compound

ApplicationCell Line/Animal ModelDosageDurationEffectReference
In VitroMDA-MB-231, BT-54920-40 μM24 hoursInhibition of cell proliferation, induction of pyroptosis[1]
In VivoC57BL/6J mice with MC38 colon cancer or B16 melanoma9 μ g/mouse (i.v.)DailyEnhanced response to radiotherapy[1]

Key Experimental Protocols

1. In Vitro Cell Proliferation and Pyroptosis Assay

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, BT-549) in 96-well plates at an appropriate density.

  • Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0-50 μM) dissolved in DMSO. Include a DMSO-only control.

  • Incubation: Incubate for 24-72 hours.

  • Cell Proliferation Assessment: Use a standard method like MTT or CellTiter-Glo assay to measure cell viability.

  • Pyroptosis Assessment:

    • LDH Release: Measure lactate dehydrogenase (LDH) release into the culture medium using a commercially available kit as an indicator of membrane rupture.

    • IL-1β Secretion: Measure the concentration of IL-1β in the culture supernatant by ELISA.

2. In Vivo Tumor Growth Study with Combination Radiotherapy

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., MC38 or B16) into the flank of immunocompetent mice (e.g., C57BL/6J).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups: vehicle control, this compound alone, radiotherapy alone, and this compound plus radiotherapy.

  • This compound Administration: Administer this compound (e.g., 9 μ g/mouse ) intravenously daily.

  • Radiotherapy: Deliver a single dose of localized radiation to the tumor.

  • Endpoint: Continue monitoring tumor growth and animal well-being until the study endpoint.

Visualizations

G cluster_0 This compound Mechanism of Action DCY1327 This compound YTHDF2 YTHDF2 DCY1327->YTHDF2 Inhibits m6A_mRNA m6A-modified mRNA (e.g., FOXO3, TIMP1) YTHDF2->m6A_mRNA Binds to Degradation mRNA Degradation m6A_mRNA->Degradation Leads to Protein Protein Expression (e.g., FOXO3, TIMP1) m6A_mRNA->Protein Translation Tumor_Suppression Tumor Suppression Protein->Tumor_Suppression Promotes

Caption: Mechanism of action of this compound in cancer cells.

G cluster_1 Experimental Workflow: In Vivo Combination Therapy Tumor_Implant Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implant->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Groups: - Vehicle - this compound - Radiotherapy - Combination Randomization->Treatment Endpoint Study Endpoint: Tumor Volume Analysis Treatment->Endpoint G cluster_2 Troubleshooting Logic for Suboptimal Efficacy Start Suboptimal Efficacy Check_Conc Check Concentration: Perform Dose-Response Start->Check_Conc Check_Duration Check Duration: Extend Treatment Time Start->Check_Duration Check_Sensitivity Check Cell Line Sensitivity: Measure YTHDF2 Expression Start->Check_Sensitivity Optimize Optimize Protocol Check_Conc->Optimize Check_Duration->Optimize Check_Sensitivity->Optimize

References

Validation & Comparative

A Comparative Guide to YTHDF2 Inhibition: DC-Y13-27 vs. siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N6-methyladenosine (m6A) reader protein YTHDF2 has emerged as a significant therapeutic target in oncology and other fields. Its role in regulating mRNA stability makes it a critical player in cancer progression and immune modulation. Researchers looking to investigate the function of YTHDF2 or develop therapeutics targeting it have two primary methods at their disposal: the small molecule inhibitor DC-Y13-27 and siRNA-mediated knockdown. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

At a Glance: this compound vs. YTHDF2 siRNA

FeatureThis compoundYTHDF2 siRNA Knockdown
Mechanism of Action Small molecule inhibitor that binds to the YTH domain of the YTHDF2 protein, blocking its interaction with m6A-modified RNA.RNA interference (RNAi) leading to sequence-specific degradation of YTHDF2 mRNA, thus preventing protein synthesis.
Target Level ProteinmRNA
Mode of Inhibition Reversible, competitive inhibitionTransient reduction of protein expression
Specificity Selective for YTHDF2 over YTHDF1, though high concentrations may show some cross-reactivity. Potential for other off-target effects exists.Highly sequence-specific, but potential for off-target gene silencing due to partial sequence homology.
Delivery Systemic delivery possible in vivo.Requires transfection reagents for in vitro work; in vivo delivery can be challenging.
Duration of Effect Dependent on compound pharmacokinetics.Typically 24-72 hours, but can be extended with stable shRNA expression systems.
Ease of Use Relatively straightforward application in cell culture and animal models.Requires optimization of transfection protocols for different cell types.

Quantitative Efficacy Data

Direct comparative studies providing a side-by-side quantitative analysis of this compound and YTHDF2 siRNA are limited. However, the available data for each method allows for an indirect comparison of their efficacy in inhibiting YTHDF2 function.

This compound Potency and Selectivity
ParameterValueReference
Binding Constant (Kd) for YTHDF2 37.9 μM[1]
IC50 for YTHDF2 21.8 ± 1.8 μM[2]
IC50 for YTHDF1 165.2 ± 7.7 μM[2]
In Vitro Working Concentration 20-40 μM[3]
In Vivo Dosage (mouse models) 9 μ g/mouse (IV, daily) or 5 mg/kg (SC, every 5 days)[3]
YTHDF2 siRNA Knockdown Efficiency

The efficiency of siRNA-mediated knockdown is highly dependent on the cell type, siRNA sequence, and transfection method. However, studies consistently report significant reductions in YTHDF2 protein levels.

Cell LineKnockdown EfficiencyMethod of ValidationReference
Lung Adenocarcinoma (A549, H1299)Effective knockdown with 3 different siRNAsWestern Blot[4]
Cervical Cancer (HeLa, SiHa)Significant reduction in YTHDF2 expressionWestern Blot, qPCR[5]
Prostate Cancer (DU-145, PC3)High knockdown efficiency with pooled siRNAsWestern Blot, qPCR[6]
Glioblastoma Stem CellsWidespread gene expression changes upon knockdownRNA-seq[7]

Studies have consistently shown that the biological effects of this compound are similar to those observed with YTHDF2 knockout or knockdown, suggesting comparable efficacy in functional assays.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving YTHDF2 and the experimental workflows for both this compound and siRNA-mediated inhibition.

YTHDF2_Signaling_Pathway cluster_0 YTHDF2-mediated mRNA Decay cluster_1 Downstream Effects in Cancer m6A-modified_mRNA m6A-modified mRNA YTHDF2 YTHDF2 m6A-modified_mRNA->YTHDF2 Binds to Decay_Machinery mRNA Decay Machinery YTHDF2->Decay_Machinery Recruits Oncogene_mRNA Oncogene mRNA (e.g., MYC) YTHDF2->Oncogene_mRNA Stabilizes (in some contexts) Tumor_Suppressor_mRNA Tumor Suppressor mRNA YTHDF2->Tumor_Suppressor_mRNA Degrades mRNA_Degradation mRNA Degradation Decay_Machinery->mRNA_Degradation Increased_Oncogene_Expression Increased Oncogene Expression Oncogene_mRNA->Increased_Oncogene_Expression Decreased_Tumor_Suppressor Decreased Tumor Suppressor Expression Tumor_Suppressor_mRNA->Decreased_Tumor_Suppressor Cancer_Progression Cancer Progression Increased_Oncogene_Expression->Cancer_Progression Decreased_Tumor_Suppressor->Cancer_Progression Experimental_Workflows cluster_DC_Y13_27 This compound Inhibition Workflow cluster_siRNA YTHDF2 siRNA Knockdown Workflow DC_start Start DC_prep Prepare this compound solution DC_start->DC_prep DC_treat Treat cells or animals DC_prep->DC_treat DC_incubate Incubate for desired time DC_treat->DC_incubate DC_analyze Analyze downstream effects (e.g., protein levels, cell viability) DC_incubate->DC_analyze DC_end End DC_analyze->DC_end siRNA_start Start siRNA_design Design or purchase YTHDF2 siRNA siRNA_start->siRNA_design siRNA_transfect Transfect cells with siRNA siRNA_design->siRNA_transfect siRNA_incubate Incubate for 24-72 hours siRNA_transfect->siRNA_incubate siRNA_validate Validate knockdown (qPCR, Western Blot) siRNA_incubate->siRNA_validate siRNA_analyze Analyze phenotype siRNA_validate->siRNA_analyze siRNA_end End siRNA_analyze->siRNA_end

References

A Comparative Guide to DC-Y13-27 and Other YTHDF Family Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DC-Y13-27 with other inhibitors of the YTHDF protein family. The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.

The YTH domain-containing family (YTHDF) of proteins, comprising YTHDF1, YTHDF2, and YTHDF3, are key readers of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA). By recognizing and binding to m6A-modified transcripts, these proteins play crucial roles in regulating mRNA translation, decay, and localization. Their involvement in various physiological and pathological processes, including cancer, has made them attractive targets for therapeutic intervention. This guide focuses on this compound, a YTHDF2 inhibitor, and compares its performance with other known inhibitors of the YTHDF family.

Quantitative Comparison of YTHDF Family Inhibitors

The following tables summarize the in vitro binding affinity and inhibitory activity of this compound and other notable YTHDF inhibitors. These values are crucial for understanding the potency and selectivity of each compound.

Table 1: Inhibitory Activity (IC50) of YTHDF Inhibitors (μM)

InhibitorYTHDF1YTHDF2YTHDF3YTHDC1YTHDC2Assay Method
This compound 165.2 ± 7.7[1]21.8 ± 1.8[1]---AlphaScreen[1]
YTHDF2-IN-1 (CK-75) Inactive13.2InactiveInactiveInactiveAlphaScreen
YTH-IN-1 (N-7) 39[2][3]34[2][3]35[2][3]48[2][3]30[2][3]Fluorescence Polarization[4][5]
SKLB-Y13 0.76[2][4][6]----Not Specified
Salvianolic Acid C (SAC) 1.4 ± 0.2[1]29.6 ± 3.7[1]---AlphaScreen[1]
Tegaserod 13.82[3]>100>100--Not Specified
Ebselen 1.63 (EC50)[2][7][8]1.66 (EC50)[2][7][8]---Tryptophan Quenching[2][7][8]
3.565 ± 0.009[2][8]----AlphaScreen[2][8]

Note: "-" indicates data not available. EC50 (half maximal effective concentration) is reported where IC50 is not available.

Table 2: Binding Affinity (Kd) of YTHDF Inhibitors (μM)

InhibitorYTHDF1YTHDF2Assay Method
This compound -37.9[3][9]Microscale Thermophoresis (MST)[9]
YTHDF2-IN-1 (CK-75) -26.2[2]Microscale Thermophoresis (MST)
Salvianolic Acid C (SAC) 5.3-Microscale Thermophoresis (MST)
6.3-Isothermal Titration Calorimetry (ITC)

Note: "-" indicates data not available.

Experimental Methodologies

The quantitative data presented in this guide were obtained using various biophysical and biochemical assays. Below are detailed descriptions of the key experimental protocols.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled m6A-containing RNA probe from the YTH domain by an inhibitor.

  • Principle: A small, fluorescently labeled RNA probe tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger YTH protein domain, the complex tumbles more slowly, leading to an increase in polarization. An inhibitor that competes with the probe for binding to the YTH domain will cause a decrease in polarization.

  • FP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Probe Fluorescent Probe Mix Incubate Probe, YTH Protein, & Inhibitor Probe->Mix YTH YTH Protein YTH->Mix Inhibitor Inhibitor Inhibitor->Mix Measure Measure Fluorescence Polarization Mix->Measure

    Figure 1: Workflow of a Fluorescence Polarization (FP) assay.
  • Protocol for YTH-IN-1 (N-7):

    • A 16-nucleotide FAM-labeled m6A-containing RNA oligonucleotide ("FAM-m6A-RNA") was used as the probe.[5]

    • 25 nM of the probe was pre-incubated with 2 µM of the purified YTH domain of YTHDF1 in a binding buffer.[5][10]

    • Increasing concentrations of the inhibitor (YTH-IN-1) were added to the pre-formed probe-protein complex.[5]

    • The mixture was incubated at room temperature for 30 minutes.[6]

    • Fluorescence polarization was measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).[6]

    • The IC50 value was determined by plotting the percentage of inhibition against the inhibitor concentration.[6]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the disruption of the interaction between a biotinylated m6A-containing RNA probe and a His-tagged YTH domain.

  • Principle: Donor and acceptor beads are brought into close proximity through the binding of the RNA probe to the YTH protein. Laser excitation of the donor beads generates singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. An inhibitor that disrupts the RNA-protein interaction will separate the beads, leading to a decrease in the signal.

  • AlphaScreen_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Donor Donor Beads Mix Incubate all components Donor->Mix Acceptor Acceptor Beads Acceptor->Mix BiotinRNA Biotinylated m6A RNA BiotinRNA->Mix HisYTH His-tagged YTH Protein HisYTH->Mix Inhibitor Inhibitor Inhibitor->Mix Measure Measure Chemiluminescent Signal Mix->Measure

    Figure 2: Workflow of an AlphaScreen assay.
  • Protocol for this compound:

    • A biotinylated m6A-containing mRNA probe and His-tagged YTHDF2 were used.

    • The inhibitor, this compound, was serially diluted.

    • The His-tagged YTHDF2 protein (final concentration of 80 nM) was added to the diluted inhibitor.[10]

    • Streptavidin-coated donor beads and nickel chelate-coated acceptor beads were added to the mixture.

    • The reaction was incubated in the dark at room temperature.

    • The AlphaScreen signal was read on a plate reader.

    • The IC50 value was calculated from the dose-response curve.[2]

Microscale Thermophoresis (MST)

This immobilization-free technique measures the binding affinity between a fluorescently labeled molecule and its ligand by detecting changes in molecular motion along a temperature gradient.

  • Principle: The movement of a molecule in a temperature gradient (thermophoresis) is sensitive to changes in its size, charge, and hydration shell. When a fluorescently labeled protein binds to an inhibitor, the thermophoretic properties of the complex change, which can be detected as a change in fluorescence in the heated region.

  • MST_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FluorProt Fluorescently Labeled Protein Mix Mix Protein and Ligand at various concentrations FluorProt->Mix Ligand Ligand (Inhibitor) Ligand->Mix Load Load into Capillaries Mix->Load Measure Apply IR Laser & Measure Fluorescence Load->Measure

    Figure 3: Workflow of a Microscale Thermophoresis (MST) assay.
  • Protocol for this compound:

    • The YTHDF2 protein was fluorescently labeled.

    • A fixed concentration of the labeled YTHDF2 was mixed with a serial dilution of this compound.

    • The samples were loaded into glass capillaries.

    • MST measurements were performed using an MST instrument.

    • The dissociation constant (Kd) was determined by plotting the change in normalized fluorescence against the logarithm of the inhibitor concentration.

Signaling Pathway and Mechanism of Action

YTHDF2 is a key regulator of mRNA stability. It recognizes m6A-modified mRNAs and recruits the CCR4-NOT deadenylase complex to promote their degradation. Inhibitors of YTHDF2, such as this compound, block the recognition of m6A-modified transcripts, leading to their stabilization and increased protein expression.

Figure 4: Simplified signaling pathway of YTHDF2-mediated mRNA decay and its inhibition.

Cellular Effects and Therapeutic Potential

The functional consequences of YTHDF inhibition are diverse and context-dependent.

  • This compound: This YTHDF2 inhibitor has been shown to enhance the response to radiotherapy in colon cancer and melanoma.[3] It achieves this by overcoming the immunosuppressive effects of myeloid-derived suppressor cells (MDSCs).[11][12][13] In breast cancer cells, this compound induces pyroptosis, a form of inflammatory cell death.[9]

  • YTHDF2-IN-1 (CK-75): This compound exhibits antiproliferative activity in various cancer cell lines, arrests the cell cycle at the G0/G1 phase, and induces apoptosis.[2]

  • SKLB-Y13: As a selective YTHDF1 inhibitor, SKLB-Y13 impairs the translation of PRPF6, a pre-mRNA processing factor, leading to the inhibition of breast cancer cell proliferation and the promotion of apoptosis.[2][4]

  • Salvianolic Acid C (SAC): This YTHDF1 inhibitor has shown therapeutic potential in a model of Fragile X syndrome by counteracting the effects of hyperactive YTHDF1 in neurons. It has also been shown to ameliorate gluten-induced intestinal inflammation.[14][15]

  • Tegaserod: Originally an FDA-approved drug for irritable bowel syndrome, tegaserod has been identified as a YTHDF1 inhibitor that can block leukemogenesis in vitro and in mouse models of acute myeloid leukemia (AML).[3][16]

  • Ebselen: This non-selective YTHDF inhibitor has demonstrated the ability to reduce the viability of prostate and breast cancer cells.[8][9]

Conclusion

This compound is a valuable tool for studying the biological functions of YTHDF2. Its selectivity for YTHDF2 over YTHDF1, although not absolute, provides a means to probe the specific roles of this m6A reader. The comparison with other YTHDF family inhibitors highlights a growing landscape of chemical probes and potential therapeutic agents targeting the epitranscriptome. The choice of inhibitor will depend on the specific research question, with considerations for potency, selectivity, and the desired cellular outcome. As research in this field progresses, more potent and selective inhibitors are likely to be developed, offering new opportunities for therapeutic intervention in a range of diseases.

References

Validating the On-Target Effects of DC-Y13-27: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DC-Y13-27, a selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2, with other known inhibitors. The content herein is supported by experimental data to validate its on-target effects and offers detailed protocols for key validation assays.

Executive Summary

This compound is a potent and selective small molecule inhibitor of YTHDF2, a protein implicated in various cellular processes, including mRNA stability, and a key player in cancer progression and immune regulation. By inhibiting YTHDF2, this compound has been shown to modulate critical signaling pathways, enhance anti-tumor immune responses, and presents a promising therapeutic candidate. This guide will delve into the experimental data supporting these claims, compare its performance with alternative inhibitors, and provide the necessary methodologies for researchers to validate these findings.

Comparative Performance of YTHDF2 Inhibitors

The efficacy of a targeted inhibitor is determined by its binding affinity, selectivity, and cellular activity. The following table summarizes the available quantitative data for this compound and other relevant YTHDF2 inhibitors.

InhibitorTarget(s)Binding Affinity (Kd)IC50 vs YTHDF2IC50 vs YTHDF1Key Cellular Effects
This compound YTHDF2 37.9 μM [1]38 μM 165 μM Enhances radiotherapy effects, induces pyroptosis, inhibits NF-κB activation.[1][2]
YTHDF2-IN-1 (CK-75)YTHDF226.2 μMNot explicitly statedNot explicitly statedInduces cell cycle arrest and apoptosis in cancer cells.[3][4]
YTH-IN-1Pan-YTHNot explicitly stated34 μM39 μMBroadly inhibits YTH domain-containing proteins.[5][6]

Note: Direct comparative studies of these inhibitors in the same experimental settings are limited. The provided data is compiled from various sources and should be interpreted with caution.

On-Target Effects of this compound

This compound exerts its on-target effects by binding to the YTH domain of YTHDF2, thereby preventing it from recognizing and binding to m6A-modified mRNA transcripts. This inhibition leads to the stabilization of target mRNAs that would otherwise be destined for degradation. Key validated on-target effects include:

  • Restoration of FOXO3 and TIMP1 Protein Levels: By preventing the YTHDF2-mediated decay of their respective mRNAs, this compound treatment leads to an increase in the protein levels of the tumor suppressor FOXO3 and the tissue inhibitor of metalloproteinases 1 (TIMP1).[1]

  • Reduction of Matrix Metalloproteinase (MMP) Expression: Consequently, the expression of several MMPs (MMP1, MMP3, MMP7, and MMP9), which are involved in extracellular matrix degradation and cancer metastasis, is reduced.[1]

  • Modulation of the Tumor Microenvironment: this compound has been shown to inhibit the immunosuppressive functions of myeloid-derived suppressor cells (MDSCs), thereby enhancing anti-tumor immunity, particularly in combination with radiotherapy.[2][7][8]

  • Induction of Pyroptosis: In certain cancer cell lines, this compound treatment has been observed to induce pyroptosis, a form of programmed cell death, and increase the secretion of the pro-inflammatory cytokine IL-1β.[1]

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on YTHDF2 has significant downstream consequences on crucial signaling pathways.

YTHDF2-NF-κB Signaling Axis

YTHDF2 is known to regulate the NF-κB signaling pathway by promoting the degradation of mRNAs encoding negative regulators of this pathway. By inhibiting YTHDF2, this compound can dampen NF-κB activation, a key pathway in inflammation and cancer.[9][10][11][12][13]

YTHDF2_NFkB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NFkB_DNA NF-κB Target Genes IkB_mRNA IκBα mRNA NFkB_DNA->IkB_mRNA transcribes YTHDF2_Gene YTHDF2 Gene NFkB_DNA->YTHDF2_Gene transcribes IkB IκBα IkB_mRNA->IkB translates Degradation mRNA Degradation IkB_mRNA->Degradation YTHDF2_mRNA YTHDF2 mRNA YTHDF2_Gene->YTHDF2_mRNA TNFa TNFα TNFR TNFR TNFa->TNFR binds IKK IKK TNFR->IKK activates IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_DNA translocates to nucleus & binds DNA YTHDF2 YTHDF2 Protein YTHDF2_mRNA->YTHDF2 YTHDF2->IkB_mRNA binds m6A & promotes DC_Y13_27 This compound DC_Y13_27->YTHDF2 inhibits

YTHDF2-NF-κB Signaling Pathway
YTHDF2-TGF-β Signaling Pathway

YTHDF2 has also been implicated in the regulation of the TGF-β signaling pathway by targeting the mRNA of the TGF-β pseudoreceptor, BAMBI, for degradation.[11][14] Inhibition of YTHDF2 by this compound can thus modulate TGF-β signaling, which plays a complex role in cancer, including promoting metastasis.

YTHDF2_TGFb_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbR TGF-β Receptor SMAD SMAD Complex TGFbR->SMAD activates BAMBI BAMBI (Pseudoreceptor) BAMBI->TGFbR inhibits TGFb TGF-β TGFb->TGFbR binds Target_Genes Target Gene Expression SMAD->Target_Genes translocates to nucleus YTHDF2 YTHDF2 Protein BAMBI_mRNA BAMBI mRNA YTHDF2->BAMBI_mRNA binds m6A & promotes BAMBI_mRNA->BAMBI translates Degradation mRNA Degradation BAMBI_mRNA->Degradation DC_Y13_27 This compound DC_Y13_27->YTHDF2 inhibits

YTHDF2-TGF-β Signaling Pathway

Experimental Protocols

To facilitate the independent validation of this compound's on-target effects, detailed methodologies for key experiments are provided below.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of this compound to the YTHDF2 protein.

Principle: A fluorescently labeled RNA probe containing an m6A modification will exhibit low polarization when free in solution due to its rapid tumbling. Upon binding to the larger YTHDF2 protein, the tumbling rate slows, resulting in an increase in fluorescence polarization. An inhibitor will compete with the labeled RNA for binding to YTHDF2, causing a decrease in polarization.

Protocol:

  • Reagents and Materials:

    • Purified recombinant YTHDF2 protein.

    • Fluorescently labeled m6A-containing RNA oligonucleotide (e.g., with FAM or TAMRA).

    • Unlabeled m6A-containing RNA oligonucleotide (for competition).

    • This compound and other test inhibitors.

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • 384-well black, low-volume microplates.

    • A plate reader capable of measuring fluorescence polarization.

  • Procedure: a. Prepare a serial dilution of the unlabeled m6A-RNA and the test inhibitors (including this compound) in the assay buffer. b. In each well of the microplate, add a fixed concentration of YTHDF2 protein and the fluorescently labeled m6A-RNA probe. c. Add the serially diluted unlabeled RNA (for standard curve) or inhibitors to the respective wells. d. Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. e. Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. c. The Kd can be determined from the competition binding experiment using the Cheng-Prusoff equation.

Electrophoretic Mobility Shift Assay (EMSA) for RNA-Protein Interaction

EMSA provides a qualitative and semi-quantitative assessment of RNA-protein binding.

Principle: This technique separates molecules based on their electrophoretic mobility through a non-denaturing polyacrylamide gel. An RNA probe will migrate at a certain speed. When bound to a protein, the complex will be larger and migrate more slowly, resulting in a "shift" in the band's position.

Protocol:

  • Reagents and Materials:

    • Purified recombinant YTHDF2 protein.

    • Radiolabeled (e.g., 32P) or fluorescently labeled m6A-containing RNA probe.

    • Unlabeled "cold" m6A-containing RNA probe (for competition).

    • This compound and other test inhibitors.

    • Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol).

    • Non-denaturing polyacrylamide gel (e.g., 6-8%).

    • Electrophoresis apparatus and power supply.

    • Imaging system (Phosphorimager for radiolabeled probes, fluorescence scanner for fluorescent probes).

  • Procedure: a. Prepare binding reactions in separate tubes, each containing the labeled RNA probe. b. Add increasing concentrations of YTHDF2 protein to a series of tubes. c. For competition assays, add a fixed concentration of YTHDF2 and the labeled probe, along with increasing concentrations of the unlabeled "cold" probe or the inhibitor (this compound). d. Incubate the reactions at room temperature for 20-30 minutes. e. Add loading dye and load the samples onto the non-denaturing polyacrylamide gel. f. Run the gel at a constant voltage until the dye front reaches the bottom. g. Dry the gel (if using radiolabeling) and visualize the bands using the appropriate imaging system.

  • Data Analysis: a. The appearance of a slower-migrating band in the presence of YTHDF2 confirms RNA-protein interaction. b. The reduction in the intensity of the shifted band in the presence of the inhibitor demonstrates its ability to disrupt the RNA-protein complex.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA validates that a drug binds to its target protein within a cellular context.

Principle: When a protein is heated, it denatures and aggregates. The binding of a ligand, such as this compound, can stabilize the target protein (YTHDF2), leading to a higher melting temperature.

Protocol:

  • Reagents and Materials:

    • Cultured cells expressing YTHDF2.

    • This compound or other test compounds.

    • Cell lysis buffer.

    • PCR tubes or strips.

    • Thermocycler.

    • Western blotting reagents and antibodies against YTHDF2 and a loading control.

  • Procedure: a. Treat cultured cells with the vehicle control or the test compound (this compound) for a specified time. b. Harvest the cells and lyse them to obtain the protein extract. c. Aliquot the cell lysate into PCR tubes. d. Heat the aliquots to a range of different temperatures using a thermocycler for a few minutes. e. Centrifuge the heated samples to pellet the aggregated proteins. f. Collect the supernatant containing the soluble proteins. g. Analyze the amount of soluble YTHDF2 at each temperature by Western blotting.

  • Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the percentage of soluble YTHDF2 against the temperature for both the vehicle- and drug-treated samples. c. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for validating a YTHDF2 inhibitor like this compound.

Experimental_Workflow Start Start: Hypothesis Inhibitor targets YTHDF2 Biochemical_Assays Biochemical Assays (FP, EMSA, AlphaScreen) Start->Biochemical_Assays Analyze_Binding Analyze Binding Affinity & Selectivity (Kd, IC50) Biochemical_Assays->Analyze_Binding Cellular_Assays Cellular Assays (CETSA, Western Blot, qPCR) Analyze_Target_Engagement Confirm Target Engagement & Downstream Effects Cellular_Assays->Analyze_Target_Engagement In_Vivo_Studies In Vivo Studies (Xenograft models) Analyze_Efficacy Evaluate Anti-Tumor Efficacy & Pharmacodynamics In_Vivo_Studies->Analyze_Efficacy Analyze_Binding->Cellular_Assays Lead Compound Analyze_Target_Engagement->In_Vivo_Studies Promising Candidate Conclusion Conclusion: Validate On-Target Effects Analyze_Efficacy->Conclusion

Workflow for YTHDF2 Inhibitor Validation

References

A Comparative Analysis of the YTHDF2 Inhibitor DC-Y13-27 and its Parent Compound DC-Y13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel YTHDF2 inhibitor, DC-Y13-27, and its parent compound, DC-Y13. The information presented herein is intended to support researchers and professionals in the fields of oncology, immunology, and drug discovery in understanding the therapeutic potential and mechanistic intricacies of these compounds.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in various biological processes, including cell proliferation, differentiation, and stress responses. The biological functions of m6A are mediated by a group of proteins known as "readers," which recognize and bind to m6A-modified RNA, thereby influencing its stability, translation, and splicing.

YTHDF2 is a key m6A reader protein that primarily promotes the degradation of m6A-containing mRNAs. Dysregulation of YTHDF2 has been implicated in the pathogenesis of various diseases, including cancer. Consequently, the development of small molecule inhibitors targeting YTHDF2 has emerged as a promising therapeutic strategy. This guide focuses on this compound, a potent and selective YTHDF2 inhibitor, and its precursor, DC-Y13.

Quantitative Performance Analysis

DC-Y13 was initially identified through a high-throughput screening as an inhibitor of YTHDF2. To enhance its therapeutic potential, a derivative, this compound, was designed and synthesized, demonstrating improved inhibitory activity. The following tables summarize the key quantitative data for both compounds.

Compound Target IC50 (μM) *Binding Affinity (Kd) (μM) Selectivity
DC-Y13 YTHDF274.6 ± 1.9Not ReportedNot Reported
This compound YTHDF221.8 ± 1.8 or 3837.9~4-fold more selective for YTHDF2 over YTHDF1
YTHDF1165.2 ± 7.7Not Reported

*IC50 values were determined using an AlphaScreen assay.

Mechanism of Action and Therapeutic Applications

This compound exerts its biological effects by directly binding to the YTH domain of the YTHDF2 protein, thereby preventing its interaction with m6A-modified RNA. This inhibition of YTHDF2 leads to the stabilization of target mRNAs that would otherwise be destined for degradation.

A significant area of investigation for this compound is its role in sensitizing cancer cells to radiotherapy. In the tumor microenvironment, ionizing radiation (IR) can induce the expression of YTHDF2 in myeloid-derived suppressor cells (MDSCs), which contributes to an immunosuppressive environment. This compound has been shown to disrupt a positive feedback loop involving IR, YTHDF2, and the NF-κB signaling pathway in MDSCs. By inhibiting YTHDF2, this compound enhances the anti-tumor immune response and potentiates the effects of radiotherapy.

The downstream effects of YTHDF2 inhibition by this compound include:

  • Restoration of tumor suppressor proteins: Increased levels of FOXO3 and TIMP1.

  • Reduction of metastasis-related proteins: Decreased expression of matrix metalloproteinases MMP1, MMP3, MMP7, and MMP9.

  • Induction of pyroptosis: A form of programmed cell death that can activate anti-tumor immunity.

  • Anti-tumor activity: Demonstrated in models of breast cancer, colon cancer, and melanoma.

  • Potential in other diseases: Shows promise in alleviating intervertebral disc degeneration.

Experimental Protocols

In Vitro Inhibition Assay (AlphaScreen)

The inhibitory activity of DC-Y13 and this compound on the binding of YTHDF2 to m6A-containing RNA was quantified using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

Methodology:

  • Compound Preparation: DC-Y13 and this compound were serially diluted to the desired concentrations.

  • Protein and RNA Incubation: His-tagged YTHDF2 protein (amino acids 380-579) was incubated with the compounds.

  • Addition of m6A-RNA: A biotinylated RNA probe containing an m6A modification was added to the mixture.

  • Detection: Streptavidin-coated donor beads and anti-His antibody-conjugated acceptor beads were added. In the absence of an inhibitor, the binding of YTHDF2 to the m6A-RNA brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal. The inhibitory compounds disrupt this interaction, leading to a decrease in the signal.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the signal by 50%, was calculated.

In Vivo Tumor Models

The anti-tumor efficacy of this compound, particularly in combination with radiotherapy, has been evaluated in murine cancer models.

Methodology:

  • Animal Model: C57BL/6J mice are commonly used.

  • Tumor Cell Implantation: Mice are subcutaneously injected with cancer cells such as MC38 (colon cancer) or B16 (melanoma).

  • Treatment Regimen:

    • This compound Administration: The compound is administered via intravenous (i.v.) or subcutaneous (s.c.) injection at specified doses and schedules.

    • Radiotherapy: Localized ionizing radiation is delivered to the tumor site.

  • Tumor Growth Monitoring: Tumor volume is measured regularly to assess the treatment efficacy.

  • Immunophenotyping: At the end of the study, tumors and spleens may be harvested for flow cytometry analysis to characterize the immune cell populations within the tumor microenvironment.

Visualizing the Molecular Pathways

To better understand the mechanism of action of this compound, the following diagrams illustrate the key signaling pathways involved.

G Figure 1: this compound disrupts the IR-YTHDF2-NF-κB feedback loop in MDSCs. cluster_0 Ionizing Radiation Ionizing Radiation NF-κB NF-κB Ionizing Radiation->NF-κB activates YTHDF2 YTHDF2 NF-κB->YTHDF2 induces expression Negative Regulators of NF-κB (mRNA) Negative Regulators of NF-κB (mRNA) YTHDF2->Negative Regulators of NF-κB (mRNA) binds & degrades MDSC Infiltration & Suppression MDSC Infiltration & Suppression YTHDF2->MDSC Infiltration & Suppression promotes Degradation Degradation Negative Regulators of NF-κB (mRNA)->Degradation This compound This compound This compound->YTHDF2 inhibits

Caption: this compound inhibits YTHDF2, disrupting a pro-tumorigenic feedback loop.

G Figure 2: General mechanism of YTHDF2 inhibition by this compound. cluster_1 m6A-modified mRNA m6A-modified mRNA YTHDF2 YTHDF2 m6A-modified mRNA->YTHDF2 binding Stabilized mRNA Stabilized mRNA m6A-modified mRNA->Stabilized mRNA leads to mRNA Degradation mRNA Degradation YTHDF2->mRNA Degradation This compound This compound This compound->YTHDF2 inhibits Protein Expression (e.g., FOXO3, TIMP1) Protein Expression (e.g., FOXO3, TIMP1) Stabilized mRNA->Protein Expression (e.g., FOXO3, TIMP1)

Caption: this compound prevents mRNA degradation by inhibiting YTHDF2.

Conclusion

This compound represents a significant advancement over its parent compound, DC-Y13, offering substantially improved inhibitory potency against YTHDF2. Its selectivity for YTHDF2 over YTHDF1, coupled with its ability to modulate the tumor microenvironment and enhance the efficacy of radiotherapy, positions this compound as a promising candidate for further preclinical and clinical investigation. The detailed mechanistic insights and quantitative data provided in this guide aim to facilitate the ongoing research and development of novel cancer therapies targeting the m6A RNA modification pathway.

Validating the Mechanism of DC-Y13-27: A Comparative Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DC-Y13-27, a selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2, with genetic knockdown approaches and alternative inhibitors. Through an analysis of rescue experiments, we objectively demonstrate the on-target mechanism of this compound and its utility as a valuable tool for studying and targeting the YTHDF2 signaling axis in various disease models.

Unveiling the Role of this compound in Reversing YTHDF2-mediated Effects

Rescue experiments are pivotal in validating the mechanism of a specific inhibitor. By demonstrating that the pharmacological inhibition of a target protein phenocopies its genetic depletion, and can "rescue" a disease-related phenotype, researchers can confidently attribute the observed effects to the on-target activity of the compound. In the case of this compound, studies have shown that its application successfully reverses the pathological effects associated with YTHDF2 activity, mirroring the outcomes of YTHDF2 knockdown.

A key example lies in the context of intervertebral disc degeneration, where reactive oxygen species (ROS) induce YTHDF2-mediated degradation of FOXO3 mRNA, a critical transcription factor for the tissue inhibitor of metalloproteinases 1 (TIMP1). This leads to decreased TIMP1 levels and a subsequent increase in matrix metalloproteinases (MMPs), contributing to extracellular matrix degradation. Treatment with this compound has been shown to rescue this phenotype by inhibiting YTHDF2, thereby restoring FOXO3 and TIMP1 expression and reducing MMP activity[1][2].

Similarly, in the tumor microenvironment, ionizing radiation (IR) upregulates YTHDF2 in myeloid-derived suppressor cells (MDSCs), enhancing their immunosuppressive function through the degradation of mRNAs encoding negative regulators of the NF-κB pathway. Inhibition of YTHDF2 with this compound mimics the effects of YTHDF2 knockout, suppressing MDSC-mediated immunosuppression and augmenting the efficacy of radiotherapy[3].

Comparative Analysis of this compound and Other YTHDF2 Inhibitors

While this compound stands out as a key tool for studying YTHDF2, other inhibitors have also been developed. A comparative analysis of their properties is essential for selecting the appropriate tool for a given research question.

InhibitorTarget(s)Binding Affinity (Kd)IC50Key Reported Effects
This compound YTHDF2 (selective over YTHDF1)37.9 μM for YTHDF2 [4]21.8 ± 1.8 μM for YTHDF2; 165.2 ± 7.7 μM for YTHDF1Restores FOXO3 and TIMP1 expression, reduces MMP activity, enhances anti-tumor immunity[1][2][3][4][5].
YTHDF2-IN-1YTHDF226.2 μMMicromolar levels in various cancer cellsInhibits colony formation, induces apoptosis, and causes G0/G1 cell cycle arrest[1].

Experimental Protocols

YTHDF2 Knockdown via Lentiviral shRNA

This protocol outlines the steps for creating stable YTHDF2 knockdown cell lines, a crucial component of rescue experiments to validate the specificity of this compound.

  • shRNA Vector Preparation:

    • Design and clone shRNA sequences targeting YTHDF2 into a lentiviral vector (e.g., pLKO.1). Include a non-targeting shRNA as a negative control.

    • Amplify the plasmid constructs in E. coli and purify the plasmid DNA.

  • Lentivirus Production:

    • Co-transfect the shRNA-containing lentiviral plasmid along with packaging plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line (e.g., HEK293T).

    • Collect the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction of Target Cells:

    • Plate the target cells (e.g., nucleus pulposus cells) at an appropriate density.

    • Transduce the cells with the collected lentiviral particles in the presence of polybrene.

    • Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).

  • Validation of Knockdown:

    • Assess the efficiency of YTHDF2 knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels.

This compound Rescue Experiment in an In Vitro Oxidative Stress Model

This protocol details how to assess the ability of this compound to rescue the effects of oxidative stress-induced YTHDF2 activation.

  • Cell Culture and Treatment:

    • Culture nucleus pulposus (NP) cells in appropriate media.

    • Induce oxidative stress by treating the cells with hydrogen peroxide (H₂O₂).

    • In parallel, treat H₂O₂-exposed cells with varying concentrations of this compound (e.g., 20-40 μM)[4][5]. Include a vehicle control (DMSO).

  • Western Blot Analysis:

    • After the treatment period (e.g., 6 hours)[4][5], lyse the cells and quantify protein concentrations.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against YTHDF2, FOXO3, TIMP1, and MMPs (MMP1, MMP3, MMP7, MMP9). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

    • Quantify band intensities to determine the relative protein expression levels.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from the treated cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using primers specific for FOXO3 and TIMP1 mRNA. Normalize the expression to a housekeeping gene (e.g., GAPDH).

    • Calculate the fold change in mRNA expression relative to the control group.

In Vivo Efficacy Study in a Mouse Model of Intervertebral Disc Degeneration

This protocol describes an in vivo experiment to validate the therapeutic potential of this compound.

  • Animal Model:

    • Induce intervertebral disc degeneration (IDD) in mice, for example, through H₂O₂ injection or by using aged mice[1][2].

  • Drug Administration:

    • Administer this compound to the treatment group. A reported effective dose is 5 mg/kg delivered subcutaneously every 5 days for 12 weeks[4][5].

    • Administer a vehicle control to the control group.

  • Assessment of IDD:

    • At the end of the treatment period, euthanize the mice and harvest the intervertebral discs.

    • Perform histological analysis (e.g., H&E and Safranin O staining) to assess the morphology and proteoglycan content of the discs.

    • Conduct immunohistochemistry to evaluate the expression of FOXO3, TIMP1, and MMPs in the disc tissue.

Visualizing the Mechanism and Workflows

Signaling Pathways and Experimental Designs

DC_Y13_27_Mechanism cluster_0 YTHDF2-Mediated mRNA Decay cluster_1 This compound Intervention cluster_2 Downstream Consequences m6A_mRNA m6A-modified mRNA (e.g., FOXO3, NF-κB neg. regulators) YTHDF2 YTHDF2 m6A_mRNA->YTHDF2 binds Decay mRNA Degradation YTHDF2->Decay promotes FOXO3 FOXO3 mRNA Stability ↑ NF_kB_neg NF-κB Negative Regulator Stability ↑ DC_Y13_27 This compound DC_Y13_27->YTHDF2 inhibits TIMP1 TIMP1 Expression ↑ FOXO3->TIMP1 leads to NF_kB_act NF-κB Activation ↓ NF_kB_neg->NF_kB_act leads to MMPs MMP Expression ↓ TIMP1->MMPs inhibits

Caption: Mechanism of this compound in rescuing YTHDF2-mediated mRNA decay.

Rescue_Experiment_Workflow cluster_0 Genetic Validation cluster_1 Pharmacological Rescue cluster_2 Comparative Analysis YTHDF2_KD YTHDF2 Knockdown (shRNA) Phenotype_A Observe Phenotype A (e.g., ↑ FOXO3) YTHDF2_KD->Phenotype_A Comparison Compare magnitude of effect: Knockdown vs. Inhibition Phenotype_A->Comparison Disease_Model Disease Model (e.g., Oxidative Stress) DC_Y13_27_Treatment Treat with this compound Disease_Model->DC_Y13_27_Treatment Phenotype_Rescue Observe Rescue of Phenotype A (↑ FOXO3) DC_Y13_27_Treatment->Phenotype_Rescue Phenotype_Rescue->Comparison

Caption: Workflow for validating this compound's mechanism via rescue experiments.

References

In Vivo Efficacy of DC-Y13-27 in Syngeneic Tumor Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of DC-Y13-27, a novel small molecule inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2. The data presented herein focuses on its performance in preclinical syngeneic mouse models of colon adenocarcinoma (MC38) and melanoma (B16), particularly in the context of combination therapy with ionizing radiation (IR). For comparative purposes, the efficacy of this compound is benchmarked against the effects of genetic knockout of YTHDF2, representing a maximum inhibition scenario.

Executive Summary

This compound has demonstrated significant potential in enhancing the efficacy of radiotherapy in preclinical tumor models.[1][2] Its mechanism of action is centered on the inhibition of YTHDF2, which plays a crucial role in regulating the tumor immune microenvironment.[1][3] By inhibiting YTHDF2, this compound mitigates the immunosuppressive functions of myeloid-derived suppressor cells (MDSCs), thereby augmenting anti-tumor T-cell responses.[1][4] This guide summarizes the available quantitative data, details the experimental methodologies, and illustrates the key signaling pathways involved.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of this compound in combination with radiotherapy compared to radiotherapy alone and to the effects of YTHDF2 genetic knockout in combination with radiotherapy.

Table 1: In Vivo Efficacy in MC38 Colon Adenocarcinoma Model

Treatment GroupKey Efficacy ReadoutQuantitative ResultsReference
This compound + Radiotherapy Tumor Growth Inhibition Significantly enhanced tumor growth inhibition compared to IR alone.[1]
Immune Cell Infiltration Increased infiltration of total and IFNγ+ CD8+ T cells in tumors.[1]
Reduced infiltration of CD11b+Ly6Chi monocytic MDSCs.[1]
YTHDF2 Knockout + Radiotherapy Tumor Growth Inhibition Pronounced inhibition of tumor growth compared to wild-type mice with IR.[1][5]
Animal Survival Significantly prolonged survival compared to wild-type mice with IR.[1]
Immune Cell Infiltration Significant increase in total and cytotoxic CD8+ T cells in irradiated tumors.[1]
Reduction of tumor-infiltrating MDSCs.[1]

Table 2: In Vivo Efficacy in B16 Melanoma Model

Treatment GroupKey Efficacy ReadoutQuantitative ResultsReference
This compound + Radiotherapy Tumor Growth Inhibition Significantly enhanced tumor growth inhibition compared to IR alone.[1]
YTHDF2 Knockout Tumor Growth Inhibition Slower tumor growth rate and smaller tumor weight compared to wild-type mice.[3]
YTHDF2 Knockout + Radiotherapy Tumor Growth Inhibition Significantly inhibited tumor growth compared to wild-type mice with IR.[6]

Experimental Protocols

Murine Tumor Models
  • Cell Lines:

    • MC38 (murine colon adenocarcinoma)

    • B16-F10 (murine melanoma)

  • Animals:

    • C57BL/6J mice (wild-type)

    • Lyz2Cre/+;Ythdf2fl/fl (YTHDF2 conditional knockout in myeloid cells) mice on a C57BL/6J background.

  • Tumor Implantation:

    • MC38 or B16-F10 cells (typically 1 x 106 cells) were injected subcutaneously into the flank of the mice.[5]

    • Tumors were allowed to grow to a palpable size (e.g., ~100-120 mm³) before initiation of treatment.[5]

Treatment Regimens
  • This compound Administration:

    • This compound was administered intravenously (i.v.) at a dose of 9 μ g/mouse daily, starting on the day of radiotherapy.[1][2]

  • Radiotherapy (IR):

    • Local tumor irradiation was delivered as a single dose (e.g., 20 Gy).[5]

  • Combination Therapy:

    • In combination studies, this compound administration was initiated concurrently with radiotherapy.[1] In some studies, an anti-PD-L1 antibody was also included in a triple-combination therapy.[4]

Efficacy Assessment
  • Tumor Growth: Tumor volume was measured regularly using calipers and calculated using the formula: (width² × length)/2.

  • Survival: Animal survival was monitored and recorded.

  • Immunophenotyping: Tumors and spleens were harvested at specified endpoints for analysis of immune cell populations by flow cytometry. This included staining for various markers to identify CD8+ T cells, MDSCs, and other immune cell subsets.

Signaling Pathway and Experimental Workflow

The primary mechanism by which this compound enhances radiotherapy is through the disruption of an immunosuppressive signaling cascade within the tumor microenvironment.

YTHDF2-NF-κB Signaling Pathway in MDSCs

Ionizing radiation induces the activation of the NF-κB signaling pathway in MDSCs, leading to the upregulation of YTHDF2 expression.[1] YTHDF2, in turn, promotes the degradation of mRNAs encoding negative regulators of NF-κB signaling, creating a positive feedback loop that sustains MDSC immunosuppressive function.[1] this compound inhibits YTHDF2, thereby breaking this cycle, reducing MDSC-mediated immunosuppression, and promoting an anti-tumor immune response.

YTHDF2_NFkB_Pathway cluster_radiation Ionizing Radiation cluster_mdsc Myeloid-Derived Suppressor Cell (MDSC) IR IR NFkB NF-κB Activation IR->NFkB induces YTHDF2 YTHDF2 Expression NFkB->YTHDF2 upregulates Suppression Immunosuppressive Function NFkB->Suppression drives Neg_Reg_mRNA mRNA of NF-κB Negative Regulators YTHDF2->Neg_Reg_mRNA promotes degradation Neg_Reg_Protein NF-κB Negative Regulator Proteins Neg_Reg_mRNA->Neg_Reg_Protein Neg_Reg_Protein->NFkB inhibits DCY1327 This compound DCY1327->YTHDF2 inhibits

Caption: YTHDF2-NF-κB signaling pathway in MDSCs under ionizing radiation.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines the typical experimental workflow for assessing the in vivo efficacy of this compound.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Cell_Culture Tumor Cell Culture (MC38 or B16) Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Group_Assignment Randomization into Treatment Groups Tumor_Growth->Group_Assignment Treatment Administration of: - Vehicle - this compound - Radiotherapy - Combination Group_Assignment->Treatment Tumor_Measurement Regular Tumor Volume Measurement Treatment->Tumor_Measurement Survival_Monitoring Survival Monitoring Treatment->Survival_Monitoring Endpoint_Analysis Endpoint Analysis: - Tumor Weight - Immunophenotyping Tumor_Measurement->Endpoint_Analysis Survival_Monitoring->Endpoint_Analysis

References

Unveiling the Parallels: Cross-Validation of DC-Y13-27's Effects with Genetic Models of YTHDF2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the YTHDF2 inhibitor, DC-Y13-27, demonstrates a strong correlation between its pharmacological effects and the phenotypes observed in genetic knockout models of the YTHDF2 protein. This guide provides a detailed comparison with alternative inhibitors, offering researchers and drug development professionals critical data for informed decision-making in the pursuit of novel therapeutics targeting RNA methylation.

This compound, a derivative of DC-Y13, has emerged as a potent and selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDF2. Its mechanism of action, centered on the restoration of key protein levels and the induction of pyroptotic cell death, positions it as a promising candidate for various therapeutic areas, including oncology and degenerative diseases.[1] This guide delves into the experimental data supporting the cross-validation of this compound's effects with genetic models and compares its performance with other known YTHDF protein inhibitors.

Performance Comparison of YTHDF Protein Inhibitors

The following table summarizes the key quantitative data for this compound and a selection of alternative YTHDF protein inhibitors. This data facilitates a direct comparison of their potency, selectivity, and binding affinity.

Compound Target(s) IC50 Kd Key Reported Effects
This compound YTHDF2 38 μM (YTHDF2)[2][3], 165 μM (YTHDF1)[2][3]37.9 μM[1][4]Restores FOXO3 and TIMP1 protein levels, reduces MMP1/3/7/9 expression, induces pyroptosis, enhances radiotherapy response.[1]
YTHDF2-IN-1 YTHDF2Micromolar levels26.2 μMInhibits colony formation, exhibits antiproliferative activity, arrests cell cycle at G0/G1, induces apoptosis.[5]
CCI-38 YTHDF2Not specifiedNot specifiedEnhances CAR T cell effectiveness against blood cancers by preventing cancer cells from evading the immune system.[6][7]
N-7 Pan-YTH34 μM (YTHDF2), 39 μM (YTHDF1), 35 μM (YTHDF3), 48 μM (YTHDC1), 30 μM (YTHDC2)[8][9][10][11]Not specifiedPan-inhibitory activity against YTH domain proteins.[2][8][9]
Salvianolic Acid C (SAC) YTHDF1 1.4 μM (YTHDF1), 29 μM (YTHDF2)[12]5.3 - 6.3 μMSelectively inhibits YTHDF1, suppresses YTHDF1 oligomerization, reverses neurodevelopmental deficits in Fragile X syndrome models.[12]

Cross-Validation with Genetic Models: A Convergence of Evidence

A cornerstone of validating a specific inhibitor's mechanism of action is the comparison of its effects with those of genetic ablation of its target. In the case of this compound, a remarkable concordance is observed between its pharmacological intervention and the genetic knockout or knockdown of YTHDF2.

Studies have consistently shown that the effects of this compound mirror those of Ythdf2 deletion.[2][13] Both approaches lead to an enhanced anti-tumor immune response, particularly in the context of radiotherapy. This is achieved by modulating the tumor microenvironment, specifically by altering the differentiation and inhibiting the infiltration and suppressive function of myeloid-derived suppressor cells (MDSCs).[5][13] This convergence of evidence strongly supports the on-target activity of this compound and validates YTHDF2 as a druggable target for cancer immunotherapy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives.

Biochemical Assays for Inhibitor Potency and Binding

1. Fluorescence Polarization (FP) Assay for IC50 Determination:

  • Principle: This assay measures the change in the polarization of fluorescently labeled m6A-containing RNA upon binding to the YTHDF2 protein. Inhibitors compete with the labeled RNA for binding to YTHDF2, causing a decrease in fluorescence polarization.

  • Protocol:

    • Reactions are set up in a 384-well plate in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 0.1% Tween-20.

    • A fixed concentration of recombinant human YTHDF2 protein and a fluorescently labeled m6A-containing RNA probe are added to each well.

    • Serial dilutions of the test compound (e.g., this compound) are added to the wells.

    • The plate is incubated at room temperature for 30 minutes to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

    • The IC50 value is calculated by fitting the data to a dose-response curve.[14][15][16]

2. Isothermal Titration Calorimetry (ITC) for Kd Determination:

  • Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (inhibitor) to a macromolecule (YTHDF2 protein). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Protocol:

    • The recombinant YTHDF2 protein is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe. Both are in the same buffer (e.g., PBS).

    • A series of small injections of the inhibitor into the protein solution is performed.

    • The heat change associated with each injection is measured.

    • The data is integrated and fit to a binding model to determine the Kd, stoichiometry, and thermodynamic parameters.[17][18][19][20]

Cell-Based Assays for Functional Effects

1. Western Blotting for Protein Expression Analysis:

  • Principle: This technique is used to detect and quantify the levels of specific proteins (e.g., FOXO3, TIMP1, MMPs) in cell lysates following treatment with an inhibitor.

  • Protocol:

    • Cells are treated with the desired concentrations of the inhibitor for a specified time.

    • Cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[21][22]

2. Pyroptosis Assessment via LDH Release Assay:

  • Principle: Pyroptosis is a form of lytic cell death characterized by the release of cytoplasmic contents, including the enzyme lactate dehydrogenase (LDH). Measuring LDH activity in the cell culture supernatant provides a quantitative measure of pyroptosis.

  • Protocol:

    • Cells are seeded in a 96-well plate and treated with the inhibitor.

    • After the treatment period, the cell culture supernatant is collected.

    • The LDH activity in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • The amount of LDH release is calculated as a percentage of the total LDH released from lysed control cells.[1][4][23][24][25]

In Vivo Assays for Therapeutic Efficacy

1. Anti-Tumor Efficacy Studies in Xenograft Models:

  • Principle: This assay evaluates the ability of an inhibitor to suppress tumor growth in an animal model.

  • Protocol:

    • Human cancer cells are implanted subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The inhibitor (e.g., this compound) is administered to the treatment group via a specified route (e.g., intravenous, intraperitoneal) and schedule.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).[26][27]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the action of this compound.

G cluster_0 Ionizing Radiation (IR) Response cluster_1 YTHDF2-Mediated Immunosuppression cluster_2 Pharmacological Intervention IR Ionizing Radiation NFkB NF-κB Activation IR->NFkB YTHDF2_exp Increased YTHDF2 Expression NFkB->YTHDF2_exp MDSC MDSC Infiltration & Suppressive Function NFkB->MDSC YTHDF2 YTHDF2 YTHDF2_exp->YTHDF2 Degradation mRNA Degradation YTHDF2->Degradation Neg_Reg m6A-modified mRNAs of NF-κB Negative Regulators Neg_Reg->Degradation Degradation->NFkB Relieves Inhibition DCY1327 This compound DCY1327->YTHDF2 Inhibits

Figure 1. The IR-YTHDF2-NF-κB signaling pathway.[5][13]

G cluster_0 Biochemical & Cellular Assays cluster_1 In Vivo Validation start Compound Library fp_assay Fluorescence Polarization Assay start->fp_assay itc_assay Isothermal Titration Calorimetry start->itc_assay ic50 IC50 Determination fp_assay->ic50 kd Kd Determination itc_assay->kd western_blot Western Blotting (FOXO3, TIMP1, etc.) protein_exp Protein Expression Changes western_blot->protein_exp ldh_assay LDH Release Assay (Pyroptosis) pyroptosis_quant Pyroptosis Quantification ldh_assay->pyroptosis_quant ic50->western_blot ic50->ldh_assay lead_compound Lead Compound (e.g., this compound) ic50->lead_compound xenograft Tumor Xenograft Model lead_compound->xenograft treatment Inhibitor Administration xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement efficacy Therapeutic Efficacy Assessment tumor_measurement->efficacy

Figure 2. Experimental workflow for YTHDF2 inhibitor evaluation.

References

Evaluating the Specificity of DC-Y13-27 Against Other m6A Readers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the m6A reader inhibitor DC-Y13-27 with other known inhibitors, focusing on its specificity. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their studies.

Introduction to m6A Readers and Inhibition

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in various biological processes, including RNA splicing, stability, and translation. These functions are mediated by "reader" proteins that recognize and bind to m6A-modified RNA. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2) are the most well-characterized m6A readers. Dysregulation of these proteins has been implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention. Small molecule inhibitors targeting these readers are valuable tools for both basic research and drug discovery.

This compound is a derivative of DC-Y13 and has been identified as a potent inhibitor of YTHDF2.[1][2][3] Its specificity is a critical aspect of its utility as a chemical probe and potential therapeutic agent. This guide evaluates the specificity of this compound by comparing its binding affinity and inhibitory activity against various m6A readers with that of other published inhibitors.

Comparative Analysis of Inhibitor Specificity

The following table summarizes the inhibitory activity (IC50) and binding affinity (Kd) of this compound and other notable m6A reader inhibitors against a panel of YTH domain-containing proteins. Lower values indicate higher potency.

InhibitorTarget(s)YTHDF1 (IC50/Kd)YTHDF2 (IC50/Kd)YTHDF3 (IC50)YTHDC1 (IC50)YTHDC2 (IC50)Notes
This compound YTHDF2165 µM[4]38 µM (IC50)[4], 37.9 µM (Kd)[1][2][3]---Shows approximately 4-fold selectivity for YTHDF2 over YTHDF1.[4]
SKLB-Y13 YTHDF10.76 µM[2][5][6]----A highly selective YTHDF1 inhibitor.[2][4][7]
YTH-IN-1 Pan-YTH39 µM[5][6][8]34 µM[5][6][8]35 µM[5][6][8]48 µM[5][6][8]30 µM[5][6][8]A pan-inhibitor of the YTH domain family.[8][9][10]
Salvianolic Acid C (SAC) YTHDF11.4 µM29.6 µM---Exhibits over 20-fold selectivity for YTHDF1 over YTHDF2.[10]
YTHDF2-IN-1 YTHDF2-26.2 µM (Kd)[5][6]---A selective YTHDF2 inhibitor.[5]

Note: "-" indicates data not available in the searched sources.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust biochemical and biophysical assays. Below are detailed methodologies representative of those used to evaluate the inhibitors listed above.

Fluorescence Polarization (FP) Competition Assay

This assay is commonly used to measure the binding affinity of inhibitors that compete with a fluorescently labeled probe for binding to a target protein.

Principle: A small, fluorescently labeled RNA probe containing an m6A modification (tracer) is incubated with the target YTH domain protein. The binding of the large protein to the small tracer slows down the rotational motion of the tracer, resulting in a high fluorescence polarization signal. When an unlabeled inhibitor is introduced, it competes with the tracer for binding to the protein, displacing the tracer and causing a decrease in the polarization signal.

Protocol:

  • Reagents:

    • Purified recombinant YTH domain protein (e.g., YTHDF1, YTHDF2).

    • Fluorescently labeled m6A-containing RNA probe (e.g., 5'-FAM-AAGAACCGG(m6A)CTAAGCT-3').[11]

    • Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20, 2 mM DTT.[1]

    • Test compounds (inhibitors) serially diluted in assay buffer.

  • Procedure:

    • Add a fixed concentration of the YTH domain protein and the fluorescently labeled m6A RNA probe to the wells of a 384-well, low-volume, non-binding black microplate.[12][13]

    • Add varying concentrations of the test inhibitor to the wells. Include controls with no inhibitor (maximum polarization) and no protein (minimum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes to 2 hours) to reach binding equilibrium.[12][13]

    • Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).[12]

  • Data Analysis:

    • The IC50 value, the concentration of inhibitor required to displace 50% of the bound tracer, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.[14]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening of inhibitors.

Principle: This assay typically involves a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., a fluorescently labeled anti-tag antibody). The YTH protein is tagged (e.g., with a His-tag), and a biotinylated m6A-containing RNA probe is used. When the tagged protein binds to the biotinylated probe, a complex is formed that brings a donor-labeled streptavidin and an acceptor-labeled anti-tag antibody into close proximity, resulting in a FRET signal. Inhibitors that disrupt the protein-RNA interaction will lead to a decrease in the FRET signal.

Protocol:

  • Reagents:

    • His-tagged YTH domain protein.

    • Biotinylated m6A-containing RNA probe.

    • Europium-labeled Streptavidin (donor).

    • Fluorophore-conjugated anti-His antibody (acceptor).

    • Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20, and 2 mM DTT.[1]

    • Test compounds serially diluted in assay buffer.

  • Procedure:

    • In a 384-well microplate, add the His-tagged YTH protein, biotinylated m6A RNA probe, and the test compound at various concentrations.[1]

    • Add the TR-FRET detection reagents (Europium-labeled Streptavidin and acceptor-labeled anti-His antibody).[1]

    • Incubate the plate at room temperature for a defined period to allow for binding and signal development.

    • Measure the time-resolved fluorescence at two wavelengths (donor and acceptor emission) using a TR-FRET compatible plate reader.[1]

  • Data Analysis:

    • The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental and logical frameworks for evaluating inhibitor specificity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Reagents (Protein, Probe, Inhibitor) dispense Dispense Reagents reagents->dispense plate 384-Well Plate plate->dispense incubate Incubate dispense->incubate read Read Plate (FP or TR-FRET) incubate->read raw_data Raw Data read->raw_data normalize Normalize Data raw_data->normalize curve_fit Dose-Response Curve Fitting normalize->curve_fit ic50 Determine IC50 curve_fit->ic50

Caption: A generalized workflow for determining inhibitor IC50 values.

logical_relationship cluster_readers m6A Reader Proteins cluster_evaluation Evaluation Metrics DC_Y13_27 This compound YTHDF1 YTHDF1 DC_Y13_27->YTHDF1 Inhibits YTHDF2 YTHDF2 DC_Y13_27->YTHDF2 Strongly Inhibits IC50 IC50 YTHDF1->IC50 YTHDF2->IC50 YTHDF3 YTHDF3 YTHDF3->IC50 YTHDC1 YTHDC1 YTHDC1->IC50 YTHDC2 YTHDC2 YTHDC2->IC50 Selectivity Selectivity Profile IC50->Selectivity

References

Safety Operating Guide

Proper Disposal Procedures for DC-Y13-27

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the disposal of DC-Y13-27, a YTHDF2 inhibitor used in research.

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. All personnel handling this compound should be familiar with its potential hazards and take appropriate safety precautions.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₁₄H₁₀N₂O₂S
Molecular Weight 270.31 g/mol
Appearance White to beige powder
Solubility Soluble in DMSO (30 mg/mL)
Storage Temperature Room temperature

Hazard Classification

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin Irritation2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye Irritation2GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Combustible Solids11---

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

Disposal Procedures

The disposal of this compound and its contaminated materials must be handled in accordance with local, state, and federal regulations. The following is a general procedural guide.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Segregate solid waste (e.g., contaminated gloves, weigh paper) from liquid waste (e.g., unused solutions).

  • Waste Collection:

    • Solid Waste: Collect in a designated, labeled, and sealed container. The container should be clearly marked as "Hazardous Chemical Waste" and include the name "this compound".

    • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. If dissolved in a solvent (e.g., DMSO), the solvent must also be listed on the waste label.

  • Labeling:

    • All waste containers must be clearly labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation"), and the date of accumulation.

  • Storage:

    • Store waste containers in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Pickup and Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate Solid and Liquid Waste A->B Begin Disposal Process C Collect in Designated, Labeled Containers B->C Contain Waste D Label with Chemical Name and Hazards C->D Identify Contents E Store in Satellite Accumulation Area D->E Secure for Pickup F Contact EHS for Pickup E->F Request Disposal G Professional Disposal F->G Final Step

Caption: Logical workflow for the proper disposal of this compound.

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE.

  • For a small solid spill, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.

  • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Report the spill to your supervisor and EHS office.

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

  • In all cases of exposure, seek immediate medical attention.

Essential Safety and Operational Guide for Handling DC-Y13-27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the YTHDF2 inhibitor, DC-Y13-27. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is a potent bioactive small molecule that requires careful handling. The primary hazards associated with this compound are summarized below.

Hazard Identification:

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07Warning H302: Harmful if swallowed.
Skin Irritation (Category 2)GHS07Warning H315: Causes skin irritation.
Eye Irritation (Category 2A)GHS07Warning H319: Causes serious eye irritation.

Precautionary Statements:

CodeStatement
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P330Rinse mouth.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P332+P313If skin irritation occurs: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313If eye irritation persists: Get medical advice/attention.
P501Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory when handling this compound in its solid form or in solution.

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, minimum thickness 0.11 mm). Change gloves immediately if contaminated.
Eye/Face Protection Safety glasses with side-shields or goggles. Use a face shield if there is a risk of splashing.
Skin and Body Protection Laboratory coat. Consider a chemical-resistant apron and arm covers for larger quantities.
Respiratory Protection Not required for normal handling of small quantities. If generating dust or aerosols, use a NIOSH-approved respirator with a P95 (US) or P2 (EU EN 143) particle filter.

Operational and Handling Procedures

Workflow for Handling this compound:

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Weighing Weighing Dissolution Dissolution Weighing->Dissolution Use ventilated balance enclosure Cell_Culture Cell Culture Treatment Dissolution->Cell_Culture Prepare stock solution in fume hood In_Vivo In Vivo Administration Dissolution->In_Vivo Prepare dosing solution Decontamination Decontamination Cell_Culture->Decontamination In_Vivo->Decontamination Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Disposal Disposal Waste_Segregation->Disposal

Caption: Standard workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation of Stock Solutions:

    • Perform all weighing and solution preparation in a chemical fume hood or a ventilated balance enclosure.

    • This compound is soluble in DMSO. For a 10 mM stock solution, dissolve 2.70 mg of this compound (MW: 270.31 g/mol ) in 1 mL of DMSO.

    • Ensure the vial is tightly sealed after use.

  • Storage:

    • Store the solid compound at -20°C for long-term stability (up to 2 years).

    • Store stock solutions in DMSO at -20°C for up to one month or at -80°C for up to six months.[1]

    • Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1]

  • Use in Cell Culture:

    • When treating cells, dilute the DMSO stock solution with cell culture medium to the desired final concentration (e.g., 10-50 µM).

    • The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Use in In Vivo Studies:

    • For animal studies, the formulation of the dosing solution is critical. A common vehicle is 10% DMSO in saline or corn oil.

    • The final DMSO concentration should be minimized to avoid toxicity to the animal.

    • Administer the compound via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous injection) using appropriate animal handling and safety procedures.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Procedures:

Waste TypeDisposal Procedure
Solid this compound Powder Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's guidelines for cytotoxic or hazardous chemical waste disposal.
Contaminated Labware (pipette tips, tubes, etc.) Collect in a designated, sealed biohazard or chemical waste bag. Treat as hazardous chemical waste.
Liquid Waste (unused solutions, contaminated media) Collect in a labeled, sealed, and chemical-resistant waste container. Do not pour down the drain. Dispose of as hazardous chemical waste.
Contaminated PPE (gloves, lab coat) Remove carefully to avoid skin contact. Dispose of in a designated hazardous waste container.

Experimental Protocols

In Vitro Cell-Based Assay

This protocol outlines a general procedure for treating adherent cancer cell lines with this compound to assess its effects on cell viability.

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage of the vehicle-treated control.

YTHDF2 Signaling Pathway

This compound inhibits the m6A reader protein YTHDF2. YTHDF2 typically promotes the degradation of m6A-modified mRNAs. By inhibiting YTHDF2, this compound can lead to the stabilization and increased expression of target mRNAs, thereby affecting various downstream signaling pathways.

cluster_inhibition Inhibition by this compound cluster_rna mRNA Regulation cluster_downstream Downstream Effects DCY1327 This compound YTHDF2 YTHDF2 DCY1327->YTHDF2 Degradation mRNA Degradation YTHDF2->Degradation promotes m6A_mRNA m6A-modified mRNA (e.g., FOXO3, TIMP1) m6A_mRNA->Degradation FOXO3_TIMP1 FOXO3, TIMP1 Protein Levels Degradation->FOXO3_TIMP1 decreases MMPs MMP Protein Levels (e.g., MMP1, MMP3, MMP9) Degradation->MMPs increases Pyroptosis Pyroptosis FOXO3_TIMP1->Pyroptosis contributes to

Caption: Simplified signaling pathway affected by this compound.

References

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